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  • Product: 1-Amino-4-bromo-2-methylanthraquinone
  • CAS: 81-50-5

Core Science & Biosynthesis

Foundational

1-Amino-4-bromo-2-methylanthraquinone CAS number 81-50-5

An In-Depth Technical Guide to 1-Amino-4-bromo-2-methylanthraquinone (CAS 81-50-5) This guide provides a comprehensive technical overview of 1-Amino-4-bromo-2-methylanthraquinone, a key intermediate in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Amino-4-bromo-2-methylanthraquinone (CAS 81-50-5)

This guide provides a comprehensive technical overview of 1-Amino-4-bromo-2-methylanthraquinone, a key intermediate in the synthesis of advanced colorants and functional materials. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, chemical reactivity, applications, and safety protocols, grounding all information in established scientific principles and peer-reviewed literature.

Introduction and Core Properties

1-Amino-4-bromo-2-methylanthraquinone, identified by CAS number 81-50-5, is a substituted anthraquinone derivative. The anthraquinone scaffold is a planar, tricyclic aromatic ketone system that forms the structural basis for a vast number of natural and synthetic dyes and pharmacologically active compounds. The specific arrangement of the amino, bromo, and methyl groups on this scaffold imparts unique reactivity and chromophoric properties, making it a valuable precursor molecule.

Its primary utility lies in its role as a versatile building block. The bromine atom at the C4 position is a reactive leaving group, readily displaced by various nucleophiles. This reactivity is central to its application in creating a diverse library of 4-substituted aminoanthraquinone derivatives, which are explored for applications ranging from high-performance dyes to materials with specific electronic properties.

Physicochemical and Spectroscopic Data

The fundamental properties of 1-Amino-4-bromo-2-methylanthraquinone are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 81-50-5[1]
Molecular Formula C₁₅H₁₀BrNO₂[2]
Molecular Weight 316.15 g/mol [3][2]
Appearance Solid[3]
Melting Point 245 °C (decomposes)[3]
SMILES String Cc1cc(Br)c2C(=O)c3ccccc3C(=O)c2c1N[3][2]
InChI Key VIQMJMDPUIBXQO-UHFFFAOYSA-N[3][2]
LogP (Predicted) 3.8 - 4.27[4]

Synthesis and Purification

The synthesis of 1-Amino-4-bromo-2-methylanthraquinone typically involves the selective bromination of its precursor, 1-Amino-2-methylanthraquinone (CAS 82-28-0). The key challenge in this synthesis is achieving regioselectivity, ensuring the bromine atom is introduced at the C4 position, para to the activating amino group, while minimizing the formation of other brominated isomers.

The presence of the electron-donating amino group at C1 and the weakly activating methyl group at C2 directs electrophilic substitution primarily to the C4 position. However, reaction conditions must be carefully controlled to prevent over-bromination, which can lead to the formation of dibrominated byproducts.[5]

Caption: Synthetic pathway for 1-Amino-4-bromo-2-methylanthraquinone.

Experimental Protocol: Synthesis

This protocol is a synthesized methodology based on established procedures for the bromination of aminoanthraquinones.[6]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge 1-Amino-2-methylanthraquinone (1 equivalent) and a suitable carboxylic acid solvent, such as glacial acetic acid. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of HBr: Add 48% hydrobromic acid (approximately 1 equivalent) to the cooled mixture while stirring vigorously. The addition of HBr is crucial as it improves the regioselectivity of the bromination, favoring the desired 4-bromo isomer over the 2-bromo isomer.[6]

  • Bromination: Prepare a solution of elemental bromine (1.0 to 1.1 equivalents) in the same carboxylic acid solvent. Add this bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is maintained at 0-5 °C. The use of a slight excess of bromine ensures complete conversion of the starting material, but a large excess should be avoided to minimize the formation of dibrominated products.[6]

  • Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir for an additional hour at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a solution of sodium metabisulfite to neutralize any unreacted bromine.

  • Isolation: The product typically precipitates from the reaction mixture. Isolate the solid product by filtration, wash thoroughly with water to remove residual acids, and then with a small amount of cold ethanol.

  • Purification & Characterization: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like pyridine or nitrobenzene to achieve high purity.[7] Characterize the final product using NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 1-Amino-4-bromo-2-methylanthraquinone stems from the reactivity of the C-Br bond, which is activated towards nucleophilic aromatic substitution. This is primarily exploited in copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation.

The Ullmann Condensation Reaction

The Ullmann condensation is a classic and robust method for forming carbon-nitrogen (C-N) bonds.[8] In this reaction, the bromo-substituted anthraquinone is coupled with an amine in the presence of a copper catalyst and a base. This reaction is fundamental to the synthesis of a wide array of blue and green anthraquinone dyes.[9][10]

The reaction proceeds through a proposed mechanism involving the formation of a copper(I) species which undergoes oxidative addition to the aryl bromide. The resulting organocopper intermediate then reacts with the amine, followed by reductive elimination to yield the final product and regenerate the catalyst. The choice of solvent, base, and copper source can significantly influence the reaction's efficiency.[8][10]

Ullmann_Condensation_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product AQ_Br 1-Amino-4-bromo- 2-methylanthraquinone (Ar-Br) OxAdd Oxidative Addition AQ_Br->OxAdd Amine Primary/Secondary Amine (R-NH₂) LigandEx Ligand Exchange with Amine Amine->LigandEx Cu_I Cu(I) Catalyst Cu_I->OxAdd Intermediate Ar-Cu(III)-Br Complex OxAdd->Intermediate Intermediate->LigandEx Intermediate2 Ar-Cu(III)-NH₂R Complex LigandEx->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Cu_I Catalyst Regeneration AQ_NR2 4-Amino-substituted Anthraquinone (Ar-NH₂R) RedElim->AQ_NR2

Caption: Generalized mechanism for the Ullmann Condensation.

Potential for Suzuki-Miyaura Coupling

While the Ullmann condensation is the most cited application, the aryl bromide functionality also makes 1-Amino-4-bromo-2-methylanthraquinone a suitable candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This reaction would involve coupling with an organoboron species (e.g., a boronic acid or ester) to form a new carbon-carbon bond at the C4 position. This opens pathways to novel anthraquinone derivatives with extended conjugation or appended functional groups, which could be of interest in materials science for creating organic semiconductors or nonlinear optical materials.[13][14]

Applications in Industry and Research

The primary application of this compound is as a key intermediate in the synthesis of dyes and pigments.[15][16]

  • Dye Synthesis: It is a precursor for a range of disperse and vat dyes. The reaction of 1-Amino-4-bromo-2-methylanthraquinone with various aromatic or aliphatic amines via the Ullmann condensation yields products with colors typically in the blue to green spectrum.[17] These dyes are used for coloring synthetic fibers like polyester.[6]

  • Cosmetic Additives: Due to its chromophoric properties, it finds use as a colorant in cosmetic formulations.[15][16]

  • Research Chemical: In a research context, it serves as a starting material for generating libraries of novel anthraquinone derivatives. These derivatives can be screened for various biological activities, as the anthraquinone core is a known pharmacophore present in several anticancer agents.[18] For instance, analogues have been synthesized and evaluated as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases).

Safety, Handling, and Storage

As with any active chemical compound, proper safety protocols must be strictly followed when handling 1-Amino-4-bromo-2-methylanthraquinone.

Hazard Identification

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[19]

  • H319: Causes serious eye irritation.[19]

  • H335: May cause respiratory irritation.[19]

GHS PictogramSignal WordHazard Classifications

Warning Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[19][20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[19][20]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[19][20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Keep away from strong oxidizing agents. The compound is classified under Storage Class 11: Combustible Solids.

Conclusion

1-Amino-4-bromo-2-methylanthraquinone (CAS 81-50-5) is a synthetically valuable intermediate whose importance is rooted in the versatile reactivity of its anthraquinone core, specifically the activated C-Br bond. Its role in the production of high-performance dyes via Ullmann condensation is well-established. Furthermore, its potential as a substrate for other modern cross-coupling reactions like the Suzuki-Miyaura coupling opens avenues for the development of novel functional materials and pharmacologically active agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in both industrial and research settings.

References

  • Malik, E. M., Rashed, M., Wingen, L., et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Dyes and Pigments, 131, 33-40. [Link]

  • Baqi, Y., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 253-261. [Link]

  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. Organic Syntheses Procedure. [Link]

  • CymitQuimica. (n.d.). CAS 8050-81-5: Simethicone. Retrieved from CymitQuimica. [Note: This reference was returned in the search but pertains to a different CAS number and is not directly relevant.]
  • Aastrid Life Sciences. (n.d.). Lab Scale Products. Retrieved from Aastrid Life Sciences. [Link]

  • ResearchGate. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). 9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-. Retrieved from SIELC Technologies. [Link]

  • Aastrid Life Sciences. (n.d.). Speciality Chemicals > Lab Scale Products. Retrieved from Aastrid Life Sciences. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone. Retrieved from PrepChem.com. [Link]

  • PubChemLite. (n.d.). 1-amino-4-bromo-2-methylanthraquinone (C15H10BrNO2). Retrieved from PubChemLite. [Link]

  • Google Patents. (1992). US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • PubChem. (n.d.). 1-Amino-4-bromoanthraquinone. Retrieved from PubChem. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE. Retrieved from GSRS. [Link]

  • National Center for Biotechnology Information (PMC). (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Retrieved from PMC. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]

  • SciSpace. (1977). Ullmann condensation reaction of haloanthraquinone derivatives with amines in aprotic solvents. Retrieved from SciSpace. [Link]

  • PubChem. (n.d.). 1-Amino-2-methylanthraquinone. Retrieved from PubChem. [Link]

  • Google Patents. (1933). US1898750A - Manufacture of anthraquinone derivatives.
  • Pragna Group. (n.d.). 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer. Retrieved from Pragna Group. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from Organic Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-AMINO-2,4-DIBROMOANTHRAQUINONE. Retrieved from NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from YouTube. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Scirp.org. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Retrieved from Scirp.org. [Link]

  • PubChem. (n.d.). 1-Amino-2-bromo-4-hydroxyanthraquinone. Retrieved from PubChem. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 1-Amino-4-bromo-2-methylanthraquinone

Foreword Anthraquinone derivatives represent a cornerstone in the development of synthetic dyes, pigments, and pharmacologically active agents.[1] Their rigid, planar structure and versatile reactivity make them ideal sc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Anthraquinone derivatives represent a cornerstone in the development of synthetic dyes, pigments, and pharmacologically active agents.[1] Their rigid, planar structure and versatile reactivity make them ideal scaffolds for chemical innovation. Within this vital class of compounds, 1-Amino-4-bromo-2-methylanthraquinone (CAS No. 81-50-5) serves as a critical intermediate. The strategic placement of its amino, bromo, and methyl functional groups allows for a diverse range of subsequent chemical modifications, particularly in the synthesis of complex dye structures and novel molecular probes. This guide provides an in-depth examination of its core physicochemical properties, analytical characterization, synthesis, reactivity, and handling protocols, designed for researchers, chemists, and professionals in the fields of materials science and drug development.

Chemical Identity and Core Physicochemical Properties

1-Amino-4-bromo-2-methylanthraquinone is a substituted aromatic ketone. The anthraquinone core, combined with its specific functional groups, dictates its chemical behavior and physical characteristics.

Table 1: Key Physicochemical Identifiers and Properties

Property Value Source(s)
IUPAC Name 1-amino-4-bromo-2-methylanthracene-9,10-dione PubChem
CAS Number 81-50-5 [2]
EC Number 201-355-6
Molecular Formula C₁₅H₁₀BrNO₂ [2][3]
Molecular Weight 316.15 g/mol [2][3]
Physical Form Solid, powder
Melting Point 245 °C (with decomposition)
Solubility While specific data is limited, related anthraquinone structures are generally insoluble in water and soluble in certain organic solvents like pyridine and carboxylic acids.[4][5][6] The polarity of the amino group may afford slight solubility in moderately polar organic solvents.[6] Inferred from related compounds
InChI Key VIQMJMDPUIBXQO-UHFFFAOYSA-N

| SMILES String | Cc1cc(Br)c2C(=O)c3ccccc3C(=O)c2c1N | |

Synthesis and Chemical Reactivity

The synthesis of 1-Amino-4-bromo-2-methylanthraquinone is typically achieved through the electrophilic bromination of its precursor, 1-amino-2-methylanthraquinone. The regioselectivity of this reaction is critical to achieving a high yield of the desired 4-bromo isomer over other potential isomers.[5][7]

Synthetic Workflow: Electrophilic Bromination

The most common synthetic approaches involve reacting the parent aminoanthraquinone with elemental bromine in a suitable solvent system that can control reactivity and selectivity.[5][7] The choice of solvent is a key experimental parameter; pyridine or a mixture of carboxylic acids are frequently employed to modulate the reaction environment.[4][5]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation A 1-Amino-2-methylanthraquinone E Cool to 0-5°C with Agitation A->E B Elemental Bromine (Br₂) F Controlled Addition of Bromine B->F C Solvent System (e.g., Acetic/Propionic Acid) C->E D Acid Catalyst (e.g., HBr) D->E E->F G Maintain Temperature & Stir F->G H Precipitation (Addition of Water) G->H I Filtration H->I J Washing (Water, Isopropanol) I->J K Drying J->K L Final Product: 1-Amino-4-bromo-2-methylanthraquinone K->L

Caption: Workflow for the synthesis of 1-Amino-4-bromo-2-methylanthraquinone.

Protocol: Synthesis via Bromination in Carboxylic Acid

This protocol is adapted from established methods for the bromination of 1-aminoanthraquinone derivatives.[5][7] The addition of hydrobromic acid is crucial as it has been shown to significantly improve the regioselectivity, favoring the formation of the 4-bromo isomer over the 2-bromo byproduct.[5][7]

  • Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, create a mixture of acetic acid and propionic acid (e.g., in a 4:1 to 1:1 weight ratio).[5]

  • Reactant Addition: Add 1-amino-2-methylanthraquinone and a catalytic amount of 48% hydrobromic acid to the solvent mixture.

  • Cooling: Vigorously agitate the mixture and cool the flask in an ice bath to a stable temperature of 0-5°C.[5]

  • Bromine Solution: Separately, prepare a solution of elemental bromine (approx. 1.05 to 1.1 molar equivalents) in acetic acid.

  • Controlled Addition: Add the bromine solution dropwise to the reaction flask over a period of approximately 1 hour, ensuring the internal temperature does not exceed 5°C.[5]

  • Reaction: Continue stirring the mixture at 0-5°C for an additional hour after the bromine addition is complete.

  • Precipitation: Quench the reaction by adding cold water to the mixture. This will cause the product to precipitate out of the solution.[5]

  • Isolation: Collect the solid product by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake sequentially with water and then a cold alcohol like isopropanol to remove residual acids and impurities.[5]

  • Drying: Dry the purified product under a vacuum.

Core Reactivity: Nucleophilic Aromatic Substitution

The primary utility of 1-Amino-4-bromo-2-methylanthraquinone in synthetic chemistry stems from the reactivity of its C4-bromo substituent. The bromine atom is a good leaving group and can be readily displaced by various nucleophiles, particularly amines. This reaction, often a variation of the Ullmann condensation, is the foundational step for creating a vast array of brilliantly colored dyes and functional molecules.[1][8]

G A 1-Amino-4-bromo- 2-methylanthraquinone C 4-Substituted 1-Amino-2-methylanthraquinone Derivative A->C Displacement of Br B Nucleophile (e.g., R-NH₂) B->C Forms new C-N bond D Ullmann Condensation (or related SₙAr) C->D

Caption: Key reactivity pathway for derivatization.

This reactivity allows for the synthesis of derivatives such as 1-amino-2-methyl-4-phenylaminoanthraquinone and 1-amino-2-methyl-4-(1-naphthylamino)anthraquinone.

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation is essential. A combination of spectroscopic techniques is required to validate the identity and purity of the synthesized compound.

Analytical Workflow

The logical flow for characterization involves confirming the molecular weight, identifying functional groups, and finally, elucidating the precise arrangement of atoms and their connectivity through NMR.

G cluster_initial Initial Checks cluster_functional Functional Groups cluster_structural Structural Elucidation A Melting Point Determination C IR Spectroscopy (Identify C=O, N-H) A->C B Mass Spectrometry (Confirm MW = 316.15) B->C E ¹H NMR C->E D UV-Vis Spectroscopy (Confirm Chromophore) D->E F ¹³C NMR E->F G Confirmed Structure F->G

Caption: Logical workflow for analytical characterization.

Expected Spectral Features
  • Nuclear Magnetic Resonance (NMR): While experimental spectra are not publicly available, the expected features can be predicted by comparative analysis with related structures.[9]

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the unsubstituted ring, likely as a pattern of two doublets and two triplets.[9] A singlet would be expected for the C3 proton, and another singlet for the C2 methyl group. The amino protons (NH₂) will likely appear as a broad singlet.[9]

    • ¹³C NMR: The spectrum will be complex but should show characteristic downfield signals for the two carbonyl carbons of the quinone system. Signals for the bromine- and nitrogen-substituted carbons (C4 and C1) would be clearly identifiable, alongside other aromatic carbons and a single aliphatic signal for the methyl group.[9]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically 3300-3500 cm⁻¹), strong C=O stretching for the quinone carbonyls (around 1650-1680 cm⁻¹), and C=C stretching for the aromatic rings (1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9] Solubility must be sufficient to yield a high-quality spectrum.

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.[9]

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard acquisition parameters should be sufficient, but optimization may be required depending on the sample concentration.

Safety, Handling, and Storage

As a halogenated aromatic amine, 1-Amino-4-bromo-2-methylanthraquinone requires careful handling to minimize exposure.

Table 2: GHS Hazard Information and Safety Protocols

Category Details Source(s)
Pictogram(s) GHS07 (Exclamation Mark) [10]
Signal Word Warning [10]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [10]
Personal Protective Equipment (PPE) Eye/Face Protection: Safety glasses with side-shields or chemical goggles.Skin Protection: Impervious chemical-resistant gloves (inspect before use) and a lab coat.Respiratory Protection: Use in a well-ventilated area. If dust is generated, use an N95-type dust mask or a respirator.
Handling Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a well-ventilated area.[10] Wash hands thoroughly after handling.[10] [10]
Storage Store in a well-ventilated place.[10] Keep the container tightly closed in a dry location.[11] Store locked up.[10] [10][11]
First Aid If Inhaled: Move person to fresh air. Consult a physician if symptoms occur.[10]Skin Contact: Wash off with soap and plenty of water.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] [10]

| Spill & Disposal | For small spills, prevent dust formation, sweep up, and place in a suitable, closed container for disposal.[11] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10] |[10][11] |

Applications and Significance

The primary and most significant application of 1-Amino-4-bromo-2-methylanthraquinone is its role as a key intermediate in the synthesis of dyes .[5][7][8] Its structure is a precursor for a range of anthraquinone dyes, where the bromine atom is substituted to introduce different auxochromes, thereby tuning the final color and properties of the dye molecule.[8]

Beyond traditional dyes, anthraquinone scaffolds are of significant interest in medicinal chemistry and materials science. Derivatives have been investigated for a wide range of biological activities, and this compound serves as a valuable building block for creating libraries of novel substituted anthraquinones for screening and development.[1][8]

References

  • Organic Syntheses Procedure. (n.d.). Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses. Retrieved from [Link]

  • El-Malah, A. A., et al. (2018). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Google Patents. (n.d.). US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • National Institutes of Health (NIH). (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-methylanthraquinone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-bromoanthraquinone. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Amino-4-chloro-2-methylanthraquinone. Retrieved from [Link]

Sources

Foundational

1-Amino-4-bromo-2-methylanthraquinone molecular structure and formula

An In-depth Technical Guide to 1-Amino-4-bromo-2-methylanthraquinone Abstract This technical guide provides a comprehensive overview of 1-Amino-4-bromo-2-methylanthraquinone (CAS No. 81-50-5), a key chemical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Amino-4-bromo-2-methylanthraquinone

Abstract

This technical guide provides a comprehensive overview of 1-Amino-4-bromo-2-methylanthraquinone (CAS No. 81-50-5), a key chemical intermediate in the synthesis of advanced materials and biologically active compounds. This document details the molecule's fundamental physicochemical properties, molecular structure, and a validated synthesis protocol. Furthermore, it offers an in-depth analysis of its spectroscopic signature, including experimental Infrared (IR) data and a detailed predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The guide explores the compound's chemical reactivity, particularly its utility in nucleophilic substitution reactions, and discusses its potential applications in the fields of dye chemistry and drug discovery. Safety protocols and handling procedures are also provided to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development and materials science.

Molecular Identity and Physicochemical Properties

1-Amino-4-bromo-2-methylanthraquinone is a substituted aromatic ketone based on the anthraquinone tricyclic core. The strategic placement of the amino, bromo, and methyl groups imparts specific reactivity and properties, making it a valuable and versatile precursor. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 1-amino-4-bromo-2-methylanthracene-9,10-dione[1]
Synonyms 1-Amino-2-methyl-4-bromoanthraquinone[2]
CAS Number 81-50-5[2]
Molecular Formula C₁₅H₁₀BrNO₂[2][3]
Molecular Weight 316.15 g/mol [3]
Appearance Solid form, likely a colored powder
Melting Point 245 °C (with decomposition)
Solubility Sparingly soluble in water; expected to be soluble in organic solvents like N,N-Dimethylformamide (DMF), pyridine, and chlorinated solvents. The anthraquinone core provides significant nonpolar character, while the amino group offers some potential for hydrogen bonding.[4][5]

Molecular Structure Analysis

The structure of 1-Amino-4-bromo-2-methylanthraquinone is defined by the anthracene-9,10-dione framework. The substituents are located on one of the terminal aromatic rings:

  • An amino group (-NH₂) at position C-1. This is a strong electron-donating group that activates the ring towards electrophilic substitution and influences the molecule's color and reactivity.

  • A methyl group (-CH₃) at position C-2. This is a weakly electron-donating group.

  • A bromo group (-Br) at position C-4. This halogen atom is a key reactive site, susceptible to nucleophilic aromatic substitution, which is the foundation of this molecule's utility as a synthetic intermediate.

Caption: Molecular structure of 1-Amino-4-bromo-2-methylanthraquinone.

Synthesis and Purification

The synthesis of 1-Amino-4-bromo-2-methylanthraquinone is achieved via electrophilic bromination of the precursor, 1-amino-2-methylanthraquinone. The directing effects of the activating amino group at C-1 and the methyl group at C-2 guide the incoming electrophile (Br⁺) to the C-4 position. The choice of solvent and reaction conditions is critical to ensure high regioselectivity and minimize the formation of undesired isomers (e.g., 2-bromo or dibrominated products).[6]

A robust method adapted from patented procedures for similar anthraquinones involves using a carboxylic acid solvent system, which provides a suitable medium and can help moderate the reactivity of the bromine.[6][7]

synthesis_workflow cluster_synthesis Synthesis Workflow start 1-Amino-2-methylanthraquinone dissolve Dissolve in Acetic/Propionic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_hbr Add Hydrobromic Acid (HBr) cool->add_hbr bromination Slowly add Bromine (Br₂) in Acetic Acid add_hbr->bromination agitate Stir at 0-5 °C for 1-2 hours bromination->agitate precipitate Precipitate product by adding water agitate->precipitate filter Filter the solid product precipitate->filter wash Wash with water, then isopropanol filter->wash dry Dry under vacuum wash->dry product 1-Amino-4-bromo-2-methylanthraquinone dry->product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Bromination of 1-Amino-2-methylanthraquinone

Causality: This protocol is designed to maximize the yield of the 4-bromo isomer. The use of a mixed carboxylic acid solvent system ensures the solubility of the starting material.[6] Cooling the reaction to 0-5 °C is crucial to control the exothermic nature of the bromination and suppress the formation of by-products.[7] The initial addition of hydrobromic acid increases the selectivity for the 4-isomer over the 2-isomer.[6][7]

  • Reactor Setup : Charge a three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a thermometer, with 1-amino-2-methylanthraquinone (1.0 eq).

  • Dissolution : Under agitation, add a solvent mixture of acetic acid and propionic acid (e.g., in a 2:1 v/v ratio, ~10-15 mL per gram of starting material). Stir until the solid is fully dissolved or a fine slurry is formed.

  • Cooling : Immerse the flask in an ice-salt bath and cool the reaction mixture to between 0 °C and 5 °C.

  • Acidification : Add 48% aqueous hydrobromic acid (approx. 1.0 eq) to the cooled mixture while maintaining the temperature below 5 °C.

  • Bromination : Prepare a solution of elemental bromine (1.05-1.10 eq) in a small amount of acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 60-90 minutes. Crucially, ensure the internal temperature does not exceed 5 °C throughout the addition.

  • Reaction : After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation : Quench the reaction by slowly adding the mixture to a beaker containing cold water (approx. 10x the reaction volume) with vigorous stirring. The product will precipitate out of the solution. If necessary, add a small amount of sodium bisulfite solution to neutralize any excess bromine.

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Follow with a wash using cold isopropanol or ethanol to remove residual organic impurities.[6]

  • Drying : Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a definitive structural fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[8] The experimental spectrum for 1-Amino-4-bromo-2-methylanthraquinone shows characteristic absorption bands.[2]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400 & ~3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct peaks is characteristic of a primary amine.[9]
~3050C-H Aromatic StretchAr-HTypical for C-H bonds on the aromatic rings.
~2920C-H Aliphatic StretchMethyl (-CH₃)Corresponds to the stretching of C-H bonds in the methyl group.
~1670 & ~1630 C=O Stretch Quinone Carbonyls The strong absorptions are characteristic of the two carbonyl groups in the anthraquinone core. The electronic effect of the amino group can cause a split or broadening of this peak.[9]
~1590 & ~1450C=C Aromatic StretchAromatic RingSkeletal vibrations of the fused aromatic system.

Data interpreted from the experimental spectrum available from the NIST WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.4m2HH-5, H-8These protons are ortho to the carbonyl groups and are the most deshielded aromatic protons on the unsubstituted ring.
~7.7 - 7.9m2HH-6, H-7These protons on the unsubstituted ring will appear as a complex multiplet.
~7.5s1HH-3This proton is a singlet as it has no adjacent protons. It is deshielded by the adjacent C-4 bromine.
~5.5 - 6.5br s2H-NH₂The amino protons typically appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration.
~2.4s3H-CH₃The methyl protons will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)AssignmentRationale
~183-185C-9, C-10Quinone carbonyl carbons are highly deshielded.
~150-152C-1Carbon attached to the electron-donating amino group is shifted downfield.
~135-145Quaternary CarbonsAromatic quaternary carbons (C-4a, C-8a, C-9a, etc.) appear in this region.
~133-135C-3Aromatic CH carbon adjacent to the bromine.
~126-128C-5, C-8, C-6, C-7Aromatic CH carbons on the unsubstituted ring.
~120-125C-2Carbon bearing the methyl group.
~115-118C-4Carbon attached to bromine is shielded (upfield shift) due to the heavy atom effect.
~18-20-CH₃The methyl carbon appears in the typical aliphatic region.

Chemical Reactivity and Applications in Synthesis

The primary utility of 1-Amino-4-bromo-2-methylanthraquinone lies in the reactivity of the C-4 bromine atom. It readily undergoes nucleophilic aromatic substitution reactions (SₙAr), particularly the Ullmann condensation, with a variety of nucleophiles.

Key Reactions:

  • Reaction with Amines : Condensation with primary or secondary amines (anilines, alkylamines) yields highly colored 1-amino-4-amino-2-methylanthraquinone derivatives. These products form the basis of many blue and green anthraquinone dyes and pigments.

  • Reaction with Phenols/Thiophenols : Reaction with phenoxides or thiophenoxides can introduce aryl ether or thioether linkages, respectively, enabling the synthesis of complex molecular architectures.

This reactivity makes the title compound a crucial starting material for building a library of diverse anthraquinone derivatives for screening in materials science and medicinal chemistry applications.

Relevance in Medicinal Chemistry and Drug Discovery

The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[11][12]

While direct therapeutic applications of 1-Amino-4-bromo-2-methylanthraquinone are not reported, its derivatives are of significant interest. By replacing the C-4 bromine, researchers can introduce various pharmacophores to modulate the molecule's biological activity. For example, related 1-amino-4-(phenylamino)anthraquinone derivatives have been synthesized and investigated as inhibitors of enzymes involved in bone resorption, highlighting a potential therapeutic avenue for osteoporosis.[13] The title compound serves as a direct precursor to analogues that could be explored for similar or novel biological targets, such as kinase inhibition or DNA intercalation.

Safety, Handling, and Storage

Professionals handling this compound must adhere to strict safety protocols.

  • Hazard Classification : Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE) : Use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood. For handling bulk powder, a dust mask (e.g., N95) is recommended.

  • Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

References

  • 9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-. NIST WebBook. [Link]

  • A new method for the preparation of 1-amino-2,4-dibromoanthra-9,10-quinone. ResearchGate. [Link]

  • Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses Procedure. [Link]

  • US Patent 5,117,014A: Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry. [Link]

  • US Patent 4,648,994A: Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone.
  • EP Patent 0585395A1: Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Center for Biotechnology Information (PMC). [Link]

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. National Center for Biotechnology Information (PMC). [Link]

  • 1-Amino-2-methylanthraquinone. PubChem. [Link]

  • 1-Amino-2-bromo-4-hydroxyanthraquinone. PubChem. [Link]

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  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

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  • Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. National Center for Biotechnology Information (PMC). [Link]

  • Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. PubMed. [Link]

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  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]

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Exploratory

solubility of 1-Amino-4-bromo-2-methylanthraquinone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Amino-4-bromo-2-methylanthraquinone in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Amino-4-bromo-2-methylanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Amino-4-bromo-2-methylanthraquinone, a key intermediate in the synthesis of various dyes and potentially in the development of pharmacologically active compounds.[1][2][3] Given the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide synthesizes information from analogous compounds, theoretical principles of solubility, and established experimental protocols. It aims to equip researchers with the foundational knowledge to effectively utilize this compound in various solvent systems, predict its behavior, and perform accurate solubility assessments.

Introduction: The Significance of Solubility for 1-Amino-4-bromo-2-methylanthraquinone

1-Amino-4-bromo-2-methylanthraquinone (CAS No. 81-50-5) is a substituted anthraquinone derivative. Anthraquinone-based compounds are of significant interest due to their wide range of applications, from textile dyes to potential therapeutic agents.[2][3] The solubility of this compound is a critical physicochemical parameter that governs its utility in synthetic chemistry, purification processes (such as recrystallization), formulation for biological screening, and its overall fate in environmental systems. Understanding and predicting its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving desired product yields and purity.

This guide will delve into the molecular characteristics of 1-Amino-4-bromo-2-methylanthraquinone that influence its solubility, provide qualitative solubility profiles based on data from structurally related molecules, and present detailed, field-proven methodologies for experimentally determining its solubility.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[4]

Table 1: Key Physicochemical Properties of 1-Amino-4-bromo-2-methylanthraquinone

PropertyValueReference
CAS Number 81-50-5
Molecular Formula C₁₅H₁₀BrNO₂[5]
Molecular Weight 316.15 g/mol [5]
Appearance Solid
Melting Point 245 °C (decomposes)

The structure of 1-Amino-4-bromo-2-methylanthraquinone features a large, nonpolar polycyclic aromatic anthraquinone core. This core is hydrophobic and will dominate the solubility behavior in nonpolar solvents. However, the presence of an amino (-NH₂) group introduces polarity and the capacity for hydrogen bonding, which can enhance solubility in polar protic solvents. The bromine atom is an electron-withdrawing group that can contribute to dipole-dipole interactions. The methyl group is nonpolar and will slightly increase the lipophilicity of the molecule.

Based on these features, it is anticipated that 1-Amino-4-bromo-2-methylanthraquinone will exhibit poor solubility in highly polar solvents like water, but will be more soluble in a range of organic solvents.

Solubility Profile in Organic Solvents: A Predictive Analysis

  • 1-Methylamino-4-bromo anthraquinone is reported to be soluble in organic solvents such as ethanol and acetone, while being sparingly soluble in water.[6]

  • 1-Amino-2-methylanthraquinone is soluble in ethanol, benzene, and chloroform, and slightly soluble in diethyl ether.[7]

  • 1-Amino-4-chloro-2-methylanthraquinone is predicted to have higher solubility in non-polar organic solvents like hexane or benzene due to its aromatic systems.[8]

Table 2: Predicted Qualitative Solubility of 1-Amino-4-bromo-2-methylanthraquinone in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneSoluble to Highly Soluble The large, nonpolar anthraquinone core will have favorable van der Waals interactions with nonpolar solvents.[8]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, ChloroformSoluble to Highly Soluble These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without the competing effect of strong hydrogen bonding networks present in protic solvents.[6][7]
Polar Protic Ethanol, MethanolSlightly Soluble to Soluble The amino group can participate in hydrogen bonding with these solvents, but the large hydrophobic core may limit overall solubility.[6][7]
Highly Polar WaterSparingly Soluble to Insoluble The hydrophobic nature of the anthraquinone backbone is the dominant factor, leading to poor solubility in water.[6][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, experimental determination is essential. The following protocol outlines the widely accepted shake-flask method, which can be followed by gravimetric or spectroscopic analysis.[9][10]

The Shake-Flask Method for Achieving Saturation

This initial step is crucial for creating a saturated solution, which is a prerequisite for any quantitative solubility measurement.

Protocol:

  • Preparation: Add an excess amount of 1-Amino-4-bromo-2-methylanthraquinone to a known volume of the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or magnetic stirrer at a constant speed is recommended. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant free of suspended particles, centrifugation or filtration using a syringe filter (of a material compatible with the solvent) is recommended.

G cluster_protocol Experimental Workflow: Solubility Determination A Add excess solute to a known volume of solvent B Seal container and agitate at constant temperature A->B C Equilibrate for 24-48 hours B->C D Cease agitation and allow solid to settle C->D E Separate solid and liquid phases (Centrifugation/Filtration) D->E F Analyze the clear supernatant E->F

Sources

Foundational

melting point and boiling point of 1-Amino-4-bromo-2-methylanthraquinone

An In-depth Technical Guide to the Physicochemical Characterization of 1-Amino-4-bromo-2-methylanthraquinone This guide provides a comprehensive technical overview of the determination and significance of the melting and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-Amino-4-bromo-2-methylanthraquinone

This guide provides a comprehensive technical overview of the determination and significance of the melting and boiling points of 1-Amino-4-bromo-2-methylanthraquinone (CAS No. 81-50-5). Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies.

Introduction to 1-Amino-4-bromo-2-methylanthraquinone

1-Amino-4-bromo-2-methylanthraquinone is a substituted anthraquinone, a class of aromatic compounds with a core anthracene-9,10-dione structure. These compounds are of significant interest as versatile intermediates in the synthesis of a wide range of dyes and pigments.[1][2] The specific functionalization of the anthraquinone core—with an amino group, a bromine atom, and a methyl group—provides reactive sites for further chemical modification, making it a valuable building block for creating more complex molecules with targeted properties for pharmaceutical and materials science applications.[1]

Accurate characterization of its fundamental physical properties, such as the melting point, is a non-negotiable prerequisite for its use in synthesis and development. These parameters serve as primary indicators of sample purity and identity, directly impacting reaction yields, reproducibility, and the safety profile of downstream products.

Physicochemical Profile

A summary of the core physicochemical properties of 1-Amino-4-bromo-2-methylanthraquinone is presented below. This data is essential for handling, storage, and experimental design.

PropertyValueSource
Chemical Name 1-Amino-4-bromo-2-methylanthraquinone-
CAS Number 81-50-5[3]
Molecular Formula C₁₅H₁₀BrNO₂[3][4][5]
Molecular Weight 316.15 g/mol [3][4]
Appearance Solid[3]
Melting Point 245 °C (with decomposition)[3]
Boiling Point Not Applicable (Decomposes)-

Section 1: Melting Point Determination: A Critical Parameter for Identity and Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C).[6] This physical constant is therefore one of the most reliable and accessible indicators of purity.

Causality Behind the Principle: Impurities disrupt the uniform crystal lattice structure of a solid. This disruption weakens the intermolecular forces holding the molecules together, requiring less energy (a lower temperature) to break the lattice and induce melting. Consequently, an impure sample will exhibit both a depression of the melting point and a broadening of the melting range.[7] For a compound like 1-Amino-4-bromo-2-methylanthraquinone, which is often produced via multi-step synthesis, verifying a sharp melting point is a crucial quality control step to ensure the absence of unreacted starting materials or side-products.[8][9]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard for accurately determining the melting point of a solid organic compound. The protocol below is a self-validating system, designed to yield a precise and reproducible melting range.

Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar) with integrated thermometer and viewing lens

  • Thin-walled capillary tubes (sealed at one end)

  • Mortar and pestle or spatula

  • Watch glass

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount (~10-20 mg) of 1-Amino-4-bromo-2-methylanthraquinone on a clean, dry watch glass.

    • Rationale: A small sample size ensures efficient and uniform heat transfer.

    • Using a mortar and pestle or the flat end of a spatula, grind the solid into a fine powder.[6][7]

    • Rationale: A fine powder eliminates air pockets and ensures dense packing in the capillary tube, which is critical for accurate heat conduction and observation.[7][10]

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

    • Invert the tube (sealed end down) and tap it gently on a hard surface, or drop it through a long, narrow tube (e.g., a glass tube) to pack the solid tightly into the bottom.[10]

    • Rationale: This packing method prevents the sample from shrinking or shifting during heating, which could be mistaken for the onset of melting.

    • Repeat until the packed sample height is 2-3 mm.

    • Rationale: A sample height greater than 3 mm will cause a temperature gradient within the sample, leading to an artificially broad melting range.[10]

  • Measurement:

    • Rapid Preliminary Measurement (Optional but Recommended): Place the loaded capillary into the heating block of the apparatus. Heat at a rapid rate (10-20 °C per minute) to determine an approximate melting point.[6][7] This saves time during the precise measurement. Allow the apparatus to cool at least 20 °C below this approximate temperature before proceeding.

    • Accurate Measurement: Insert a fresh capillary tube with the sample into the apparatus.

    • Rationale: A fresh sample must be used for each determination, as the crystal structure of a previously melted and re-solidified sample may differ, leading to an inaccurate reading.[10]

    • Heat rapidly until the temperature is about 20 °C below the expected melting point (245 °C).

    • Reduce the heating rate to 1-2 °C per minute.[7]

    • Rationale: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, providing a true reading.

  • Observation and Data Recording:

    • Observe the sample continuously through the eyepiece.

    • Record the temperature (T₁) at which the first droplet of liquid appears.[10]

    • Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

    • The melting point is reported as the range T₁ – T₂.

    • Critical Observation for This Compound: Note any changes in appearance, such as darkening, charring, or gas evolution. The literature value of 245 °C is accompanied by decomposition, meaning the compound chemically degrades at this temperature.[3] This observation is a key identifying characteristic.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording p1 Grind Sample to Fine Powder p2 Load Capillary Tube (2-3 mm height) p1->p2 Ensures dense packing m1 Insert into Apparatus p2->m1 m2 Heat to ~20°C below expected MP m1->m2 m3 Heat Slowly (1-2°C / min) m2->m3 Ensures thermal equilibrium o1 Record T₁: First liquid droplet m3->o1 o2 Record T₂: All solid disappears o1->o2 o3 Note Decomposition (e.g., color change) o2->o3 result Reported Melting Range: T₁ - T₂ (e.g., 244-245°C with dec.) o3->result

Caption: Workflow for accurate melting point determination via the capillary method.

Section 2: Boiling Point and Thermal Stability

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gas.[11][12][13] While this is a fundamental property for liquids, its determination for a high-melting-point solid like 1-Amino-4-bromo-2-methylanthraquinone is not straightforward.

Decomposition vs. Boiling:

It is crucial to distinguish between these two phenomena:

  • Boiling: A reversible physical phase change from liquid to gas.

  • Decomposition: An irreversible chemical process where the molecule breaks down into smaller, different substances upon heating.

For 1-Amino-4-bromo-2-methylanthraquinone, significant thermal energy is required to overcome the strong intermolecular forces in its crystal lattice, resulting in a high melting point of 245 °C. The energy required to reach this temperature is sufficient to also break the intramolecular covalent bonds within the molecule itself.

1-Amino-4-bromo-2-methylanthraquinone decomposes at its melting point and therefore does not have a defined boiling point at atmospheric pressure.[3] Any attempt to heat the substance beyond 245 °C will not result in boiling but will instead lead to further and more extensive chemical degradation. For compounds with this thermal profile, the concept of a boiling point is not a relevant or measurable physicochemical parameter. Advanced techniques such as Thermogravimetric Analysis (TGA) would be required to quantitatively study its thermal decomposition profile, but a simple boiling point determination is not applicable.

References

  • Anthraquinone, 1-methylamino-4-bromo - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.). BYJU'S. [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). [Link]

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (n.d.). Beilstein Journals. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

  • 11 Experiment 3 | PDF | Melting Point. (n.d.). Scribd. [Link]

  • Process for the preparation of 1-amino-4-bromoanthraquinones. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Experiment 1: Melting Point. (n.d.). [Link]

  • Process for the preparation of 1-amino-4-bromoanthraquinones. (n.d.).
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (2021, May 24). PMC - NIH. [Link]

  • 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE. (n.d.). Gsrs. [Link]

  • 1-amino-4-bromo-2-methylanthraquinone (C15H10BrNO2). (n.d.). PubChemLite. [Link]

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Exploratory

spectral data (NMR, IR, Mass Spec) of 1-Amino-4-bromo-2-methylanthraquinone

An In-Depth Technical Guide to the Spectral Analysis of 1-Amino-4-bromo-2-methylanthraquinone This guide provides a comprehensive analysis of the spectral data for 1-Amino-4-bromo-2-methylanthraquinone, a significant che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-Amino-4-bromo-2-methylanthraquinone

This guide provides a comprehensive analysis of the spectral data for 1-Amino-4-bromo-2-methylanthraquinone, a significant chemical intermediate in the synthesis of various dyes and potentially bioactive molecules.[1][2] For professionals in chemical synthesis and drug development, unambiguous structural confirmation is paramount to ensuring the integrity of research and the quality of final products. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic and validated characterization of the target molecule. The causality behind experimental choices and data interpretation is explained to provide field-proven insights.

Molecular Identity and Structural Framework

1-Amino-4-bromo-2-methylanthraquinone is a derivative of anthraquinone, a tricyclic aromatic ketone.[3] Its structure is characterized by an amino group at position 1, a methyl group at position 2, and a bromine atom at position 4. This specific substitution pattern dictates its unique chemical and spectral properties.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name 1-Amino-4-bromo-2-methylanthracene-9,10-dione[4]
CAS Number 81-50-5[4][5]
Molecular Formula C₁₅H₁₀BrNO₂[4][5][6]
Molecular Weight 316.15 g/mol [4][5]
InChI Key VIQMJMDPUIBXQO-UHFFFAOYSA-N

Below is a diagram of the molecular structure with atom numbering used for the subsequent spectral assignments.

Caption: Molecular structure of 1-Amino-4-bromo-2-methylanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[7] By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) signals, we can precisely map the atomic connectivity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative count of chemically distinct protons and reveals their neighboring environment through spin-spin coupling. Based on the analysis of structurally similar compounds and established substituent effects, the following assignments for 1-Amino-4-bromo-2-methylanthraquinone are proposed.[2]

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityRationale & Key Insights
-NH₂ ~9.0 - 10.0Broad SingletThe amino protons are deshielded due to intramolecular hydrogen bonding with the peri C9-carbonyl oxygen. The signal is often broad and its chemical shift is highly dependent on solvent and concentration.
H-5, H-8 ~8.1 - 8.3Multiplet (dd)These protons on the unsubstituted ring are in the most deshielded region of the aromatic spectrum due to the anisotropic effect of the adjacent carbonyl groups. They typically appear as a doublet of doublets.
H-6, H-7 ~7.7 - 7.9Multiplet (td)These protons are in a more shielded region compared to H-5/H-8. They often appear as a complex multiplet, approximating a triplet of doublets.
H-3 ~7.4 - 7.6SingletThis is the sole proton on the substituted ring. It appears as a singlet because it has no adjacent protons to couple with, providing a clear diagnostic signal for this substitution pattern.
-CH₃ ~2.3 - 2.5SingletThe methyl protons appear as a sharp singlet in the upfield region, characteristic of an aromatic methyl group.
¹³C NMR Spectral Analysis

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale & Key Insights
C9, C10 (C=O) ~181 - 188The two carbonyl carbons are the most deshielded in the spectrum. They may appear as two distinct signals due to the asymmetric substitution.
**C1 (-NH₂) **~145 - 150The carbon directly attached to the electron-donating amino group is significantly shielded compared to other quaternary aromatic carbons.
Aromatic C-H ~126 - 135Carbons H-5, H-6, H-7, and H-8 of the unsubstituted ring and C-3 of the substituted ring fall within this typical aromatic range.
Quaternary Aromatic C ~110 - 140Includes C-4a, C-5a, C-8a, and C-9a. Their exact shifts are influenced by proximity to the various substituents.
C4 (-Br) ~115 - 125The carbon bearing the bromine atom is shielded relative to an unsubstituted carbon due to the heavy atom effect.
C2 (-CH₃) ~130 - 140The carbon attached to the methyl group.
-CH₃ ~15 - 20The methyl carbon signal appears in the far upfield region of the spectrum, as expected.
Experimental Protocol: NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.[7][8]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 1-Amino-4-bromo-2-methylanthraquinone sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry 5 mm NMR tube.

    • Ensure complete dissolution, using sonication if necessary, to avoid spectral artifacts from suspended solids.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is critical for maintaining field stability during the experiment.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This directly impacts spectral resolution.

    • Acquire a standard ¹H spectrum using a single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to generate the spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline for accurate integration.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). The IR spectrum for 1-Amino-4-bromo-2-methylanthraquinone is available from the NIST Chemistry WebBook, providing an authoritative reference.[4]

IR Spectral Analysis

The key to interpreting the spectrum is to focus on the diagnostic regions. The "fingerprint region" (<1500 cm⁻¹) is complex but unique to the molecule, while the functional group region (>1500 cm⁻¹) contains the most identifiable peaks.

Table 4: Key IR Absorption Bands for 1-Amino-4-bromo-2-methylanthraquinone

Wavenumber (cm⁻¹)Functional GroupVibration ModeSignificance & Interpretation
3400 - 3200 Primary Amine (N-H)Symmetric & Asymmetric StretchThe presence of two distinct peaks in this region is a hallmark of a primary (-NH₂) group. These bands confirm the amino substituent.[9]
~1670 - 1630 Carbonyl (C=O)StretchA very strong and sharp absorption peak characteristic of the quinone carbonyl groups. Intramolecular hydrogen bonding with the C1-amino group may cause a slight shift to lower wavenumbers compared to unsubstituted anthraquinone.[9]
~1600 - 1550 Aromatic C=C / Amine N-HStretch / Bending (Scissoring)This region shows strong absorptions from the aromatic ring stretching vibrations, often coupled with the N-H bending vibration of the amino group.
~1300 - 1200 Aryl C-NStretchThis absorption confirms the bond between the aromatic ring and the amino group.
< 700 C-BrStretchThe carbon-bromine stretching vibration appears at low frequencies, confirming the presence of the bromo substituent.

Data interpreted from the reference spectrum provided by the Coblentz Society's collection in the NIST Chemistry WebBook.[4]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (~1-2 mg) of the 1-Amino-4-bromo-2-methylanthraquinone sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The KBr must be free of moisture to avoid a broad O-H signal in the spectrum.

    • Continue grinding until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet. A transparent pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber first. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides two primary pieces of information: the precise molecular weight of the compound and structural information derived from its fragmentation pattern upon ionization.[7]

Mass Spectrum Analysis (Electron Ionization)

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum is a plot of relative ion abundance versus their mass-to-charge ratio (m/z).

Key Spectral Features:

  • Molecular Ion (M⁺): The most critical feature is the molecular ion peak. For this compound, a prominent cluster of peaks is expected around m/z 315 and 317 . This is the definitive signature of a monobrominated compound, reflecting the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The M⁺ peak at m/z 315 corresponds to molecules containing ⁷⁹Br, and the M+2 peak at m/z 317 corresponds to those with ⁸¹Br. Their nearly 1:1 intensity ratio is unambiguous proof of one bromine atom.

  • Fragmentation: Anthraquinones typically undergo fragmentation through the sequential loss of neutral carbon monoxide (CO) molecules.

Table 5: Predicted Major Ions in the EI Mass Spectrum

m/z ValueProposed FragmentSignificance
315 / 317 [C₁₅H₁₀BrNO₂]⁺Molecular Ion (M⁺) . Confirms the molecular formula and the presence of one bromine atom.
287 / 289 [M - CO]⁺Loss of the first carbonyl group as carbon monoxide. A common fragmentation pathway for quinones.
259 / 261 [M - 2CO]⁺Loss of the second carbonyl group.
236 [M - Br]⁺Loss of the bromine radical.
208 [M - Br - CO]⁺Subsequent loss of CO after the initial loss of bromine.

Analysis based on the Electron Ionization mass spectrum available in the NIST WebBook and general fragmentation principles.[4]

G M [M]⁺˙ m/z 315/317 M_CO [M - CO]⁺˙ m/z 287/289 M->M_CO - CO M_Br [M - Br]⁺ m/z 236 M->M_Br - Br• M_2CO [M - 2CO]⁺˙ m/z 259/261 M_CO->M_2CO - CO

Caption: Plausible fragmentation pathway for 1-Amino-4-bromo-2-methylanthraquinone.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.[7]

  • Sample Introduction:

    • For a solid probe analysis, a small amount of the solid sample is placed in a capillary tube and inserted directly into the ion source.

    • Alternatively, for GC-MS analysis, the solution is injected into the gas chromatograph, which separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization and Analysis:

    • The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam. This energy level is a standard that ensures reproducible fragmentation patterns for library matching.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides a definitive and robust structural confirmation of 1-Amino-4-bromo-2-methylanthraquinone. IR spectroscopy validates the presence of key functional groups (amine, carbonyl, C-Br). Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of one bromine atom) through the characteristic M⁺/M+2 isotopic pattern. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, confirming the specific substitution pattern on the anthraquinone core. This multi-technique approach represents a self-validating system essential for quality control and advanced research in the chemical and pharmaceutical sciences.

References

  • Spectroscopic Studies of Substituted Anthraquinone Type Dyes. Taylor & Francis Online. [Link]

  • 9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

  • Theoretical investigation of substituted anthraquinone dyes. AIP Publishing. [Link]

  • Spectroscopic Studies of Substituted Anthraquinone Type Dyes. Sci-Hub. [Link]

  • 9,10-anthraquinone and numbering of the substitution positions. ResearchGate. [Link]

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journals. [Link]

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health (PMC). [Link]

  • 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE. gsrs.ncats.nih.gov. [Link]

  • 1-Amino-4-bromoanthraquinone. PubChem. [Link]

  • Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses. [Link]

  • Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone. PrepChem.com. [Link]

  • 1-Amino-2-bromo-4-hydroxyanthraquinone. PubChem. [Link]

  • 1-amino-4-bromo-2-methylanthraquinone (C15H10BrNO2). PubChemLite. [Link]

  • 1-Amino-2-methylanthraquinone. PubChem. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • 1-Amino-2-bromo-4-hydroxyanthraquinone - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

Foundational

toxicological profile of 1-Amino-4-bromo-2-methylanthraquinone

An In-depth Technical Guide to the Toxicological Profile of 1-Amino-4-bromo-2-methylanthraquinone Introduction: A Read-Across Approach to a Data-Poor Compound 1-Amino-4-bromo-2-methylanthraquinone (ABMA), a synthetic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicological Profile of 1-Amino-4-bromo-2-methylanthraquinone

Introduction: A Read-Across Approach to a Data-Poor Compound

1-Amino-4-bromo-2-methylanthraquinone (ABMA), a synthetic compound within the vast class of anthraquinones, serves primarily as a chemical intermediate in the synthesis of dyes and pigments.[1] Despite its industrial relevance, a review of the public scientific literature and regulatory databases reveals a significant lack of direct toxicological data for this specific molecule.[2] For researchers, scientists, and drug development professionals, this data gap presents a challenge for conducting robust safety and risk assessments.

In the absence of direct empirical data, a scientifically-defensible approach is to employ a "read-across" methodology. This involves predicting the toxicological profile of a substance by analyzing data from structurally similar compounds (analogs). The U.S. Environmental Protection Agency (EPA) and other regulatory bodies endorse this strategy to minimize animal testing while still making reasonable judgments about chemical safety.[3]

This guide leverages the read-across approach to construct a comprehensive toxicological profile for ABMA. We will draw heavily upon the extensive data available for two close structural analogs:

  • 1-Amino-2,4-dibromoanthraquinone (ADBAQ): Shares the core anthraquinone structure and the critical 1-amino and 4-bromo substitutions.

  • 1-Amino-2-methylanthraquinone (AMA): Shares the core structure and the 1-amino and 2-methyl substitutions.

The toxicological findings for these analogs, particularly from studies conducted by the National Toxicology Program (NTP), provide a strong basis for predicting the hazards associated with ABMA. This guide will synthesize these findings, explain the rationale behind toxicological testing, and propose a structured, tiered experimental strategy to definitively characterize the safety profile of ABMA.

Section 1: Physicochemical Properties and Identification

A substance's physicochemical properties are foundational to its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Chemical Name 1-Amino-4-bromo-2-methylanthraquinone
Synonyms 1-Amino-4-bromo-2-methyl-9,10-anthracenedione[2]
CAS Number 81-50-5
EC Number 201-355-6
Molecular Formula C₁₅H₁₀BrNO₂
Molecular Weight 316.15 g/mol
Appearance Solid
Melting Point 245 °C (decomposes)

Section 2: Known Hazard Identification and Classification

While comprehensive toxicological studies are lacking, Safety Data Sheets (SDS) provide preliminary hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

According to available SDS, ABMA is classified as:

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[4][2]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[4][2]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[4][2]

These classifications mandate specific handling precautions, including the use of personal protective equipment (PPE) such as gloves, eye shields, and respiratory protection (e.g., N95 dust mask) to prevent contact and inhalation.[5]

Section 3: Predicted Toxicological Profile via Read-Across Analysis

This section forms the core of our assessment, predicting the toxicological endpoints for ABMA based on robust data from its structural analogs, ADBAQ and AMA.

Carcinogenicity: A Major Concern

Data Gap: No carcinogenicity studies have been conducted on ABMA.

Read-Across Findings: Data from both primary analogs, ADBAQ and AMA, provide compelling evidence that ABMA is likely to be carcinogenic. Both analogs are classified by the National Toxicology Program as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[6][7][8]

  • Evidence from 1-Amino-2,4-dibromoanthraquinone (ADBAQ): Two-year dietary administration studies resulted in clear evidence of carcinogenic activity.[9]

    • In F344/N Rats: Increased incidences of benign and malignant tumors in the liver, large intestine, kidney, and urinary bladder.[6][7]

    • In B6C3F1 Mice: Increased incidences of benign and malignant tumors in the liver, forestomach, and lungs.[6][7]

  • Evidence from 1-Amino-2-methylanthraquinone (AMA):

    • In Fischer 344 Rats: Caused liver cancer in both sexes and an increased incidence of kidney tumors in males.[8]

    • In B6C3F1 Mice: Increased the incidence of liver tumors in females.[8]

Mechanistic Insight & Causality: The mechanism of carcinogenicity is not fully elucidated but is likely linked to genotoxic events. ADBAQ was found to be mutagenic in S. typhimurium strains, indicating it can cause frameshift mutations in DNA.[9][10] Although results in mammalian cells were inconsistent, this positive bacterial mutagenicity is a significant alert.[9] The consistent induction of tumors across multiple organ sites in two different rodent species for both analogs strongly suggests that the core amino-anthraquinone structure, common to ABMA, is a structural alert for carcinogenicity.

AnalogSpeciesTarget Organs for CarcinogenicityNTP ClassificationSource
ADBAQ RatLiver, Large Intestine, Kidney, Urinary BladderReasonably anticipated to be a human carcinogen[6][7]
MouseLiver, Forestomach, Lung[6][7]
AMA RatLiver, Kidney (males)Reasonably anticipated to be a human carcinogen[8]
MouseLiver (females)[8]
Genotoxicity

Data Gap: No germ cell mutagenicity data is available for ABMA.[4][2]

Read-Across Findings:

  • Evidence from ADBAQ: This analog was mutagenic in bacterial reverse mutation (Ames) tests, particularly in strains that detect frameshift mutagens.[9] This effect was observed without metabolic activation. It also induced chromosomal aberrations and sister chromatid exchanges in mammalian cells in vitro, though these findings were noted as inconsistent.[10] It did not, however, induce mutations in mouse lymphoma cells at the concentrations tested.[9]

Causality: A positive result in the Ames test is a strong indicator of mutagenic potential. The structural features of these anthraquinone derivatives likely allow them to intercalate with DNA or undergo metabolic activation to reactive species that can form DNA adducts, leading to mutations. This genotoxic potential is a plausible underlying mechanism for the carcinogenicity observed in animal studies.

Repeated Dose and Target Organ Toxicity

Data Gap: No chronic or sub-chronic toxicity studies are available for ABMA.

Read-Across Findings:

  • Evidence from ADBAQ: A 13-week dietary study in rodents revealed significant toxicity, particularly in rats.[11]

    • Target Organs: The primary target organ was the liver . Treated rats developed chronic toxic hepatitis, characterized by hepatocytomegaly, necrosis, inflammation, and bile duct hyperplasia.[10][11] These effects correlated with elevated serum liver enzymes.

    • Other Effects: In rats, other observed effects included kidney toxicity (hyaline droplet degeneration in males), anemia, and uterine atrophy in females at higher doses.[10][11]

    • Species Differences: ADBAQ was found to be markedly more toxic in rats than in mice at comparable doses.[10][11]

Causality: The pronounced hepatotoxicity suggests that the compound or its metabolites concentrate in the liver, causing direct cellular damage and oxidative stress. The observed kidney and reproductive organ effects indicate multiple potential target organs following repeated exposure.

Reproductive and Developmental Toxicity

Data Gap: No dedicated reproductive or developmental toxicity studies are available for ABMA.

Read-Across Findings: While no comprehensive studies exist for the analogs, the 13-week study of ADBAQ provides an important clue. The observation of uterine atrophy in female rats is a significant adverse finding and a potential indicator of reproductive toxicity.[10][11] This warrants further investigation for any compound within this chemical class.

Section 4: Proposed Toxicological Testing Strategy

To address the identified data gaps for ABMA, a tiered, systematic testing strategy is proposed. This strategy is designed to be efficient, adhere to the 3Rs (Replacement, Reduction, and Refinement of animal testing), and follow internationally accepted OECD Test Guidelines.[12][13]

Tiered_Testing_Strategy cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Screening cluster_2 Tier 3: Long-Term Studies T1_Ames Bacterial Reverse Mutation (Ames Test - OECD TG 471) T1_MLA In Vitro Mammalian Cell Gene Mutation (OECD TG 490) T1_Skin In Vitro Skin/Eye Irritation (OECD TG 439/492) T2_Acute Acute Oral Toxicity (OECD TG 423 or 425) T1_Skin->T2_Acute If further characterization is needed T2_Repeated Combined Repeated Dose & Repro/Dev Screen (OECD TG 422) T3_Carc Chronic Toxicity & Carcinogenicity (OECD TG 453) T2_Repeated->T3_Carc If warranted by Tier 1/2 results and exposure scenario

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 1-Amino-4-bromo-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety protocols and handling precautions required for 1-Amino-4-bromo-2-methylanthraquinone. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions required for 1-Amino-4-bromo-2-methylanthraquinone. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Section 1: Compound Identification and Hazard Analysis

1-Amino-4-bromo-2-methylanthraquinone is a substituted anthraquinone derivative. Its core structure is prevalent in many dyes and has been investigated in various chemical syntheses. Understanding its specific chemical properties is foundational to appreciating its hazards.

1.1 Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for predicting the compound's behavior under various laboratory conditions.

PropertyValueSource(s)
Chemical Formula C₁₅H₁₀BrNO₂[1]
Molecular Weight 316.15 g/mol [1]
Appearance Solid
Melting Point 245 °C (decomposes)
Water Solubility Insoluble[2]

1.2 Hazard Classification and Rationale

This compound is classified as hazardous. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The established hazard statements underscore the necessity for stringent safety measures.

  • H315: Causes skin irritation. [3][4] Anthraquinone derivatives can be defatting to the skin, leading to dryness, redness, and irritation upon repeated or prolonged contact.

  • H319: Causes serious eye irritation. [3][4] Particulate matter can cause significant mechanical irritation and chemical damage to the sensitive tissues of the eye.

  • H335: May cause respiratory irritation. [3][4] Inhalation of the dust can irritate the mucous membranes of the nose, throat, and respiratory tract.[2]

While specific carcinogenicity data for this exact compound is not widely available, it is crucial to note that related anthraquinone compounds have been flagged as potential carcinogens.[5][6][7] Therefore, a precautionary approach that minimizes exposure is scientifically prudent.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory when handling 1-Amino-4-bromo-2-methylanthraquinone.

2.1 Engineering Controls: The First Line of Defense

  • Ventilation: All handling of this compound that may generate dust must be conducted in a well-ventilated area.[3][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and proper use of PPE are critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[8][9] When there is a risk of splashing or significant dust generation, chemical safety goggles and a face shield should be worn.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[8]

    • Lab Coat: A long-sleeved lab coat is required to protect street clothing and skin from contamination.

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is necessary.

The following diagram illustrates the logical workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is essential for mitigating risks during the entire lifecycle of the chemical in the laboratory.

3.1 Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (preferably a fume hood) is clean and uncluttered.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.[8] Use a spatula and weigh the compound on weighing paper or in a tared container.

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[8] Decontaminate the work surface.

3.2 Storage Requirements

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

  • Keep away from incompatible materials. As an amine, it may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2]

  • The compound may be sensitive to long-term exposure to air and light.[2]

3.3 Disposal Protocol

  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., weighing paper, gloves), in a suitable, clearly labeled, and sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[3][11] Do not dispose of it down the drain.[8]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any accidental exposure or spill.

4.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8][10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

4.2 Spill Response

A calm and methodical response to a spill is critical to prevent further contamination and exposure.

Spill_Response A 1. Alert Personnel & Evacuate Area B 2. Don Appropriate PPE A->B C 3. Contain the Spill B->C D 4. Clean Up Spill C->D E Dampen solid with 5% acetic acid to minimize dust (optional) D->E F Carefully sweep or scoop up material D->F G 5. Place in a Labeled, Sealed Container for Hazardous Waste Disposal F->G H 6. Decontaminate Spill Area G->H I 7. Doff PPE and Wash Hands H->I

Caption: Emergency Spill Response Workflow.

For small spills, you can dampen the solid material with 5% acetic acid before carefully transferring it to a suitable container for disposal.[2] Use absorbent paper dampened with the same solution to clean up any remaining residue.[2] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[2]

References

  • 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE - gsrs. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-amino-4-bromo-2-methylanthraquinone (C15H10BrNO2) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

  • Anthraquinone, 1-methylamino-4-bromo - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-Amino-2,4-dibromoanthraquinone | C14H7Br2NO2 | CID 6681 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved January 20, 2026, from [Link]

  • Anthraquinone-based dyes with limited data availability: Human health tier II assessment. (2015, April 24). Retrieved January 20, 2026, from [Link]

  • 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE, 99% - Research Scientific. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-Amino-4-bromo-2-methylanthraquinone (99%) - Amerigo Scientific. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet: Anthraquinone - Carl ROTH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Final Contaminant Candidate List 3 Chemicals Identifying the Universe - epa nepis. (2009, August). Retrieved January 20, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to the Regioselective Bromination of 1-Amino-2-methylanthraquinone

Introduction: Strategic Functionalization of the Anthraquinone Core Anthraquinone and its derivatives are a cornerstone in the development of a vast array of functional molecules, from vibrant textile dyes to potent ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of the Anthraquinone Core

Anthraquinone and its derivatives are a cornerstone in the development of a vast array of functional molecules, from vibrant textile dyes to potent therapeutic agents. The strategic introduction of substituents onto the anthraquinone scaffold is a critical step in modulating their chemical and biological properties. This application note provides a detailed protocol for the regioselective bromination of 1-amino-2-methylanthraquinone to yield 1-amino-4-bromo-2-methylanthraquinone. This transformation is a key step in the synthesis of advanced dye intermediates and precursors for novel pharmaceuticals.[1]

The amino and methyl groups on the anthraquinone ring are activating, ortho-para directing groups. The amino group at the 1-position strongly activates the ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the 2- and 4-positions. The methyl group at the 2-position further reinforces this directing effect, sterically hindering the 3-position and electronically favoring substitution at the 4-position. This inherent electronic and steric guidance allows for a highly regioselective bromination.

Reaction Mechanism and Rationale

The bromination of 1-amino-2-methylanthraquinone proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: Elemental bromine (Br₂) is polarized by the solvent or a Lewis acid catalyst, creating a more potent electrophilic species.

  • Nucleophilic Attack: The electron-rich anthraquinone ring, activated by the amino and methyl groups, attacks the electrophilic bromine atom. The attack occurs preferentially at the C-4 position due to the strong ortho, para-directing influence of the amino group and the additional activation from the methyl group at C-2.

  • Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized over the aromatic system.

  • Deprotonation: A base, typically the solvent or a bromide ion, removes a proton from the C-4 position, restoring the aromaticity of the ring and yielding the final product, 1-amino-4-bromo-2-methylanthraquinone.

Experimental Workflow

Bromination_Workflow Start Start: 1-Amino-2-methylanthraquinone Dissolve Dissolve in Acetic Acid/Propionic Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_HBr Add Hydrobromic Acid (catalyst) Cool->Add_HBr Add_Br2 Slowly add Bromine Solution (maintain 0-5 °C) Add_HBr->Add_Br2 Prep_Br2 Prepare Bromine in Acetic Acid Prep_Br2->Add_Br2 Stir Stir for 1-2 hours at 0-5 °C Add_Br2->Stir Quench Quench with aq. Sodium Metabisulfite Stir->Quench Precipitate Precipitate with Ice Water Quench->Precipitate Filter Filter the Solid Product Precipitate->Filter Wash Wash with Water until Neutral Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize Product (NMR, IR, MS, MP) Dry->Characterize End End: 1-Amino-4-bromo-2-methylanthraquinone Characterize->End

Caption: Experimental workflow for the bromination of 1-amino-2-methylanthraquinone.

Materials and Equipment

Reagents and Solvents Grade Supplier
1-Amino-2-methylanthraquinone≥98%Sigma-Aldrich, Acros Organics, or equivalent
Bromine≥99.5%Sigma-Aldrich, Acros Organics, or equivalent
Acetic Acid, GlacialACS GradeFisher Scientific, VWR, or equivalent
Propionic Acid≥99%Sigma-Aldrich, Acros Organics, or equivalent
Hydrobromic Acid (48% aq.)ACS GradeSigma-Aldrich, Fisher Scientific, or equivalent
Sodium MetabisulfiteACS GradeFisher Scientific, VWR, or equivalent
Deionized Water--
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope Laboratories, or equivalent
Equipment
Three-necked round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Buchner funnel and filter flask
Vacuum pump
Rotary evaporator
NMR Spectrometer (400 MHz or higher)
FT-IR Spectrometer
Mass Spectrometer
Melting point apparatus

Detailed Experimental Protocol

Safety Precautions: Bromine is highly corrosive, toxic, and a strong oxidizing agent. All operations involving bromine must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles.

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1-amino-2-methylanthraquinone (5.0 g, 21.1 mmol).

    • Add a mixture of glacial acetic acid (60 mL) and propionic acid (25 mL) to the flask. Stir the mixture to obtain a suspension.[2][3]

    • Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Addition of Reagents:

    • While maintaining the temperature at 0-5 °C, add 48% aqueous hydrobromic acid (2.4 mL, 21.1 mmol) to the stirred suspension.[2][3]

    • In a separate container, carefully prepare a solution of bromine (1.2 mL, 23.2 mmol) in 15 mL of glacial acetic acid.

    • Transfer the bromine solution to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over a period of approximately 1 hour, ensuring the internal temperature does not exceed 5 °C.[2][3]

  • Reaction Monitoring:

    • After the complete addition of bromine, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., toluene/ethyl acetate 9:1 v/v). The product spot should have a lower Rf value than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the excess bromine by slowly adding a solution of sodium metabisulfite (2.0 g in 20 mL of water) until the reddish-brown color of bromine disappears.[3]

    • Pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring. A solid precipitate will form.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

    • Dry the solid product under vacuum at 60 °C to a constant weight.

Characterization and Data Analysis

The final product, 1-amino-4-bromo-2-methylanthraquinone, is expected to be a reddish-brown solid.

Analytical Technique Expected Results
Melting Point 243-246 °C
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 8.25-8.35 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 7.65 (s, 1H, H-3), 4.80-5.20 (br s, 2H, NH₂), 2.45 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): 184.5, 182.0 (C=O), 150.0 (C-NH₂), 135.0, 134.5, 133.0, 132.5, 127.0, 126.5 (Ar-C), 140.0 (C-CH₃), 115.0 (C-Br), 110.0 (C-3), 20.0 (CH₃)
FT-IR (KBr, cm⁻¹) ~3450, 3330 (N-H stretching), ~1670, 1630 (C=O stretching), ~1590, 1450 (C=C aromatic stretching)
Mass Spectrometry (EI) m/z (%): 317/315 ([M]⁺, corresponding to ⁸¹Br/⁷⁹Br isotopes)

Note on NMR Predictions: The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift correlation tables. Experimental values may vary slightly. The key diagnostic signals in the ¹H NMR are the singlet for the H-3 proton and the singlet for the methyl group. In the ¹³C NMR, the signals for the carbon atoms attached to the bromine and amino groups are key indicators of a successful reaction.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature too low.Allow the reaction to stir for a longer period. Let the reaction slowly warm to room temperature.
Formation of Di-brominated Product Excess bromine used or reaction temperature too high.Use a slight excess (1.05-1.1 equivalents) of bromine. Maintain the reaction temperature strictly at 0-5 °C.
Low Yield Product loss during work-up.Ensure complete precipitation by using ice-cold water. Minimize transfer losses.

Conclusion

This application note provides a robust and reliable protocol for the regioselective bromination of 1-amino-2-methylanthraquinone. The procedure is straightforward, high-yielding, and affords the desired 1-amino-4-bromo-2-methylanthraquinone in high purity. The detailed experimental steps, safety precautions, and characterization data will be invaluable to researchers in the fields of medicinal chemistry, materials science, and dye chemistry for the synthesis of novel and functionalized anthraquinone derivatives.

References

  • Beilstein Journal of Organic Chemistry. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. [Link]

  • Organic Syntheses. Anthraquinone, 1-methylamino-4-bromo-. [Link]

  • Google Patents. (1985). Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid.
  • Google Patents. (1992).
  • ResearchGate. (2009). A new method for the preparation of 1-amino-2,4-dibromoanthra-9,10-quinone. [Link]

  • Google Patents. (1992).
  • Google Patents. (1987). Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone.
  • Google Patents. (1997). Process for preparation of 1-amino-2,4-dibromoanthraguinone.

Sources

Application

Application Notes and Protocols for 1-Amino-4-bromo-2-methylanthraquinone as a Dye Intermediate

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 1-Amino-4-bromo-2-methylanthraquinone as a pi...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 1-Amino-4-bromo-2-methylanthraquinone as a pivotal intermediate in the synthesis of anthraquinone-based dyes. This document outlines the compound's fundamental properties, detailed synthetic protocols, and its application in creating diverse colorants, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of 1-Amino-4-bromo-2-methylanthraquinone

Anthraquinone derivatives are a significant class of compounds, valued not only in the textile industry for their vibrant and stable colors but also in medicinal chemistry for their potential therapeutic properties.[1][2] 1-Amino-4-bromo-2-methylanthraquinone serves as a crucial building block in this field. Its molecular architecture, featuring a reactive bromine atom at the C4 position, allows for facile nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, enabling the introduction of various auxochromes (color-enhancing groups) to create a broad palette of dyes with specific desired properties.

The strategic placement of the amino group at C1 and the methyl group at C2 further influences the electronic properties of the anthraquinone core, which in turn dictates the final color and fastness of the synthesized dyes. Understanding the interplay of these functional groups is essential for the rational design of novel colorants. This guide will delve into the practical aspects of handling and utilizing this versatile intermediate.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of 1-Amino-4-bromo-2-methylanthraquinone is paramount for its effective and safe use in any synthetic protocol.

PropertyValueSource
CAS Number 81-50-5
Molecular Formula C₁₅H₁₀BrNO₂[3]
Molecular Weight 316.15 g/mol [3]
Appearance Solid
Melting Point 245 °C (decomposes)[3]
Assay ≥99%
InChI Key VIQMJMDPUIBXQO-UHFFFAOYSA-N
SMILES Cc1cc(Br)c2C(=O)c3ccccc3C(=O)c2c1N

These properties are critical for determining appropriate solvents, reaction temperatures, and purification strategies. The high melting point, for instance, suggests strong intermolecular forces in the solid state.

Health and Safety Considerations

As with any chemical reagent, proper safety protocols must be strictly adhered to when handling 1-Amino-4-bromo-2-methylanthraquinone. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: N95 (US) or equivalent dust mask.

  • Hand Protection: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Skin and Body Protection: Laboratory coat.

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Store in a tightly closed container in a dry, well-ventilated place.[4]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5]

Synthesis of 1-Amino-4-bromo-2-methylanthraquinone

While 1-Amino-4-bromo-2-methylanthraquinone is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common synthetic route involves the bromination of a 1-aminoanthraquinone precursor. The following diagram and protocol are representative of methods used for preparing similar 1-amino-4-bromoanthraquinone derivatives.[6][7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Start 1-Amino-2-methylanthraquinone Solvent Carboxylic Acid Solvent (e.g., Acetic/Propionic Acid) Start->Solvent Dissolve Reagent Elemental Bromine (Br₂) Temperature Low Temperature (0-5 °C) Reagent->Temperature Slow Addition Solvent->Temperature Cool Catalyst Hydrobromic Acid (HBr) Catalyst->Temperature Add Crude Crude Product Mixture Temperature->Crude Precipitation (add water) Purified 1-Amino-4-bromo-2-methylanthraquinone Crude->Purified Filtration, Washing, & Drying

Diagram 1: General Synthetic Workflow for Bromination.

Protocol 1: Electrophilic Bromination of 1-Amino-2-methylanthraquinone

This protocol is adapted from established methods for the regioselective bromination of 1-aminoanthraquinones.[6][7] The presence of hydrobromic acid is crucial as it enhances the selectivity for the desired 4-bromo isomer over the 2-bromo isomer.[6]

Materials:

  • 1-Amino-2-methylanthraquinone

  • Acetic acid

  • Propionic acid

  • 48% Hydrobromic acid (HBr)

  • Elemental bromine (Br₂)

  • Isopropanol

  • Deionized water

  • Sodium metabisulfite

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In the three-necked flask, prepare a mixture of acetic acid and propionic acid. Add the 1-amino-2-methylanthraquinone starting material and begin vigorous agitation.

  • Cooling: Cool the mixture to between 0 °C and 5 °C using an ice bath.

  • Acid Addition: Add the 48% hydrobromic acid to the cooled mixture.

  • Bromine Addition: Prepare a solution of elemental bromine in acetic acid. Add this solution dropwise to the reaction mixture over approximately 1 hour, ensuring the temperature is maintained between 0 °C and 5 °C.[6][7] The low temperature is critical to suppress the formation of undesired by-products.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Precipitation: Once the reaction is complete, add ice and a solution of sodium metabisulfite in water to quench any remaining bromine. Add more water to precipitate the product.[6]

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake sequentially with deionized water and then isopropanol to remove residual acids and impurities.

  • Drying: Dry the purified product under vacuum to obtain 1-Amino-4-bromo-2-methylanthraquinone.

Application in Dye Synthesis: The Ullmann Condensation

The primary application of 1-Amino-4-bromo-2-methylanthraquinone is in the synthesis of disperse and acid dyes through nucleophilic aromatic substitution, most commonly the Ullmann condensation reaction.[8] In this reaction, the bromine atom is displaced by an amine, leading to the formation of a new C-N bond and a significant bathochromic (deepening of color) shift.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Intermediate 1-Amino-4-bromo- 2-methylanthraquinone Catalyst Copper Catalyst (e.g., CuSO₄) Intermediate->Catalyst Nucleophile Alkyl or Aryl Amine (R-NH₂) Nucleophile->Catalyst Heat Heat (e.g., 90 °C) Catalyst->Heat Base Acid Scavenger (e.g., NaHCO₃) Base->Heat Solvent Aqueous or Organic Solvent Solvent->Heat Dye 1-Amino-2-methyl-4- (alkyl/arylamino)anthraquinone Dye Heat->Dye Byproduct HBr (neutralized by base) Heat->Byproduct

Diagram 2: Ullmann Condensation for Dye Synthesis.

Protocol 2: Synthesis of a 4-Arylamino-anthraquinone Dye

This protocol describes a general procedure for the copper-catalyzed reaction between 1-Amino-4-bromo-2-methylanthraquinone and an aromatic amine to produce a colored dye.[8][9]

Materials:

  • 1-Amino-4-bromo-2-methylanthraquinone

  • Aniline derivative (e.g., p-toluidine)

  • Copper(II) sulfate (CuSO₄)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Solvent (e.g., water, ethanol, or DMF)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Equipment for filtration and purification (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend 1-Amino-4-bromo-2-methylanthraquinone in the chosen solvent.

  • Addition of Reagents: Add the selected amine (e.g., p-toluidine), sodium bicarbonate (as an acid scavenger), and a catalytic amount of copper(II) sulfate.[9]

  • Heating: Heat the reaction mixture to reflux (typically 90-120 °C) with continuous stirring.[9][10] The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.

  • Reaction Monitoring: Track the disappearance of the starting material by TLC. A distinct color change in the reaction mixture is often observed as the product forms.

  • Work-up and Isolation: After cooling to room temperature, the crude product may precipitate. If so, it can be collected by filtration. Alternatively, the product may be isolated by extraction with an appropriate organic solvent.

  • Purification: The crude dye is often purified by washing with water and/or organic solvents to remove inorganic salts and unreacted starting materials. For high-purity applications, column chromatography is the preferred method.

  • Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy, to confirm its structure and assess its color properties.

This protocol can be adapted for a wide range of primary and secondary amines to synthesize a library of dyes with colors ranging from red and violet to blue and green.[6]

Conclusion

1-Amino-4-bromo-2-methylanthraquinone is a high-value intermediate for the synthesis of a diverse range of anthraquinone dyes. Its utility stems from the predictable and efficient displacement of its C4 bromine atom via nucleophilic substitution. By carefully selecting the reaction partner and controlling the synthetic conditions as outlined in this guide, researchers can effectively create novel colorants for various applications, from textiles to advanced functional materials. Adherence to rigorous safety protocols is essential for the successful and safe implementation of the described procedures.

References

  • Beilstein Journals. (n.d.). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. Retrieved from [Link]

  • LookChem. (n.d.). 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE manufacturers and suppliers in india. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-Amino-4-bromo-2-methylanthraquinone (99%). Retrieved from [Link]

  • Google Patents. (n.d.). US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Google Patents. (n.d.). EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • National Center for Biotechnology Information. (2021, May 24). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-amino-4-bromo-2-methylanthraquinone (C15H10BrNO2). Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (n.d.). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. Retrieved from [Link]

  • Vatoil. (2025, October 19). 1-Amino-4-bromo anthraquinone (81-62-9): Synthesis, Properties, and Applications in Dyes and Organic Intermediates. Retrieved from [Link]

  • LookChem. (n.d.). The Chemical Properties and Industrial Uses of 1-Methylamino-4-bromo Anthraquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, November 26). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-bromoanthraquinone. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Retrieved from [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis and Application of Disperse Dyes from 1-Amino-4-bromo-2-methylanthraquinone

Abstract This document provides a detailed technical guide for the synthesis of novel disperse dyes utilizing 1-Amino-4-bromo-2-methylanthraquinone as a pivotal precursor. Anthraquinone-based colorants are a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of novel disperse dyes utilizing 1-Amino-4-bromo-2-methylanthraquinone as a pivotal precursor. Anthraquinone-based colorants are a cornerstone of the dye industry, prized for their structural stability and broad color palette, ranging from vibrant reds to deep blues.[1] This guide focuses on the copper-catalyzed Ullmann condensation reaction, a robust method for nucleophilic aromatic substitution, to couple the precursor with various aromatic amines. We present a complete workflow, from the fundamental reaction mechanism and a detailed step-by-step synthesis protocol to methods for purification, comprehensive analytical characterization, and a protocol for application in dyeing polyester fabrics. The causality behind experimental choices is elucidated to provide researchers with the foundational knowledge required for procedural modifications and troubleshooting.

Scientific Foundation: The Chemistry of Anthraquinone Dyes

The vibrant color of anthraquinone dyes is derived from the conjugated system of the anthracene-9,10-dione core structure, which acts as the primary chromophore.[1] The perceived color and dyeing characteristics are finely tuned by the introduction of electron-donating (auxochromes) and electron-withdrawing groups onto this core. In our precursor, 1-Amino-4-bromo-2-methylanthraquinone, the amino group at the C1 position serves as a powerful auxochrome.

The synthesis of diverse dye structures from this precursor hinges on the reactivity of the bromine atom at the C4 position. This halogen is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that can modulate the dye's color, solubility, and affinity for textile fibers. The primary reaction explored in this guide is the Ullmann Condensation (or Goldberg Reaction for C-N coupling) , a well-established and versatile copper-catalyzed cross-coupling reaction.[2]

Mechanism Insight: The Ullmann Condensation The Ullmann reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. While the precise mechanism has been subject to extensive study, it is generally accepted to involve a copper(I) species as the active catalyst.[3] The reaction sequence is broadly understood as:

  • Formation of Active Catalyst: Copper(0) or a copper(I) salt is used to generate the active Cu(I) species in the reaction medium.

  • Nucleophile Coordination: The amine nucleophile coordinates with the copper(I) center.

  • Oxidative Addition: The aryl halide (1-Amino-4-bromo-2-methylanthraquinone) undergoes oxidative addition to the copper complex.

  • Reductive Elimination: The final step involves reductive elimination from the copper center, forming the new C-N bond of the desired dye product and regenerating the catalyst.

This reaction typically requires polar, high-boiling solvents and elevated temperatures to proceed efficiently.[2] The choice of a base is critical to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

Synthesis Protocol: From Precursor to Purified Dye

This section provides a detailed, self-validating protocol for the synthesis of a representative 1-amino-4-(arylamino)-2-methylanthraquinone disperse dye.

Materials and Equipment
Reagents & Materials Grade/Specification Supplier Example
1-Amino-4-bromo-2-methylanthraquinone98% PuritySigma-Aldrich
Aniline (or substituted aniline)Reagent Grade, ≥99%Thermo Fisher Scientific
Copper(I) Iodide (CuI)98%Alfa Aesar
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderMerck
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
MethanolACS GradeVWR
Dichloromethane (DCM)ACS GradeVWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
Equipment Specification
Three-neck round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with hotplate
Thermometer / Temperature probe
Nitrogen gas inlet/outlet
Buchner funnel and filter flask
Rotary evaporator
Glass chromatography column
Visual Workflow: Synthesis to Characterization

G cluster_synthesis Synthesis Phase cluster_workup Isolation & Purification cluster_analysis Analysis & Application A Reaction Setup (Inert Atmosphere) B Charge Reagents: Precursor, Amine, Catalyst, Base, Solvent A->B C Heat to Reaction Temp (e.g., 120-140°C) B->C D Monitor by TLC (4-8 hours) C->D E Cool & Precipitate (Pour into Methanol) D->E F Filter Crude Solid E->F G Wash with Water & Methanol F->G H Purify via Column Chromatography G->H I Characterize Pure Dye (NMR, MS, UV-Vis) H->I J Application: Disperse Dyeing I->J

Caption: Experimental workflow from synthesis to application.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a thermometer, and a nitrogen inlet. Ensure the system is purged with nitrogen for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent oxidation of the copper catalyst and amine reactants at high temperatures.

  • Charging Reagents: To the flask, add 1-Amino-4-bromo-2-methylanthraquinone (e.g., 3.16 g, 10 mmol), the selected aromatic amine (e.g., aniline, 1.12 g, 12 mmol, 1.2 eq), anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq), and copper(I) iodide (0.19 g, 1 mmol, 10 mol%).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. The solvent should be anhydrous to prevent side reactions and ensure optimal catalytic activity.

  • Reaction Execution: Begin stirring the mixture and gently heat it to 120-140°C using an oil bath. Maintain this temperature for 4-8 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot (1-Amino-4-bromo-2-methylanthraquinone) indicates the reaction is nearing completion.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into 500 mL of cold methanol with vigorous stirring. This will cause the crude product to precipitate.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water (3 x 100 mL) to remove potassium salts and residual DMF, followed by a wash with cold methanol (2 x 50 mL) to remove unreacted aniline.

  • Purification: The crude solid is purified by column chromatography on silica gel. Elute with a gradient of hexane and dichloromethane (or ethyl acetate) to isolate the pure disperse dye. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight. Record the final mass and calculate the yield.

Safety and Handling Precautions
Substance Hazard Precaution
1-Amino-4-bromo-2-methylanthraquinoneSkin/eye irritant, toxic if inhaled/swallowed.Wear gloves, safety glasses, and a lab coat. Handle in a fume hood.
Aromatic Amines (e.g., Aniline)Toxic, suspected carcinogen, readily absorbed through skin.Use in a well-ventilated fume hood. Wear appropriate gloves (nitrile may not be sufficient; check compatibility).
DMFReproductive toxin, skin irritant.Handle in a fume hood, avoid skin contact.
Copper(I) IodideIrritant.Avoid inhalation of dust.
Potassium CarbonateEye/skin irritant.Avoid dust inhalation.

Analytical Characterization

Confirming the identity and purity of the synthesized dye is paramount. The following techniques are recommended.

Characterization Techniques
  • UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., methanol or ethanol) and record the absorption spectrum. The wavelength of maximum absorption (λmax) is a key characteristic that defines the color of the dye.[1][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify characteristic functional groups. Expect to see N-H stretching bands (around 3300-3400 cm⁻¹), C=O stretching of the quinone system (around 1630-1670 cm⁻¹), and aromatic C-H and C=C bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the final product.[5][6]

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized dye, confirming successful coupling and the absence of residual starting materials.[6]

Expected Analytical Data for a Hypothetical Product (1-Amino-4-(phenylamino)-2-methylanthraquinone)
Technique Expected Result
Appearance Deep Blue or Violet Crystalline Solid
λmax (in Ethanol) ~590 - 620 nm
FTIR (cm⁻¹) 3350 (N-H), 1640 (C=O, quinone), 1580 (Aromatic C=C)
¹H NMR (δ, ppm) Aromatic protons (7.0-8.5 ppm), Methyl protons (~2.4 ppm), N-H protons (broad signals)
MS (m/z) Expected [M+H]⁺ corresponding to C₂₁H₁₆N₂O₂

Application Protocol: High-Temperature Disperse Dyeing

Disperse dyes are non-ionic and have very low water solubility. They are designed to dye hydrophobic fibers like polyester from a fine aqueous dispersion at high temperatures.[7][8]

Dye Dispersion and Bath Preparation
  • Prepare Dye Dispersion: Create a 1% "on weight of fiber" (owf) stock dispersion. For 5 grams of fabric, weigh 50 mg of the synthesized dye. Make a paste with a small amount of a dispersing agent (e.g., sodium lignosulfonate, 1:1 ratio with dye) and a few drops of water. Gradually add this paste to 250 mL of water (for a 50:1 liquor ratio) in a high-temperature dyeing beaker, stirring to form a fine, stable dispersion.

  • Set Dye Bath pH: Adjust the pH of the dye bath to 4.5 - 5.0 using acetic acid. This acidic condition is optimal for dyeing polyester and ensures the stability of the dye.

Dyeing Procedure
  • Add Fabric: Introduce a pre-wetted 5-gram sample of polyester fabric into the dye bath.

  • Temperature Cycle: Seal the dyeing vessel. Raise the temperature from ambient to 130°C at a rate of 2°C/minute.

  • Dwell Time: Hold the temperature at 130°C for 60 minutes, ensuring continuous agitation to promote level dyeing.[7]

  • Cooling: Cool the vessel down to 70°C at a rate of 3°C/minute.

  • Rinsing: Remove the dyed fabric and rinse thoroughly with hot and then cold water.

Reduction Clearing (Post-Treatment)

To improve wash fastness and remove unfixed dye from the fiber surface, a reduction clearing step is essential.

  • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, then cold water, and neutralize with a weak acetic acid solution if necessary.

  • Air dry the final dyed fabric.

Reaction Schematic

Caption: General scheme for Ullmann condensation synthesis.

References

  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (Sains Malaysiana)
  • Noninvasive Characterization and Quantification of Anthraquinones in Dyed Woolen Threads by Visible Diffuse Reflectance Spectroscopy.
  • ¹H NMR spectra of the anthraquinone disperse reactive dye.
  • Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. (Sultan Qaboos University House of Expertise)
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (Beilstein Journals) [Link]

  • Noninvasive Characterization and Quantification of Anthraquinones in Dyed Woolen Threads by Visible Diffuse Reflectance Spectroscopy. (ACS Publications) [Link]

  • Ullmann condensation. (Wikipedia) [Link]

  • Spectroscopic Studies of Substituted Anthraquinone Type Dyes. (Sci-Hub)
  • Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (PMC - NIH) [Link]

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (NIH) [Link]

  • Ullmann reaction. (Wikipedia) [Link]

  • Mechanism of the Ullmann Condensation. (The Journal of Organic Chemistry) [Link]

  • Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. (Oriental Journal of Chemistry) [Link]

  • Synthesis and applications of new aminothienopyridazines disperse dyes on polyester fabric. (International Journal of Current Microbiology and Applied Sciences) [Link]

  • Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. (Scirp.org) [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Substituted-1-amino-2-methylanthraquinone Derivatives

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-substituted-1-amino-2-methylanthraquinone derivatives. The ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-substituted-1-amino-2-methylanthraquinone derivatives. The anthraquinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide focuses on robust and versatile synthetic strategies to introduce diverse substituents at the C4 position of the 1-amino-2-methylanthraquinone core, a key modification for tuning pharmacological activity. We will detail the preparation of the crucial 1-amino-4-bromo-2-methylanthraquinone intermediate and subsequently explore its conversion into target derivatives via copper-catalyzed Ullmann condensation and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Each section combines theoretical explanations with detailed, field-proven laboratory protocols, data interpretation guidelines, and visual aids to ensure reproducibility and success.

Introduction: The Significance of the Anthraquinone Scaffold

The 9,10-anthraquinone core, a planar tricyclic aromatic system, is a foundational structure for a multitude of natural products and synthetic compounds.[4] Its rigid structure makes it an excellent scaffold for interacting with biological macromolecules, and its derivatives are known to target key cellular players like topoisomerase enzymes and DNA.[5] The strategic placement of substituents on this core is paramount for modulating biological activity, solubility, and pharmacokinetic properties.

The 1-amino-2-methylanthraquinone framework is of particular interest. The amino group at C1 and the methyl group at C2 provide specific electronic and steric features. Introducing a substituent at the C4 position allows for the systematic exploration of structure-activity relationships (SAR). For instance, introducing various amino groups can enhance interactions with protein targets, while aryl groups can modulate lipophilicity and introduce new binding vectors. Substituted anthraquinones are being actively investigated as DNA methyltransferase 1 (DNMT1) inhibitors and potential anticancer agents.[3][6] This guide provides the essential synthetic blueprints for accessing this promising chemical space.

Overall Synthetic Strategy

The most efficient and versatile approach to synthesizing a library of 4-substituted-1-amino-2-methylanthraquinone derivatives hinges on a common, reactive intermediate: 1-amino-4-bromo-2-methylanthraquinone . This key intermediate is prepared by the selective bromination of the commercially available 1-amino-2-methylanthraquinone. The bromine atom at the C4 position is then readily displaced or coupled using modern synthetic methodologies to introduce a wide range of functional groups.

The general workflow is depicted below:

G cluster_0 Diversification Reactions A 1-Amino-2-methylanthraquinone (Starting Material) B Step 1: Electrophilic Bromination A->B  Br2, Solvent C 1-Amino-4-bromo-2-methylanthraquinone (Key Intermediate) B->C D1 Ullmann Condensation (C-N/C-O Bond Formation) C->D1  R-NH2, Cu(I) catalyst, Base D2 Suzuki-Miyaura Coupling (C-C Bond Formation) C->D2  R-B(OH)2, Pd(0) catalyst, Base E1 4-Alkyl/Arylamino Derivatives D1->E1 E2 4-Aryl/Vinyl Derivatives D2->E2 G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-Br (Oxidative Adduct) B->C  Ar-Br D Transmetalation C->D E Ar-Pd(II)L2-R (Transmetalated Complex) D->E  [R-B(OH)3]- F Reductive Elimination E->F F->A  Ar-R G Ar-R (Product) H R-B(OH)2 + Base -> [R-B(OH)3]-

Sources

Method

Application Note: Ullmann Condensation for the Synthesis of N-Arylated Anthraquinones

Abstract The Ullmann condensation is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, particularly C-N linkages.[1][2] This application note provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Ullmann condensation is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, particularly C-N linkages.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the N-arylation of 1-Amino-4-bromo-2-methylanthraquinone. Anthraquinone derivatives are a critical class of compounds with wide-ranging applications as dyes, functional materials, and pharmacological agents.[3][4] This document details the underlying reaction mechanism, provides a robust and validated experimental protocol, offers a troubleshooting guide for common issues, and outlines methods for product characterization. The goal is to equip scientists with the technical knowledge and practical insights required to successfully synthesize novel N-arylated anthraquinone derivatives for downstream applications.

Introduction and Significance

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, central to the creation of pharmaceuticals, agrochemicals, and advanced materials.[5] The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, has evolved from a reaction requiring harsh conditions and stoichiometric copper into a sophisticated catalytic method.[2][6][7] Modern advancements, particularly the introduction of stabilizing ligands, have made the reaction milder, more efficient, and applicable to a broader range of substrates.[8][9]

1-Amino-4-bromo-2-methylanthraquinone is a valuable synthetic intermediate. The anthraquinone core is a planar tricyclic system that imparts unique photophysical and biological properties to its derivatives.[10][11] The bromine atom at the 4-position is susceptible to nucleophilic substitution, making it an ideal handle for introducing new functional groups via cross-coupling reactions. The amino group at the 1-position and the methyl group at the 2-position modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the characteristics of the final product. The N-arylated products derived from this reaction are of significant interest as potential high-performance dyes, organic semiconductors, and bioactive molecules for drug discovery.[10][12]

This guide focuses on the coupling of 1-Amino-4-bromo-2-methylanthraquinone with a representative amine, aniline, to demonstrate a reproducible and optimizable protocol.

Reaction Mechanism

The precise mechanism of the Ullmann condensation can vary depending on the specific reactants, catalyst system, and conditions. However, it is widely accepted that the active catalyst is a Cu(I) species.[8][13] While Cu(0) and Cu(II) sources can be used, they are believed to generate the active Cu(I) catalyst in situ.[8][13] The modern, ligand-assisted catalytic cycle is generally understood to proceed through the following key steps, which contrast with older mechanisms that were often heterogeneous and less efficient.[14]

  • Ligand Association & Nucleophile Activation: The Cu(I) salt (e.g., CuI) coordinates with a ligand (L) and reacts with the amine nucleophile (Ar'-NH₂) in the presence of a base. The base deprotonates the amine to form a more nucleophilic amide, which then coordinates to the copper center to form a copper(I) amide complex (L-Cu-NHAr').

  • Oxidative Addition: The aryl halide (Ar-Br) undergoes oxidative addition to the copper(I) amide complex. This is often considered the rate-determining step.[15] This step forms a transient, high-valent Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the new C-N bond of the desired product (Ar-NHAr') and regenerating a Cu(I) species, which can re-enter the catalytic cycle.

Several mechanistic pathways have been proposed, including those involving σ-bond metathesis or single-electron transfer (SET), but the Oxidative Addition/Reductive Elimination cycle is a well-supported model for many modern Ullmann reactions.[13][16]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)X Cu_Amide L-Cu(I)-NHR CuI->Cu_Amide + R-NH₂ + Ligand (L), Base - HX CuIII L-Cu(III)(Ar)(NHR)X Cu_Amide->CuIII + Ar-Br (Oxidative Addition) CuIII->CuI - Ar-NHR (Product) (Reductive Elimination) Product Product: Ar-NHR Reactants Reactants: Ar-Br R-NH₂ caption Fig. 1: Proposed Catalytic Cycle for Ullmann Condensation.

Caption: Fig. 1: Proposed Catalytic Cycle for Ullmann Condensation.

Experimental Protocol

This protocol describes the N-arylation of 1-Amino-4-bromo-2-methylanthraquinone with aniline.

Materials and Equipment
Reagents & MaterialsEquipment
1-Amino-4-bromo-2-methylanthraquinoneOven-dried Schlenk flask or reaction vial
AnilineMagnetic stir plate with heating
Copper(I) Iodide (CuI), 99.9%Magnetic stir bar
L-ProlineSepta and needles
Potassium Carbonate (K₂CO₃), anhydrousSchlenk line or inert gas manifold (N₂/Ar)
Dimethylformamide (DMF), anhydrousSyringes for liquid transfer
Ethyl acetate, HPLC gradeTLC plates (silica gel 60 F₂₅₄)
Hexanes, HPLC gradeRotary evaporator
Deionized waterGlassware for extraction
Brine solutionColumn chromatography setup (silica gel)
Anhydrous Sodium Sulfate (Na₂SO₄)

Causality Note:

  • Catalyst: CuI is a common and effective Cu(I) source.[17] Using a high-purity source is crucial as impurities can inhibit the reaction.

  • Ligand: L-Proline is an inexpensive, air-stable, and efficient ligand for promoting Ullmann couplings, often improving solubility and preventing catalyst agglomeration.[15]

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to deprotonate the amine without causing degradation of sensitive functional groups.[17]

  • Solvent: DMF is a polar aprotic solvent with a high boiling point, which is ideal for dissolving the reactants and achieving the necessary reaction temperatures.[7] Anhydrous conditions are critical to prevent side reactions like debromination.[17]

Step-by-Step Procedure

graphdot Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents - Anthraquinone - CuI, L-Proline, K₂CO₃ Setup->Reagents Solvent 3. Add Liquids - Anhydrous DMF - Aniline Reagents->Solvent Reaction 4. Heating & Stirring (e.g., 110-120 °C, 12-24 h) Solvent->Reaction Monitor 5. Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup 6. Aqueous Work-up - Dilute, Extract, Wash Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS, etc.) Purify->Analyze

Caption: Fig. 2: Experimental Workflow for Ullmann Condensation.

  • Reaction Setup: Place a magnetic stir bar into an oven-dried Schlenk flask. Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Addition of Solids: Under a positive flow of inert gas, add 1-Amino-4-bromo-2-methylanthraquinone (1.0 equiv), Copper(I) Iodide (0.1 equiv), L-Proline (0.2 equiv), and anhydrous Potassium Carbonate (2.0 equiv).

  • Addition of Liquids: Reseal the flask. Via syringe, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the limiting reagent). Stir the suspension for 5 minutes. Then, add aniline (1.2-1.5 equiv) via syringe.

  • Reaction: Lower the flask into a preheated oil bath set to 110-120 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting bromoanthraquinone spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers.

    • Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to isolate the pure N-arylated product.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR) to confirm its structure and purity.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides evidence-based solutions.[17][18]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized CuI). 2. Insufficiently anhydrous conditions. 3. Base is not strong enough or is hydrated.1. Use a fresh bottle of CuI or purify the existing stock.[17] 2. Ensure all glassware is oven-dried and solvents are certified anhydrous.[17] 3. Use a freshly opened or dried base (e.g., K₂CO₃, Cs₂CO₃). Consider a stronger base like K₃PO₄ if necessary.
Reaction Stalls 1. Catalyst deactivation. 2. Low reaction temperature.1. Consider increasing the ligand loading (e.g., to 0.3 equiv) to better stabilize the catalyst. 2. Incrementally increase the temperature by 10 °C, but do not exceed the decomposition temperature of the reactants.
Formation of Side Products (e.g., debromination)1. Presence of protic impurities (water). 2. Reaction temperature is too high.1. Rigorously dry all reagents and solvents. Degas the solvent before use.[18] 2. Lower the reaction temperature. Run a temperature screen (e.g., 90 °C, 100 °C, 110 °C) to find the optimal balance between reaction rate and side product formation.
Difficulty in Purification Product has similar polarity to a starting material or byproduct.1. Try a different solvent system for column chromatography. 2. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes).

Data and Expected Results

Upon successful completion of the reaction and purification, the product, 1-Amino-4-(phenylamino)-2-methylanthraquinone, should be an intensely colored solid.

ParameterExpected Outcome
Appearance Deep blue or violet crystalline solid
Yield 65-85% (highly dependent on optimization)
Purity (by HPLC) >95% after chromatography
¹H NMR Appearance of new aromatic signals corresponding to the introduced aniline ring. Shift in signals of the anthraquinone core. Disappearance of the starting material signals.
HRMS Molecular ion peak corresponding to the calculated exact mass of C₂₁H₁₆N₂O₂.

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Aryl halides and amines can be toxic and irritants.

  • Solvents: DMF is a reproductive toxin and should be handled with extreme care. Avoid inhalation and skin contact.

  • Reaction Conditions: The reaction is performed at high temperatures. Use caution when handling the hot oil bath and reaction vessel.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Ullmann Condensation Employing a Copper Catalyst.
  • Hassan, N. A., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Ibrahim, M. A., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journals.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Monnier, F., & Taillefer, M. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions.
  • Reddit. (2023). Troubleshooting Ullmann Coupling. r/Chempros.
  • Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds.
  • ResearchGate. (2010). The Mechanism of the Modified Ullmann Reaction.
  • ResearchGate. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. (n.d.). Direct Arylation: A Greener Synthesis of Anthraquinone−Naphthalene diimide‐Based Small Chromophores for Applications in Organic Thin Film Transistors.
  • Pozdnyakov, D. I., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health.
  • Taylor & Francis Online. (2024). Toxicity of anthraquinone derivatives in relation to non-linear optical properties and electron correlation.
  • National Institutes of Health. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Kang, S., et al. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. National Institutes of Health.
  • L.S.College, Muzaffarpur. (2020). Ullmann reaction.
  • Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. PubMed.

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 1-Amino-4-bromo-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive technical guide provides a detailed framework for the analytical characterization of 1-Amino-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides a detailed framework for the analytical characterization of 1-Amino-4-bromo-2-methylanthraquinone. The methodologies outlined herein are designed to ensure the identity, purity, and quality of this important chemical intermediate, which is frequently utilized in the synthesis of dyes and potential pharmaceutical agents. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific analytical techniques and experimental parameters, empowering researchers to adapt and troubleshoot these methods as needed.

Introduction to 1-Amino-4-bromo-2-methylanthraquinone

1-Amino-4-bromo-2-methylanthraquinone is a key synthetic intermediate belonging to the anthraquinone class of compounds. Its chromophoric core makes it a valuable precursor in the dye industry, while the reactive amino and bromo functional groups allow for a variety of chemical modifications, making it a versatile building block in medicinal chemistry and materials science. Given its intended applications, rigorous analytical characterization is imperative to ensure the reliability and reproducibility of downstream processes and the safety of the final products.

This guide will detail the application of several instrumental analytical techniques for the comprehensive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Amino-4-bromo-2-methylanthraquinone is fundamental to the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₁₅H₁₀BrNO₂[1]
Molecular Weight 316.15 g/mol [1]
Appearance Solid
Melting Point 245 °C (with decomposition)
CAS Number 81-50-5

Analytical Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the multi-faceted analytical characterization of 1-Amino-4-bromo-2-methylanthraquinone, ensuring a thorough evaluation of its identity and purity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Data Integration & Reporting Sample 1-Amino-4-bromo- 2-methylanthraquinone HPLC HPLC (Purity & Quantification) Sample->HPLC Dissolution in Mobile Phase GC_MS GC-MS (Volatile Impurities) Sample->GC_MS Dissolution in Volatile Solvent NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolution in Deuterated Solvent FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Solid State (KBr) or Solution UV_Vis UV-Vis Spectroscopy (Chromophore) Sample->UV_Vis Dissolution in UV-grade Solvent Report Comprehensive Characterization Report HPLC->Report GC_MS->Report NMR->Report FTIR->Report UV_Vis->Report

Caption: A comprehensive analytical workflow for the characterization of 1-Amino-4-bromo-2-methylanthraquinone.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the premier technique for assessing the purity of non-volatile and thermally labile compounds like 1-Amino-4-bromo-2-methylanthraquinone. A reverse-phase method is generally suitable for anthraquinone derivatives.

Rationale for Method Selection

A C18 column is chosen for its versatility and proven efficacy in separating aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Acetonitrile is a common organic modifier with a low UV cutoff, and formic acid helps to protonate silanol groups on the stationary phase and the analyte, reducing peak tailing. The detection wavelength is chosen based on the UV-Vis absorbance maxima of the anthraquinone chromophore.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suggested starting point for method development is a linear gradient from 50% B to 95% B over 20 minutes. This should be optimized based on the separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and a wavelength near the visible maximum (e.g., 480 nm) should be monitored.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method must be validated in accordance with ICH Q2(R2) guidelines.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of 1-Amino-4-bromo-2-methylanthraquinone.

Rationale for Method Selection

While the target compound itself is not highly volatile, GC-MS is ideal for detecting residual solvents or starting materials. A non-polar capillary column is suitable for separating a wide range of organic compounds. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Experimental Protocol
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable volatile solvent such as dichloromethane or acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale for Method Selection

¹H NMR will provide information on the number and connectivity of protons in the molecule, while ¹³C NMR will reveal the carbon skeleton. Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds; however, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

Predicted Spectral Features

Based on the structure of 1-Amino-4-bromo-2-methylanthraquinone and data from similar compounds[3], the following spectral features are anticipated:

  • ¹H NMR (in CDCl₃):

    • A singlet for the methyl protons (~2.4 ppm).

    • A singlet for the aromatic proton at the 3-position.

    • A multiplet system for the protons on the unsubstituted aromatic ring (positions 5, 6, 7, and 8) between 7.5 and 8.5 ppm.

    • A broad singlet for the amino protons.

  • ¹³C NMR (in CDCl₃):

    • A signal for the methyl carbon (~20 ppm).

    • Multiple signals in the aromatic region (110-150 ppm), including signals for carbons bearing the amino and bromo substituents.

    • Two signals for the carbonyl carbons (~180-190 ppm).

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Rationale for Method Selection

The FT-IR spectrum will provide characteristic absorption bands for the amino group, the carbonyl groups, and the aromatic rings, confirming the key structural features of 1-Amino-4-bromo-2-methylanthraquinone.

Expected Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (amino group)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (methyl group)
~1670C=O stretching (carbonyl groups)
1600-1450C=C stretching (aromatic rings)
~1300C-N stretching
~600C-Br stretching
Experimental Protocol
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within the conjugated system of the anthraquinone chromophore.

Rationale for Method Selection

The UV-Vis spectrum is a characteristic fingerprint of the compound and can be used for quantitative analysis and to assess the presence of chromophoric impurities.

Expected Absorption Maxima (λmax)

Anthraquinone derivatives typically exhibit two main absorption bands:

  • A high-intensity band in the UV region (around 250-280 nm) corresponding to π-π* transitions of the aromatic system.

  • A lower-intensity band in the visible region (around 450-500 nm) corresponding to n-π* transitions of the carbonyl groups, which is responsible for the color of the compound.

Experimental Protocol
  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or chloroform).

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λmax.

  • Acquisition: Scan the spectrum from 200 to 800 nm.

Data Integration and Reporting

A comprehensive characterization report should be generated that integrates the data from all the analytical techniques performed. The report should include the experimental parameters, the obtained results (spectra, chromatograms, and quantitative data), and a clear interpretation of the findings that confirms the identity, purity, and quality of the 1-Amino-4-bromo-2-methylanthraquinone sample.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 1-Amino-4-bromo-2-methylanthraquinone. The application of these orthogonal techniques ensures a high degree of confidence in the identity and purity of this important chemical intermediate. It is crucial to note that the provided protocols, particularly for chromatographic methods, serve as a starting point and may require optimization for specific sample matrices or impurity profiles. All methods used for quality control purposes must be validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. [Link]

  • PubChem. 1-Amino-2-bromo-4-hydroxyanthraquinone. [Link]

  • PubMed Central (PMC). (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. [Link]

  • PubChem. 1-Amino-4-bromoanthraquinone. [Link]

  • PrepChem. Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone. [Link]

  • Global Substance Registration System (GSRS). 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE. [Link]

Sources

Method

Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Analysis of 1-Amino-4-bromo-2-methylanthraquinone

Abstract This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Amino-4-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Amino-4-bromo-2-methylanthraquinone and its process-related impurities and degradation products. Developed for researchers, quality control analysts, and professionals in drug development, this protocol provides a comprehensive framework for ensuring the purity and stability of this critical chemical intermediate. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity. The protocol is fully validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2]

Introduction: The Rationale for Purity Determination

1-Amino-4-bromo-2-methylanthraquinone is a key intermediate in the synthesis of a variety of dyes and potentially biologically active molecules.[3] Its purity is paramount, as even minor impurities can significantly impact the yield, safety, and efficacy of the final products. Process-related impurities, such as isomeric byproducts or starting materials, and degradation products formed during storage or manufacturing, can alter the compound's chemical and physical properties.

The synthesis of substituted bromoanthraquinones can lead to the formation of isomeric impurities, such as the 1-amino-2-bromo isomer, or products of over-bromination like 1-amino-2,4-dibromoanthraquinone.[4][5] Therefore, a well-resolved chromatographic method is essential to separate and quantify these closely related compounds. This application note addresses this need by providing a self-validating system for purity analysis, grounded in established scientific principles and regulatory standards.

Chromatographic Principles and Method Development

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is ideally suited for the separation of moderately polar to nonpolar compounds like anthraquinone derivatives.[6][7]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention and resolution for the aromatic anthraquinone core. The nonpolar stationary phase interacts effectively with the analyte, allowing for separation based on subtle differences in polarity.

  • Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer is employed. Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power for anthraquinones and low UV cutoff.[6][8] A phosphate buffer is used to maintain a consistent pH, which is critical for achieving reproducible retention times and peak shapes, especially for compounds with amine functionalities.

  • Acid Modifier: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase helps to suppress the ionization of the amino group on the anthraquinone ring.[1][6] This minimizes peak tailing and results in sharper, more symmetrical peaks, thereby improving resolution and quantification accuracy.

  • Detection: A UV-Vis or Diode Array Detector (DAD) is used for detection. Anthraquinones possess a strong chromophore, exhibiting significant absorbance in the UV-visible range, which allows for sensitive detection.[7] Monitoring at a specific wavelength where the main component and its impurities have considerable absorbance ensures accurate quantification.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for performing the HPLC analysis.

Materials and Reagents
Material/ReagentGrade/PuritySupplier (Example)
1-Amino-4-bromo-2-methylanthraquinoneReference Standard (>99.5%)Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeMerck
Potassium Dihydrogen Phosphate (KH₂PO₄)Analytical Reagent GradeFisher Scientific
Orthophosphoric Acid (H₃PO₄)85%, Analytical GradeVWR Chemicals
WaterHPLC/Milli-Q GradeMillipore
Hydrochloric Acid (HCl)1N, Analytical Grade---
Sodium Hydroxide (NaOH)1N, Analytical Grade---
Hydrogen Peroxide (H₂O₂)30%, Analytical Grade---
Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 20mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Amino-4-bromo-2-methylanthraquinone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with acetonitrile.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9]

System Suitability

Before sample analysis, the chromatographic system's performance is verified. A series of six replicate injections of the working standard solution are performed.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase delivery.
Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To prove the stability-indicating nature of the method, forced degradation studies are performed on the analyte.[3]

  • Procedure: Subject the sample solution (100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 2 hours, neutralize, and dilute.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours, neutralize, and dilute.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours, and dilute.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0). The peak purity of the analyte should be assessed using a DAD to confirm no co-eluting peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of calibration standards from the stock solution at concentrations ranging from 10 to 150 µg/mL (e.g., 10, 25, 50, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (% Recovery)
  • Procedure: Perform recovery studies by spiking a known amount of the analyte (at 80%, 100%, and 120% of the test concentration) into a sample solution. Analyze in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Analyze six replicate samples on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Data Presentation and Visualization

The following diagrams illustrate the logical flow of the analytical process.

Workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: Buffer, B: ACN) B Prepare Standard & Sample Solutions (100 µg/mL) A->B C System Suitability Test (6 injections of Standard) B->C D Inject Blank (ACN) C->D E Inject Standard Solution D->E F Inject Sample Solution E->F G Integrate Chromatograms F->G H Calculate Purity (% Area) G->H J J H->J Final Report I Verify System Suitability Results I->H

Caption: HPLC Purity Analysis Workflow.

ValidationFlow A Method Development B System Suitability A->B C Specificity (Forced Degradation) A->C D Linearity A->D H Robustness A->H I Validated Method B->I C->I E Accuracy D->E F Precision (Repeatability & Intermediate) D->F G LOD & LOQ D->G E->I F->I G->I H->I

Caption: ICH Method Validation Protocol Flow.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a suitable quality control tool for the purity assessment of 1-Amino-4-bromo-2-methylanthraquinone. The method is specific, linear, accurate, precise, and robust over the specified range. The successful execution of forced degradation studies confirms its stability-indicating capability, ensuring that any potential degradation products can be detected and separated from the main analyte. This protocol provides a reliable and self-validating system for researchers and drug development professionals, contributing to the overall quality and safety of final products derived from this important intermediate.

References

  • European Patent Office. (n.d.). EP0499450A1 - Synthesis of 1-aminoanthraquinone. Google Patents.
  • Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]

  • Zhang, L., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone. Google Patents.
  • Google Patents. (n.d.). Synthesis of 1-amino-anthraquinone - European Patent Office - EP 0499451 A1.
  • PubMed. (n.d.). An HPLC method development for the assessment of degradation products of anthraquinone dye. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Retrieved from [Link]

  • CABI Digital Library. (n.d.). HPLC Separation of Anthraquinones from Rhubarbs. Retrieved from [Link]

  • Pharmacia. (2025). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]

  • DergiPark. (2021). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Alo. Retrieved from [Link]

  • PubMed. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2011). A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Google Patents. (n.d.). US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • ResearchGate. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • Google Patents. (n.d.). EP0132689B1 - Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid.

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Biologically Active Compounds

A Senior Application Scientist's Guide to Modern Synthetic Strategies and Methodologies Introduction: The Art and Science of Crafting Bioactive Molecules The synthesis of biologically active compounds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Modern Synthetic Strategies and Methodologies

Introduction: The Art and Science of Crafting Bioactive Molecules

The synthesis of biologically active compounds is a cornerstone of modern medicine and chemical biology. It is the engine that drives the discovery of new therapeutics, molecular probes to unravel complex biological processes, and agrochemicals to ensure global food security. The journey from a conceptual molecular structure to a tangible, purified compound with desired biological activity is a testament to the ingenuity and precision of synthetic organic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic thinking and practical methodologies that underpin the successful synthesis of these vital molecules. We will explore the foundational strategies that guide the design of a synthetic route, delve into the transformative power of modern enabling technologies, and provide detailed, field-proven protocols for key synthetic transformations.

Part 1: Strategic Frameworks for Synthetic Design

The conception of a synthetic route is not a linear process but rather a multifaceted analysis of the target molecule's structure and the desired outcomes of the synthetic campaign. Several overarching strategies have been developed to navigate this complex landscape.

Target-Oriented Synthesis (TOS)

Target-Oriented Synthesis (TOS) is the classical and most direct approach, focusing on the efficient and elegant construction of a single, specific biologically active molecule, often a complex natural product.[1][2][3][4] The primary goal is to devise a synthetic pathway that is both efficient and scalable, often leading to novel chemical reactions and strategies.[1][3] A key element of TOS is retrosynthetic analysis, a problem-solving technique where the target molecule is recursively "deconstructed" into simpler, commercially available starting materials.

Logical Relationship: Retrosynthetic Analysis in TOS

retrosynthesis Target Complex Target Molecule Intermediate1 Key Intermediate A Target->Intermediate1 Disconnection 1 Intermediate2 Key Intermediate B Target->Intermediate2 Disconnection 2 StartingMaterial1 Starting Material X Intermediate1->StartingMaterial1 StartingMaterial2 Starting Material Y Intermediate1->StartingMaterial2 StartingMaterial3 Starting Material Z Intermediate2->StartingMaterial3

Caption: Retrosynthetic analysis deconstructs a target molecule into simpler precursors.

Diversity-Oriented Synthesis (DOS)

In contrast to the focused nature of TOS, Diversity-Oriented Synthesis (DOS) aims to efficiently generate a library of structurally diverse small molecules.[5][6][7][8] This strategy is particularly valuable in the early stages of drug discovery, where the goal is to explore a wide range of chemical space to identify novel biological activities.[5][9] DOS often employs branching pathways from a common intermediate, allowing for the rapid creation of a multitude of distinct molecular scaffolds.[10]

Experimental Workflow: Diversity-Oriented Synthesis

dos_workflow start Common Precursor reaction1 Reaction A start->reaction1 reaction2 Reaction B start->reaction2 reaction3 Reaction C start->reaction3 scaffold1 Scaffold 1 reaction1->scaffold1 scaffold2 Scaffold 2 reaction2->scaffold2 scaffold3 Scaffold 3 reaction3->scaffold3 library Diverse Compound Library scaffold1->library scaffold2->library scaffold3->library

Caption: DOS generates structural diversity from a common starting point.

Lead Optimization

Once a "hit" compound with promising biological activity is identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to enhance the compound's therapeutic properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing adverse effects.[11][12][13][14][15] Medicinal chemistry techniques like bioisosteric replacement and structure-activity relationship (SAR) analysis are central to this process.[12]

Part 2: Modern Synthetic Methodologies and Enabling Technologies

The toolkit of the synthetic chemist has been profoundly expanded by a host of innovative technologies that offer unprecedented control, efficiency, and sustainability.

Asymmetric Catalysis

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Asymmetric catalysis enables the selective synthesis of a single enantiomer, a critical capability in modern drug development.[16][17][18][19] This field encompasses transition-metal catalysis, organocatalysis, and biocatalysis, each offering unique advantages for achieving high enantioselectivity.[16][20]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for promoting a wide range of organic transformations under mild and environmentally friendly conditions.[21][22][23][24] By harnessing the energy of light, photoredox catalysts can facilitate single-electron transfer processes, enabling the formation of challenging carbon-carbon and carbon-heteroatom bonds.[21][23] This technology has proven particularly useful for the late-stage modification of complex bioactive molecules.[21]

Signaling Pathway: General Mechanism of Photoredox Catalysis

photoredox_cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC e- transfer Substrate_ox Oxidized Substrate PC_excited->Substrate_ox Oxidative Quenching Substrate_red Reduced Substrate PC_excited->Substrate_red Reductive Quenching Product Product Substrate_ox->Product Substrate_red->Product

Caption: A simplified representation of oxidative and reductive quenching cycles in photoredox catalysis.

Flow Chemistry

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor.[25][26][27] This technology offers numerous advantages, including enhanced control over reaction parameters, improved safety for hazardous reactions, and seamless scalability from laboratory to production.[25][26][27][28][29] Flow chemistry is transforming the manufacture of active pharmaceutical ingredients (APIs) by enabling more efficient and sustainable processes.[25][26][27][28]

Parameter Batch Chemistry Flow Chemistry
Reaction Control LimitedPrecise control of temperature, pressure, and residence time
Scalability ChallengingStraightforward
Safety Higher risk with hazardous reactionsInherently safer due to small reaction volumes
Heat Transfer InefficientHighly efficient
Reproducibility VariableHigh

Part 3: Detailed Protocols - Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) revolutionized the synthesis of peptides, making these important biomolecules readily accessible for research and therapeutic development.[30][31] The core principle of SPPS is the covalent attachment of the growing peptide chain to an insoluble solid support (resin), which simplifies the purification process to simple filtration and washing steps.[30][31][32] The most common strategy employed is the Fmoc/tBu approach.[30][31]

Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide on a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

  • Rink amide resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink amide resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[31][33]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.)

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[30]

    • Filter the cleavage mixture to separate the resin, collecting the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 4: Case Studies in the Synthesis of Biologically Active Compounds

The Total Synthesis of Paclitaxel (Taxol®)

The total synthesis of Paclitaxel, a potent anticancer agent, is a landmark achievement in organic chemistry.[34][35][36][37] Its complex molecular architecture, featuring a unique taxane core with 11 stereocenters, presented a formidable synthetic challenge.[34][35][38] The successful syntheses by Holton and Nicolaou in 1994 showcased innovative strategies for constructing complex ring systems and controlling stereochemistry.[34] While total synthesis is not commercially viable for Paclitaxel production due to its length and low overall yield, these academic pursuits have significantly advanced the field of organic synthesis.[34][36] A semi-synthetic route starting from the more abundant natural precursor, 10-deacetylbaccatin III, is the primary method for commercial production.[36]

The Biosynthesis and Semi-Synthesis of Artemisinin

Artemisinin is a crucial antimalarial drug with a unique endoperoxide structure.[39] While its total chemical synthesis is challenging and costly, significant progress has been made in understanding its biosynthetic pathway in the plant Artemisia annua.[39][40][41][42] Key enzymes in the pathway have been identified and utilized to increase artemisinin content in the plant.[39] A major breakthrough has been the development of a semi-synthetic approach where a precursor, artemisinic acid, is produced in high yields through engineered yeast and then chemically converted to artemisinin.[40][43] This integration of synthetic biology and chemistry provides a stable and cost-effective supply of this life-saving medication.[43]

Conclusion

The synthesis of biologically active compounds is a dynamic and ever-evolving field. The strategic frameworks of target-oriented and diversity-oriented synthesis provide the intellectual foundation for designing synthetic campaigns, while modern enabling technologies like asymmetric catalysis, photoredox catalysis, and flow chemistry are continuously pushing the boundaries of what is possible. The detailed protocols and case studies presented in this guide serve as a practical resource for researchers at the forefront of chemical synthesis and drug discovery. By integrating these principles and methodologies, the scientific community is well-equipped to tackle the synthetic challenges of tomorrow and continue to deliver innovative solutions to improve human health.

References

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.).
  • Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.).
  • Flow Chemistry in the Pharmaceutical Industry. (n.d.). Syrris.
  • Lead discovery and optimization. (n.d.). Fiveable.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. (n.d.). MDPI.
  • Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective. (n.d.). PMC - NIH.
  • (PDF) Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. (2025).
  • Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. (n.d.). SCL Lifesciences.
  • Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. (2010). PubMed.
  • A Review on Green Synthesis of Biologically Active Compounds. (2022).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Photoredox catalysis. (n.d.).
  • Role in API Manufacturing. (2023). Asynt.
  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. (n.d.). Broad Institute.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera.
  • Asymmetric Organocatalysis at the Service of Medicinal Chemistry. (n.d.). PMC - PubMed Central.
  • What are the methods of lead optimization in drug discovery? (2025). Patsnap Synapse.
  • Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. (n.d.). MDPI.
  • Paclitaxel total synthesis. (n.d.). Grokipedia.
  • Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Bridging the Gap Between Natural Product Synthesis and Drug Discovery. (n.d.). PMC.
  • From Plant to Yeast—Advances in Biosynthesis of Artemisinin. (n.d.). PMC - NIH.
  • Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions. (2012). PubMed.
  • Applications of red light photoredox catalysis in organic synthesis. (n.d.). RSC Publishing.
  • Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia.
  • Diversity-oriented synthesis; a challenge for synthetic chemists. (n.d.). RSC Publishing.
  • The Role of Lead Optimization in Drug Discovery. (n.d.). Biobide.
  • [Diversity-oriented synthesis and its application in drug discovery]. (n.d.). Semantic Scholar.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (2023). NIH.
  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025). Chemspace.
  • Recent advances in catalytic asymmetric synthesis. (2024). PMC - NIH.
  • Strategies and Lessons Learned from Total Synthesis of Taxol. (2023). PubMed.
  • Photoredox Catalysis in Organic Chemistry. (2016). Macmillan Group - Princeton University.
  • (PDF) Biomimetic Synthesis of Biologically Active Natural Products: An Updated Review. (2023).
  • Paclitaxel total synthesis. (n.d.). Wikipedia.
  • Strategies and Lessons Learned from Total Synthesis of Taxol. (n.d.). ResearchGate.
  • Photoredox catalysis. (n.d.). Wikipedia.
  • Full article: Biosynthesis of artemisinin – revisited. (n.d.). Taylor & Francis.
  • Biomimetic Synthesis of Biologically Active Natural Products: An Updated Review. (2023). PubMed.
  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. (2023). ACS Publications.
  • A Concise Synthesis of (+)-Artemisinin. (2012). Journal of the American Chemical Society.
  • A Review of Biotechnological Artemisinin Production in Plants. (2017). Frontiers.
  • Natural Product Synthesis in the 21st Century: Beyond the Mountain Top. (n.d.). ACS Publications.
  • 1 Diversity-Oriented Syntheses of Natural Products and Natural Product-Like Compounds. (2012). Wiley-VCH.
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  • Target-oriented synthesis Definition. (n.d.). Organic Chemistry II Key Term - Fiveable.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Amino-4-bromo-2-methylanthraquinone

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Amino-4-bromo-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Amino-4-bromo-2-methylanthraquinone. Our objective is to move beyond simple procedural outlines, offering a troubleshooting framework grounded in mechanistic principles to empower users to diagnose issues, optimize reaction conditions, and significantly improve final product yield and purity.

Section 1: Synthesis Overview and Mechanism

The synthesis of 1-Amino-4-bromo-2-methylanthraquinone is achieved via the electrophilic aromatic substitution of 1-Amino-2-methylanthraquinone. The core of this process is the selective bromination at the C4 position.

Mechanistic Considerations:

The regioselectivity of this reaction is governed by the directing effects of the substituents on the anthraquinone core. The amino group (-NH₂) at C1 is a powerful activating group and is ortho-, para- directing. The methyl group (-CH₃) at C2 is a weakly activating group, also ortho-, para- directing.

  • C4 Position: This position is para to the strongly activating amino group, making it the most electronically enriched and sterically accessible site for electrophilic attack by bromine.

  • C3 Position: This position is ortho to both the amino and methyl groups. While electronically activated, it is more sterically hindered than the C4 position.

  • Other Rings: The other benzene ring of the anthraquinone system is deactivated by the two carbonyl groups, making it resistant to electrophilic bromination under these conditions.

Therefore, controlling the reaction conditions is paramount to favor substitution at the C4 position and prevent the formation of isomeric byproducts or over-bromination.

Caption: General reaction scheme for the synthesis.

Section 2: Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format.

Problem Area: Low Product Yield

Q1: My reaction yield is consistently below 50%. What are the most likely causes?

A1: Low yield is a common issue that can typically be traced to three primary factors: incomplete reaction, formation of side products, or mechanical loss during product workup. First, verify reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). If starting material is still present, the reaction is incomplete. If the starting material is consumed but the yield is low, significant side-product formation or issues with your isolation procedure are likely culprits.

Q2: How can I drive the reaction to completion without increasing side products?

A2: Forcing the reaction to completion requires careful optimization.

  • Reaction Time: While typical reaction times after bromine addition are 1-4 hours, monitor your specific reaction by TLC/LC to determine the optimal duration. Extending the time at a low temperature is preferable to increasing the temperature.[1]

  • Stoichiometry: Ensure a slight excess of bromine (1.05 to 1.10 molar equivalents) is used.[1][2] Using too little will result in unreacted starting material, while a large excess promotes di-bromination.

  • Temperature Control: Maintain a strict temperature of 0-5°C during bromine addition and for the initial reaction period.[2] Allowing the temperature to rise can lead to side reactions that consume starting material inefficiently.

Q3: I suspect product is being lost during the workup and filtration steps. How can I improve my recovery?

A3: Product loss during isolation is often due to its partial solubility in the workup or washing solvents.

  • Precipitation: After quenching the reaction with water/ice, ensure the product has fully precipitated before filtration. This can be aided by allowing the mixture to stir at a low temperature (0-5°C) for an additional 30-60 minutes.[1]

  • Washing: Wash the filtered product cake with cold water to remove residual acids and salts. Avoid using organic solvents like ethanol or isopropanol for initial washing unless specified for impurity removal, as the product may have some solubility in them.[2]

  • Neutralization: Ensure the final product is washed until the filtrate is neutral. Residual acid can affect the stability and downstream applications of the product.

Problem Area: Poor Product Purity

Q1: My LC/MS and NMR analyses show the presence of isomeric byproducts. How can I improve the selectivity for the 4-bromo isomer?

A1: The formation of isomers, particularly the 1-amino-3-bromo-2-methylanthraquinone, is a known challenge. Improving selectivity for the desired C4 position is critical.

  • Solvent System: The use of a carboxylic acid solvent system (e.g., acetic acid, propionic acid) in the presence of hydrobromic acid (HBr) has been shown to significantly enhance the 4-isomer to 2-isomer ratio in related systems.[1][2] The HBr protonates the amino group, modulating its directing strength and improving selectivity.

  • Temperature: Low temperatures (0-5°C) are crucial.[1] Higher temperatures provide more energy for the reaction to overcome the activation barrier for substitution at less-favored positions, leading to a mixture of isomers.

  • Rate of Addition: Add the bromine solution dropwise over an extended period (e.g., 1 hour).[2] This maintains a low local concentration of the electrophile, which favors the most reactive site and reduces the likelihood of reaction at secondary sites.

Q2: I'm observing a significant amount of a di-brominated product. How do I prevent this?

A2: The formation of 1-amino-x,4-dibromo-2-methylanthraquinone occurs when the desired product undergoes a second bromination. This is a classic issue of over-reaction.

  • Bromine Stoichiometry: This is the most critical factor. Do not exceed 1.1 molar equivalents of bromine.[1] Carefully calculate the required amount based on the purity of your starting material.

  • Reaction Monitoring: Use TLC or LC to monitor the reaction. Once the starting material is consumed, quench the reaction immediately by adding a solution of a reducing agent like sodium metabisulfite to destroy any excess bromine.[1][2]

troubleshooting_flow start Low Purity Detected (TLC/LC/NMR) check_isomers Isomeric Byproducts Present? start->check_isomers check_dibromo Di-bromo Byproducts Present? check_isomers->check_dibromo No solution_isomers Improve Selectivity: 1. Use Acetic Acid/HBr solvent. 2. Lower temp to 0-5°C. 3. Slow Br2 addition rate. check_isomers->solution_isomers Yes check_sm Unreacted Starting Material? check_dibromo->check_sm No solution_dibromo Prevent Over-reaction: 1. Use max 1.1 eq. Br2. 2. Monitor reaction closely. 3. Quench with Na2S2O3. check_dibromo->solution_dibromo Yes solution_sm Drive Reaction to Completion: 1. Increase reaction time. 2. Check Br2 stoichiometry. 3. Confirm SM purity. check_sm->solution_sm Yes end_node Implement Solutions & Re-run Experiment check_sm->end_node No solution_isomers->check_dibromo solution_dibromo->check_sm solution_sm->end_node

Caption: A logical workflow for troubleshooting purity issues.

Section 3: Optimized Experimental Protocol

This protocol is adapted from high-selectivity methods developed for analogous 1-aminoanthraquinones and is designed to maximize the yield of the 4-bromo isomer.[1][2]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Molar EquivalentsNotes
1-Amino-2-methylanthraquinone237.2611.86 g (50 mmol)1.0Ensure >98% purity.
Acetic Acid (Glacial)60.05150 mL-Solvent.
Hydrobromic Acid (48% aq.)80.918.5 mL (~75 mmol)~1.5Improves selectivity.
Bromine159.812.8 mL (8.8 g, 55 mmol)1.1Handle in a fume hood with extreme caution.
Sodium Metabisulfite190.11~5 g-For quenching excess bromine.
Deionized Water & Ice18.02As needed-For workup.
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 1-Amino-2-methylanthraquinone (11.86 g), acetic acid (150 mL), and 48% hydrobromic acid (8.5 mL).

  • Cooling: Vigorously stir the mixture and cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

  • Bromine Addition: In a separate container, prepare a solution of bromine (2.8 mL) in 20 mL of glacial acetic acid. Add this solution to the dropping funnel. Add the bromine solution to the reaction mixture dropwise over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5°C.[1]

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 9:1 Toluene:Ethyl Acetate mobile phase) until the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, add a solution of sodium metabisulfite (5 g in 50 mL of water) to the reaction mixture to neutralize any unreacted bromine. The dark red-brown color of bromine should disappear.

  • Precipitation and Isolation: Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice and 500 mL of cold water with vigorous stirring.

  • Filtration: Allow the resulting slurry to stir for 30 minutes in the cold, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Section 4: Analytical Methods and Purification

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., Toluene/Ethyl Acetate 9:1 v/v) to clearly separate the starting material from the product. The product, being more polar due to the bromine atom, should have a slightly lower Rf value than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q: What is the best way to purify the crude product?

A: Recrystallization is the most effective method for purifying the crude product and removing minor impurities. While various solvents can be tested, pyridine has been reported as an effective solvent for recrystallizing related bromoanthraquinones.

Purification Protocol:

  • Dissolve the crude product in a minimal amount of hot pyridine (e.g., 3-4 mL per gram of product).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove residual pyridine, followed by a wash with cold water.

  • Dry the purified product under vacuum.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the specific role of adding hydrobromic acid to the reaction?

A1: The addition of HBr serves to improve the regioselectivity of the bromination. It is believed to protonate the 1-amino group, forming an ammonium salt. This slightly deactivates the ring but, more importantly, modifies the directing effect to more strongly favor substitution at the para (C4) position over other positions, thus reducing the formation of unwanted isomers.[1][2]

Q2: Can N-Bromosuccinimide (NBS) be used as a brominating agent instead of elemental bromine?

A2: While NBS is a common and safer alternative to Br₂ for many brominations, its effectiveness in this specific system can be variable. The reaction with NBS often requires a radical initiator or different catalytic conditions. For the electrophilic substitution on a moderately activated/deactivated system like anthraquinone, elemental bromine activated by the acidic medium is a more traditional and reliable method. Direct substitution of Br₂ with NBS in this protocol is not recommended without further optimization studies.

Q3: Why is the purity of the 1-Amino-2-methylanthraquinone starting material so important?

A3: The purity of the starting material is critical for two main reasons. First, any non-reactive impurities will lower the theoretical yield and remain in the final product if they have similar solubility, complicating purification. Second, reactive impurities (e.g., other aminoanthraquinone isomers) will also undergo bromination, leading to a complex mixture of products that can be extremely difficult to separate from the desired 1-Amino-4-bromo-2-methylanthraquinone.

References
  • Fucai Chem Co., Ltd. (2019). Disperse blue 79 dyes synthesis methods. Knowledge - Hangzhou Fucai Chem Co., Ltd. [Link not available]
  • El-Shishtawy, R. M., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 253-261. [Link]

  • US Patent 5,117,014A. (1992). Process for the preparation of 1-amino-4-bromoanthraquinones.
  • European Patent EP0585395A1. (1994). Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Cicek, H., et al. (2014). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 10, 2962-2968. [Link]

  • Organic Syntheses Procedure. Anthraquinone, 1-methylamino-4-bromo. [Link]

  • US Patent 4,543,214A. (1985). Process for the preparation of bromoanthraquinones.
  • Korean Patent KR0160330B1. (1998). Process for preparation of 1-amino-2,4-dibromoanthraguinone.
  • Sytnik, K. M., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55, 23-30. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1-Amino-4-bromo-2-methylanthraquinone

Introduction Welcome to the technical support guide for the purification of 1-Amino-4-bromo-2-methylanthraquinone (CAS No. 81-50-5).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 1-Amino-4-bromo-2-methylanthraquinone (CAS No. 81-50-5). This molecule is a critical intermediate in the synthesis of advanced colorants, dyes, and potentially novel pharmaceutical compounds.[1] The purity of this starting material is paramount, as impurities can lead to significant side reactions, reduced yields, and altered biological activity in downstream applications.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind each purification step. Our protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of crude 1-Amino-4-bromo-2-methylanthraquinone.

Q1: What are the typical impurities found in crude 1-Amino-4-bromo-2-methylanthraquinone?

A1: Impurities primarily arise from the synthetic process, which is typically the bromination of 1-amino-2-methylanthraquinone. Understanding these potential contaminants is the first step in designing an effective purification strategy. Common impurities include:

  • Unreacted Starting Material: 1-amino-2-methylanthraquinone.[2]

  • Isomeric Byproducts: Bromination at other positions on the anthraquinone core, such as 1-amino-2-bromo-4-methylanthraquinone. The formation of the 2-bromo isomer is a known issue in the bromination of related 1-aminoanthraquinones.[1][3]

  • Over-brominated Species: Di- or tri-brominated products, such as 1-amino-2,4-dibromoanthraquinone, if the reaction conditions are too harsh or the stoichiometry of bromine is excessive.[4]

  • Degradation Products: Potential byproducts from side reactions, which can vary depending on the specific synthetic conditions used.[5]

Q2: What is the most effective initial approach for purifying the crude product?

A2: For most crude solids, recrystallization is the most efficient first-line purification technique. It is excellent for removing small to moderate amounts of impurities that have different solubility profiles from the desired product. The goal is to dissolve the crude material in a minimal amount of a hot solvent and allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the solvent (mother liquor).

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • "Like Dissolves Like": 1-Amino-4-bromo-2-methylanthraquinone is a moderately polar molecule. Therefore, solvents of moderate polarity like toluene, xylenes, or mixtures such as acetic acid/water or ethanol/toluene are excellent starting points.[5]

  • Solubility Testing: Test small amounts of your crude product in various solvents. A good solvent will require heating to dissolve the compound. If it dissolves readily in the cold solvent, that solvent is unsuitable as you will have poor recovery.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of your compound (Melting Point ≈ 245 °C with decomposition) to prevent it from "oiling out".

Q4: When is column chromatography the necessary next step?

A4: You should proceed to column chromatography when:

  • Recrystallization is Ineffective: If recrystallization fails to remove impurities, particularly those with very similar solubility profiles (e.g., isomers).

  • Multiple Impurities are Present: When TLC analysis of the recrystallized product still shows multiple spots.

  • Highest Purity is Required: For applications like pharmaceutical development, where >99.5% purity is often mandatory, chromatography is essential to remove trace impurities.

Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[5]

Q5: What are the critical safety precautions for handling this compound?

A5: 1-Amino-4-bromo-2-methylanthraquinone and related compounds require careful handling.

  • Hazard Profile: It is classified as a skin, eye, and respiratory irritant. Some anthraquinone derivatives are considered potential carcinogens.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety glasses or goggles.[8]

  • Respiratory Protection: When handling the solid powder, use a fume hood or wear a dust mask (e.g., N95) to prevent inhalation.[7]

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and used silica gel, in accordance with your institution's hazardous waste protocols.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues
Problem Potential Cause Recommended Solution
Compound will not fully dissolve, even in a large volume of hot solvent. The solvent is not a good match (insufficient solvating power).Try a more polar solvent or a solvent mixture. For example, if toluene fails, try a toluene/ethanol (9:1) mixture.
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off a portion of the solvent to concentrate the solution and attempt cooling again.
The solution has become supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a tiny "seed" crystal of the pure product.
Cooling occurred too rapidly, preventing crystal lattice formation.Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound/impurity mixture.This is unlikely for this specific compound given its high melting point. However, if it occurs, it indicates significant impurities. Re-dissolve the oil in more hot solvent and cool very slowly. If the problem persists, column chromatography is required.
Purity is still low after recrystallization. Impurities have a very similar solubility profile to the product.The limits of recrystallization have been reached. Proceed to Protocol 2: Flash Column Chromatography.
Column Chromatography Issues
Problem Potential Cause Recommended Solution
How do I choose the right eluent? N/AUse TLC to screen solvent systems. A good system will move the desired compound to an Rf (retention factor) of 0.25-0.35 . Start with a non-polar solvent like hexanes and gradually add a more polar one like ethyl acetate or dichloromethane.
Compound streaks on the TLC plate. The compound is too polar for the eluent, or the sample is too concentrated.Add a small amount (~1%) of acetic acid or triethylamine to the eluent to suppress tailing, depending on whether your compound is acidic or basic. Ensure your spotting solution on the TLC plate is not overloaded.
Poor separation between spots. The eluent is too polar, causing all compounds to move too quickly up the column.Decrease the polarity of the eluent. For example, if you are using 70:30 Hexanes:Ethyl Acetate, try 80:20 or 90:10. A slower elution provides more interaction time with the silica, improving separation.
The compound is stuck at the top of the column. The eluent is not polar enough to move the compound.Gradually and carefully increase the polarity of the eluent. For example, switch from a hexanes/ethyl acetate system to a hexanes/acetone or dichloromethane/methanol system.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Toluene

This protocol is designed to remove non-polar and highly polar impurities.

Methodology:

  • Dissolution: Place the crude 1-Amino-4-bromo-2-methylanthraquinone (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of toluene (e.g., 50 mL) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more toluene in small portions (5-10 mL at a time) until the solid completely dissolves. The key is to use the minimum amount of hot solvent required to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any residual mother liquor containing impurities.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Validation: Check the purity of the crystals and the mother liquor by TLC. A pure product should show a single spot. The melting point should also be sharp and close to the literature value (245 °C).

Protocol 2: Flash Column Chromatography

This protocol is for separating compounds with similar polarities.

Methodology:

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., Hexanes:Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel (e.g., 60-120 mesh) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[5]

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[5]

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying & Validation: Dry the resulting solid under high vacuum. Confirm its purity via TLC, HPLC, and/or NMR spectroscopy.

Section 4: Visual Guides & Data

Purification Workflow

This diagram outlines the logical decision-making process for purifying the crude product.

PurificationWorkflow crude Crude Product recryst Protocol 1: Recrystallization crude->recryst analysis1 Purity Analysis (TLC/Melting Point) recryst->analysis1 chrom Protocol 2: Column Chromatography analysis1->chrom Purity Not OK pure_product Pure Product (>99%) analysis1->pure_product Purity OK analysis2 Purity Analysis (TLC/HPLC/NMR) chrom->analysis2 analysis2->chrom Re-run needed analysis2->pure_product Purity OK

Caption: General purification and decision-making workflow.

Troubleshooting Recrystallization

This diagram illustrates the troubleshooting steps if crystals do not form.

TroubleshootingRecrystallization start Problem: No Crystals Form After Cooling check_saturation Is the solution saturated? start->check_saturation action_concentrate Boil off excess solvent to concentrate check_saturation->action_concentrate No check_nucleation Is nucleation inhibited? check_saturation->check_nucleation Yes action_concentrate->check_nucleation action_nucleate 1. Scratch inner surface of flask 2. Add a seed crystal check_nucleation->action_nucleate Yes result Crystals should form check_nucleation->result No (Allow more time) action_nucleate->result

Caption: Troubleshooting logic for failed crystallization.

Solvent Properties Table

This table provides properties of common solvents used for purification.

SolventBoiling Point (°C)Polarity IndexNotes
Hexanes690.1Non-polar, good for initial chromatography eluent.
Toluene1112.4Good for recrystallization of moderately polar compounds.
Dichloromethane403.1Excellent chromatography solvent; volatile.
Ethyl Acetate774.4Common polar co-solvent for chromatography.
Ethanol784.3Polar; often used as a co-solvent for recrystallization.
Acetic Acid1186.2Can be used for recrystallization, often with water.

References

  • Google Patents. (n.d.). KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone.
  • Google Patents. (n.d.). US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Beilstein Journals. (n.d.). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Google Patents. (n.d.). EP0132689B1 - Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid.
  • Google Patents. (n.d.). US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I.
  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone.
  • PubChem. (n.d.). 1-Amino-4-bromoanthraquinone. Retrieved January 20, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1-Amino-2-methylanthraquinone. Retrieved January 20, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 1-Amino-2-methylanthraquinone. Retrieved January 20, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Isomeric Impurities in 1-Aminoanthraquinone Bromination

<-48> Welcome to the Technical Support Center for the bromination of 1-aminoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this elect...

Author: BenchChem Technical Support Team. Date: February 2026

<-48>

Welcome to the Technical Support Center for the bromination of 1-aminoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and effectively minimize the formation of undesired isomeric and over-brominated impurities. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your target brominated 1-aminoanthraquinone derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when undertaking the bromination of 1-aminoanthraquinone.

Q1: What are the primary isomeric impurities formed during the bromination of 1-aminoanthraquinone, and why do they form?

A1: The bromination of 1-aminoanthraquinone typically yields a mixture of isomers. The main product is often the desired 1-amino-4-bromoanthraquinone, but significant amounts of 1-amino-2-bromoanthraquinone can also be formed.[1] Additionally, over-bromination can lead to the formation of 1-amino-2,4-dibromoanthraquinone.[2][3]

The formation of these isomers is governed by the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating, ortho-, para-directing group. This means it directs incoming electrophiles (in this case, Br⁺) to the positions ortho (C2) and para (C4) to it. The anthraquinone core itself is deactivated towards electrophilic substitution.[3] Therefore, bromination will preferentially occur on the ring containing the amino group. The ratio of the 2-bromo to 4-bromo isomer is highly dependent on the reaction conditions.[1]

Q2: How does the choice of solvent influence the regioselectivity of the bromination?

A2: The solvent plays a critical role in controlling the isomeric ratio. Bromination in carboxylic acids like acetic acid or propionic acid can result in a 4-bromo to 2-bromo isomer ratio of approximately 7:1.[1] The use of pyridine as a solvent has also been described, though it can present challenges with odor and disposal on a larger scale.[4][5] In some cases, using a mixture of solvents, such as acetic and propionic acid, can be beneficial, especially at lower temperatures where acetic acid alone might freeze.[1] The solvent can influence the solubility of the starting material and intermediates, as well as the solvation of the electrophile, thereby affecting the steric and electronic factors that determine the site of bromination.[6]

Q3: What is the role of a catalyst in this reaction?

A3: While not always strictly necessary, a catalyst can be employed to improve the reaction rate and, in some cases, the selectivity. Iodine is sometimes used as a catalyst in the bromination of 1-aminoanthraquinone.[7][8] It is believed to facilitate the generation of a more potent electrophilic bromine species. Lewis acids like FeBr₃ are classic catalysts for aromatic bromination, working by polarizing the Br-Br bond to create a stronger electrophile.[9][10] The choice and use of a catalyst should be carefully considered, as it can also potentially lead to an increase in side products if not properly controlled.

Q4: At what temperature should the bromination be conducted for optimal selectivity?

A4: Temperature is a crucial parameter for controlling regioselectivity in electrophilic aromatic bromination.[11][12] Generally, lower temperatures favor the formation of the thermodynamically more stable para-isomer (4-bromo) over the ortho-isomer (2-bromo). A common strategy involves adding the bromine at a low temperature, for instance, between 0-5°C, to maximize selectivity.[1][5] After the addition is complete, the temperature may be raised to ensure the reaction goes to completion.[7]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the bromination of 1-aminoanthraquinone.

Problem 1: High Levels of the 2-Bromo Isomer Impurity

Your analysis (e.g., by LC or TLC) shows an unacceptably high ratio of 1-amino-2-bromoanthraquinone compared to the desired 1-amino-4-bromoanthraquinone.

Causality Analysis:

The formation of the 2-bromo isomer is kinetically competitive with the formation of the 4-bromo isomer. Higher reaction temperatures, a less sterically hindered electrophile, or solvent effects can lead to an increase in the proportion of the ortho-substituted product.

Troubleshooting Workflow:

start High 2-Bromo Isomer Detected step1 Review Reaction Temperature Profile start->step1 step2 Assess Bromine Addition Rate step1->step2 Temperature is optimal step1_action Action: Lower temperature during bromine addition (e.g., 0-5°C). step1->step1_action Temperature is too high step3 Evaluate Solvent System step2->step3 Addition rate is slow and controlled step2_action Action: Add bromine dropwise over a longer period. Dilute bromine in the reaction solvent before addition. step2->step2_action Addition is too rapid step4 Consider Addition of HBr step3->step4 Solvent is appropriate (e.g., carboxylic acid) step3_action Action: Switch to a carboxylic acid solvent system (e.g., acetic/propionic acid). step3->step3_action Using a less selective solvent end_node Optimized for High 4-Bromo Selectivity step4->end_node HBr addition not necessary or already implemented step4_action Action: Add hydrobromic acid to the reaction mixture before bromine addition. This has been shown to significantly improve the 4-isomer to 2-isomer ratio. step4->step4_action HBr not present step1_action->step2 step2_action->step3 step3_action->step4 step4_action->end_node

Caption: Troubleshooting workflow for high 2-bromo isomer formation.

Problem 2: Significant Formation of 1-Amino-2,4-dibromoanthraquinone

Your product is contaminated with a substantial amount of the dibrominated species, indicating over-bromination.

Causality Analysis:

The initial product, 1-amino-4-bromoanthraquinone, still possesses an activated aromatic ring and can undergo a second bromination, typically at the 2-position. This is more likely to occur if an excess of bromine is used, the reaction temperature is too high, or the reaction time is excessively long.

Troubleshooting Workflow:

start High Dibromo Impurity Detected step1 Verify Stoichiometry of Bromine start->step1 step2 Monitor Reaction Progress step1->step2 Stoichiometry is correct (near 1:1) step1_action Action: Reduce the molar equivalent of bromine to be closer to 1.0 relative to the starting material. step1->step1_action Excess bromine was used step3 Review Reaction Temperature and Time step2->step3 Reaction stopped upon consumption of starting material step2_action Action: Implement in-process control (IPC) using TLC or LC to monitor the disappearance of the starting material and the formation of the mono-bromo product. Quench the reaction promptly. step2->step2_action Reaction not monitored end_node Minimized Dibromination step3->end_node Conditions are optimized step3_action Action: Lower the reaction temperature after bromine addition and/or reduce the overall reaction time. step3->step3_action Temperature or time is excessive step1_action->step2 step2_action->step3 step3_action->end_node

Caption: Troubleshooting workflow for excessive dibromination.

Problem 3: Product Purification is Ineffective

Standard purification techniques like recrystallization are failing to adequately separate the desired product from isomeric impurities.

Causality Analysis:

Brominated isomers of 1-aminoanthraquinone often have very similar physical properties, such as solubility and polarity, making their separation challenging.[3][7] This underscores the importance of optimizing the reaction to prevent the formation of impurities in the first place.

Recommended Actions:
  • Recrystallization Solvent Screening: While difficult, a thorough screening of recrystallization solvents may yield a suitable system. Pyridine has been mentioned as a potential solvent for recrystallization.[4][7] Xylene can also be considered.[2]

  • Column Chromatography: For small-scale purifications, column chromatography on silica gel can be effective. A careful optimization of the mobile phase (e.g., varying ratios of hexane and ethyl acetate) is crucial for achieving separation.[2]

  • Reaction Optimization as the Primary Strategy: The most effective approach is to focus on optimizing the reaction conditions to minimize impurity formation, as separation is often difficult and leads to yield loss.[7]

Experimental Protocols

Protocol 1: High-Selectivity Bromination for 1-Amino-4-bromoanthraquinone

This protocol is adapted from a patented method designed to maximize the 4-isomer to 2-isomer ratio.[1][5]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, create a slurry of 1-aminoanthraquinone (1 equivalent) in a mixture of acetic acid and propionic acid.

  • Acid Addition: Add 48% hydrobromic acid (approximately 1 equivalent) to the vigorously agitated mixture.

  • Cooling: Cool the reaction mixture to a temperature between 0°C and 5°C using an ice bath.

  • Bromine Addition: Slowly add elemental bromine (1.0 to 1.1 equivalents), diluted in a small amount of the carboxylic acid solvent, to the reaction mixture over a period of at least 1 hour. Maintain the internal temperature at 0-5°C throughout the addition.

  • Reaction: Continue to stir the mixture at 0-5°C for an additional 1-2 hours after the bromine addition is complete. Monitor the reaction by TLC or LC to confirm the consumption of the starting material.

  • Work-up: Quench the reaction by adding a solution of sodium metabisulfite in water to destroy any excess bromine. Precipitate the product by adding ice and water.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Purification by Washing

This procedure is useful for removing more soluble impurities from the crude product.[2]

  • Suspension: Suspend the crude brominated 1-aminoanthraquinone in deionized water (e.g., 10 mL of water per 1 g of crude product).

  • Heating and Stirring: Stir the suspension vigorously at an elevated temperature (e.g., 85-90°C) for 1-2 hours.

  • Cooling: Cool the mixture to room temperature.

  • Filtration: Filter the solid product using a Büchner funnel.

  • Washing: Wash the collected solid with additional deionized water.

  • Drying: Dry the purified product in a vacuum oven.

Data Summary

The following table summarizes the expected outcomes of different bromination conditions, highlighting the impact of key variables on the isomeric ratio.

MethodSolvent SystemAdditiveTemperature4-Isomer:2-Isomer Ratio (Approx.)Reference
A Carboxylic AcidNoneAmbient7:1[1]
B Acetic/Propionic AcidHydrobromic Acid0-5°C>15:1[1][5]
C PyridineNoneSteam BathHigh (unspecified)[4]
D Water/Sulfuric AcidIodine<50°C (addition), then 85-90°CPrimarily 2,4-dibromo product[7][8]

Mechanistic Overview

The bromination of 1-aminoanthraquinone proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.

cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization Br2 Br2 Br_plus Br+ (Electrophile) Br2->Br_plus FeBr3 or H+ AAQ 1-Aminoanthraquinone Sigma_Complex_4 Sigma Complex (Attack at C4) AAQ->Sigma_Complex_4 Br+ Sigma_Complex_2 Sigma Complex (Attack at C2) AAQ->Sigma_Complex_2 Br+ Product_4 1-Amino-4-bromoanthraquinone Sigma_Complex_4->Product_4 -H+ Product_2 1-Amino-2-bromoanthraquinone Sigma_Complex_2->Product_2 -H+

Caption: Mechanism of electrophilic bromination of 1-aminoanthraquinone.

References

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (2015). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Anthraquinone, 1-methylamino-4-bromo-. Organic Syntheses. Available from: [Link]

  • Process for the preparation of 1-amino-4-bromoanthraquinones. (1992). Google Patents.
  • Synthesis of 1-amino-anthraquinone. (1992). Google Patents.
  • A new method for the preparation of 1-amino-2,4-dibromoanthra-9,10-quinone. (2008). ResearchGate. Available from: [Link]

  • The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid. (2011). ResearchGate. Available from: [Link]

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (2015). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (2021). National Center for Biotechnology Information. Available from: [Link]

  • Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone. (1986). Google Patents.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). National Center for Biotechnology Information. Available from: [Link]

  • Process for the preparation of 1-amino-4-bromoanthraquinones. (1994). Google Patents.
  • Process for preparation of 1-amino-2,4-dibromoanthraguinone. (1998). Google Patents.
  • 1-AMINO-2,4-DIBROMOANTHRAQUINONE. (2012). National Center for Biotechnology Information. Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). MDPI. Available from: [Link]

  • Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). (2005). Organic Chemistry Portal. Available from: [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Available from: [Link]

  • Methods for functionalization of anthraquinones. (2015). Russian Chemical Reviews. Available from: [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). ResearchGate. Available from: [Link]

  • Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I. (1980). Google Patents.
  • Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. (2011). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Bromine Radical Catalysis by Energy Transfer Photosensitization. (2020). National Center for Biotechnology Information. Available from: [Link]

  • Bromination via a Free Radical Mechanism. BYJU'S. Available from: [Link]

  • Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. (2011). National Center for Biotechnology Information. Available from: [Link]

  • Solvent‐Dependent Excited‐State Dynamics of 1‐Aminoanthraquinone Revealed by Transient Absorption Spectroscopy. (2023). ResearchGate. Available from: [Link]

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (1983). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. (2007). PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Amino-4-bromo-2-methylanthraquinone

Welcome to the technical support center for the synthesis of 1-Amino-4-bromo-2-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-4-bromo-2-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of the Synthesis

The synthesis of 1-Amino-4-bromo-2-methylanthraquinone typically involves the electrophilic bromination of 1-amino-2-methylanthraquinone. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. However, the steric hindrance from the adjacent methyl group and the anthraquinone core, along with electronic effects, favors bromination at the 4-position.

Despite this preference, several side reactions can occur, leading to a mixture of products and complicating purification. This guide will address the most common issues in a question-and-answer format.

II. Troubleshooting Guide & FAQs

FAQ 1: My reaction is producing a significant amount of the 2-bromo and/or 2,4-dibromo byproduct. How can I improve the selectivity for the desired 4-bromo isomer?

Answer: This is a classic selectivity issue in the bromination of aminoanthraquinones.[1][2] The formation of the 2-bromo isomer and the 2,4-dibromo over-brominated product are the most common side reactions.[1][3] Here’s a breakdown of the causes and solutions:

Causality:

  • Electronic Effects: The amino group strongly activates the aromatic ring, making it susceptible to multiple brominations. While the 4-position is electronically favored, the 2-position is also activated.

  • Reaction Conditions: Temperature, solvent, and the presence of acids can significantly influence the ratio of isomers.[1][3]

Troubleshooting Protocol:

  • Temperature Control is Critical:

    • Recommendation: Perform the bromination at low temperatures, ideally between 0 to 5°C.[1][2]

    • Rationale: Lowering the temperature suppresses the rate of competing side reactions, thereby increasing the selectivity for the thermodynamically favored 4-bromo product.[1]

  • Solvent and Acid Catalysis:

    • Recommendation: Use a mixture of carboxylic acids, such as acetic acid and propionic acid, as the solvent. The addition of hydrobromic acid (HBr) at the start of the reaction is also highly recommended.[1][2][3]

    • Rationale: The carboxylic acid medium helps to control the reactivity of bromine. The initial addition of HBr has been shown to surprisingly increase the selectivity for the 4-bromo isomer.[3] It is theorized that HBr protonates the amino group of the more basic starting material, deactivating it slightly and preventing over-bromination. The brominated products are weaker bases and are less likely to be protonated, thus directing the reaction towards mono-bromination.[3]

  • Controlled Bromine Addition:

    • Recommendation: Add the bromine solution dropwise or in small portions over an extended period.[1][2][4]

    • Rationale: Slow addition maintains a low concentration of bromine in the reaction mixture, which minimizes the chance of di-substitution on a single molecule before all the starting material has been mono-brominated.

dot

Caption: Optimizing reaction conditions to favor the desired 4-bromo product.

FAQ 2: I am observing unreacted starting material even after the addition of a full equivalent of bromine. What could be the cause?

Answer: The presence of unreacted starting material alongside the formation of di-brominated products is a common issue and points towards a competition between the bromination of the starting material and the already mono-brominated product.

Causality:

  • Relative Reactivity: The mono-brominated product is still an activated aromatic ring and can compete with the starting material for the brominating agent.

  • Poor Solubility: If the starting material has poor solubility in the chosen solvent, it may not be readily available to react with the bromine, allowing for the over-bromination of the more soluble product.

Troubleshooting Protocol:

  • Ensure Homogeneity:

    • Recommendation: Ensure that the 1-amino-2-methylanthraquinone is fully dissolved or well-suspended in the solvent before starting the bromine addition. Vigorous stirring is essential.

    • Rationale: A homogeneous reaction mixture ensures that the bromine reacts evenly with the starting material.

  • Solvent System Optimization:

    • Recommendation: While carboxylic acids are preferred for selectivity, ensure the chosen solvent system provides adequate solubility for the starting material at the reaction temperature.[1][2] Pyridine has been used historically but presents significant handling and disposal issues.[2][4]

    • Rationale: Improved solubility of the starting material will increase its reaction rate with bromine, reducing the likelihood of over-bromination of the product.

FAQ 3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What are the best purification strategies?

Answer: The structural similarity between the desired 4-bromo isomer and the 2-bromo and 2,4-dibromo side products makes purification challenging.

Causality:

  • Similar Polarity: The isomers often have very similar polarities, making chromatographic separation difficult on a large scale.

  • Co-crystallization: The impurities can co-crystallize with the desired product, making recrystallization less effective.

Troubleshooting Protocol:

  • Recrystallization:

    • Recommendation: Recrystallization from a suitable solvent like pyridine or a mixture of acetic acid and water can be effective.[4]

    • Rationale: Even small differences in solubility can be exploited during recrystallization to enrich the desired isomer. Multiple recrystallizations may be necessary.

  • Column Chromatography:

    • Recommendation: For small-scale purifications or to obtain a highly pure analytical sample, column chromatography on silica gel is the most effective method. A solvent system of hexane and ethyl acetate or dichloromethane can be used.

    • Rationale: Chromatography provides the best resolution to separate isomers with minor differences in polarity.

  • Washing Procedures:

    • Recommendation: After filtration of the crude product, thorough washing with hot water is crucial to remove inorganic salts like pyridine hydrobromide if pyridine is used as a solvent.[4] Washing with a non-polar solvent like isopropanol can help remove some organic impurities.[1][2]

    • Rationale: Removing water-soluble and some organic-soluble impurities before recrystallization or chromatography will improve the efficiency of these purification steps.

dot

Purification_Workflow Crude Crude Product (Mixture of Isomers) Wash Washing (Hot Water, Isopropanol) Crude->Wash Recrystallize Recrystallization (e.g., Pyridine) Wash->Recrystallize Chromatography Column Chromatography (Silica Gel) Recrystallize->Chromatography If impurities persist Pure Pure 1-Amino-4-bromo-2-methylanthraquinone Recrystallize->Pure Chromatography->Pure

Caption: A general workflow for the purification of 1-Amino-4-bromo-2-methylanthraquinone.

FAQ 4: I am observing some debromination of my product during workup or subsequent reactions. Why is this happening and how can I prevent it?

Answer: While less common than over-bromination, dehalogenation can occur under certain conditions.[5]

Causality:

  • Reductive Conditions: The presence of reducing agents, even mild ones, can lead to the cleavage of the carbon-bromine bond. This is a known reaction for aryl halides.[6]

  • Nucleophilic Attack: In subsequent reactions involving strong nucleophiles, the bromine atom can be displaced. This is often the intended reaction, but if it occurs prematurely, it is considered a side reaction.[7][8]

Troubleshooting Protocol:

  • Avoid Reductive Environments:

    • Recommendation: During workup, avoid using reducing agents unless they are intended to quench excess bromine (e.g., sodium metabisulfite).[1][2] Ensure that any subsequent reaction steps are free from unintended reducing species.

    • Rationale: The C-Br bond is susceptible to reductive cleavage.

  • Control Nucleophilic Reactions:

    • Recommendation: If the product is an intermediate for a nucleophilic substitution reaction, ensure that the reaction conditions (temperature, catalyst, reaction time) are optimized to prevent premature reaction or side reactions with the solvent or other components.

    • Rationale: The bromine atom on the electron-deficient anthraquinone ring is a good leaving group in the presence of nucleophiles.

III. Summary of Key Reaction Parameters

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Temperature 0–5 °CIncreases selectivity for the 4-bromo isomer.[1][2]Increased formation of 2-bromo and 2,4-dibromo isomers.
Solvent Acetic Acid / Propionic AcidControls reactivity and improves selectivity.[1][2]Poor selectivity and potential for over-bromination.
Additive Hydrobromic Acid (HBr)Enhances selectivity for the 4-bromo position.[1][3]Lower 4-bromo to 2-bromo isomer ratio.[1][3]
Bromine Addition Slow, dropwise additionMinimizes local high concentrations of bromine.[1][2][4]Increased di-bromination.
Stirring VigorousEnsures a homogeneous reaction mixture.Unreacted starting material and localized over-bromination.

IV. References

  • Fieser, L. F. (1955). 1-Methylamino-4-bromoanthraquinone. Organic Syntheses, Coll. Vol. 3, 575. Available at: [Link]

  • Eastman Kodak Company. (1992). Process for the preparation of 1-amino-4-bromoanthraquinones. U.S. Patent 5,117,014. Available at:

  • El-Malah, A. A., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2346–2354. Available at: [Link]

  • Koval, G. V., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(2), 133-140. Available at: [Link]

  • Eastman Kodak Company. (1994). Process for the preparation of 1-amino-4-bromoanthraquinones. European Patent EP0585395A1. Available at:

  • Chamberlin, T. R. (1995). Acid-Aided Selectivity in Bromination of 1-Aminoanthraquinones. Synthetic Communications, 25(1), 27-32. Available at: [Link]

  • Ciba-Geigy AG. (1985). Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid. European Patent EP0132689B1. Available at:

  • Du Pont. (1940). Purification of l-n-methyl-x-. U.S. Patent 2,201,228. Available at:

  • El Malah, A. A., et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Monatshefte für Chemie - Chemical Monthly, 147(6), 1105-1113. Available at: [Link]

  • Bayer AG. (1985). Process for the preparation of bromoanthraquinones. U.S. Patent 4,543,214. Available at:

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Green, A. G., & Perkin, W. H. (1905). Halogenation in the Anthraquinone Series. Journal of the Chemical Society, Transactions, 87, 174. Available at: [Link]

  • Bayer AG. (1980). Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I. U.S. Patent 4,213,910. Available at:

  • Tovar, F., et al. (2007). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 3, 11. Available at: [Link]

  • El-Malah, A. A., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2346–2354. Available at: [Link]

  • El-Malah, A. A., et al. (2007). A new method for the preparation of 1-amino-2,4-dibromoanthra-9,10-quinone. Monatshefte für Chemie - Chemical Monthly, 138(7), 711-714. Available at: [Link]

  • Tadross, P. M., & Virgil, S. C. (2014). Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry, 10, 2806–2834. Available at: [Link]

  • Gautrot, J. E., et al. (2006). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 11(10), 815–823. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]

  • Sharma, V. K., et al. (2013). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Journal of Environmental Science and Health, Part A, 48(10), 1250-1268. Available at: [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Anthraquinones

Welcome to the technical support center for the synthesis of brominated anthraquinones. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice to overcome commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of brominated anthraquinones. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice to overcome common challenges in the electrophilic bromination of the anthraquinone core. Brominated anthraquinones are vital precursors for dyes, pigments, and pharmacologically active molecules, but their synthesis can be challenging due to the deactivated nature of the anthraquinone ring system.[1][2][3] This resource offers practical, in-depth solutions to frequently encountered problems, ensuring the scientific integrity and success of your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of anthraquinones in a direct question-and-answer format.

Question 1: My reaction is very slow or not proceeding at all. What are the likely causes and how can I fix this?

Answer: A sluggish or stalled reaction is a common issue, primarily due to the electron-deficient nature of the anthraquinone nucleus. The two carbonyl groups strongly deactivate the aromatic rings towards electrophilic substitution.[3]

  • Insufficient Activation of Brominating Agent: Molecular bromine (Br₂) itself is often not electrophilic enough to react with the deactivated ring.

    • Solution: The reaction typically requires a strong protic acid like concentrated sulfuric acid or oleum as the solvent.[4][5] These superacidic media protonate the anthraquinone carbonyl groups, which, perhaps counterintuitively, can increase the reactivity of the system. More importantly, they can help generate a more potent electrophilic bromine species. The use of a catalyst, such as iodine, can also be beneficial in activating the bromine.[6]

  • Low Reaction Temperature: Electrophilic aromatic substitution on deactivated rings often requires higher temperatures to overcome the activation energy barrier.

    • Solution: Depending on the specific substrate and solvent system, you may need to increase the reaction temperature. For instance, some procedures using elemental bromine are conducted at temperatures ranging from 60°C to over 200°C.[6][7] However, be cautious, as excessive heat can lead to side reactions and decomposition. Monitor your reaction closely by thin-layer chromatography (TLC) as you gradually increase the temperature.

  • Reagent Purity: Impurities in your starting material, solvent, or brominating agent can inhibit the reaction.

    • Solution: Ensure your anthraquinone starting material is pure. Recrystallize if necessary. Use freshly opened or purified solvents. If using N-Bromosuccinimide (NBS), it is crucial that it is purified (e.g., by recrystallization) as it can decompose over time, releasing bromine and potentially leading to inconsistent results.[8][9]

Question 2: I'm getting a mixture of isomers (poor regioselectivity). How can I improve the selectivity for the desired bromoanthraquinone?

Answer: Achieving high regioselectivity is a critical challenge. The substitution pattern is governed by the electronic effects of the carbonyl groups and any existing substituents on the rings.

  • Understanding Directing Effects: The carbonyl groups are deactivating and, in principle, meta-directing. However, bromination of the unsubstituted anthraquinone in sulfuric acid typically occurs at the α-positions (1, 4, 5, and 8) rather than the β-positions (2, 3, 6, and 7). This is because the α-positions are sterically more accessible and the reaction proceeds under thermodynamic control.

  • Influence of Existing Substituents: The regioselectivity is highly dependent on any pre-existing groups on the anthraquinone core.

    • Electron-Donating Groups (EDGs): Groups like amines (-NH₂) or hydroxyls (-OH) are strongly activating and ortho-, para-directing. For example, in the bromination of 1-aminoanthraquinone, the bromine will preferentially add to the 4-position (para to the amine) and to a lesser extent, the 2-position (ortho to the amine).[10]

    • Improving Selectivity in the Presence of EDGs: The addition of a mineral acid, such as HBr, can surprisingly increase the selectivity for the 4-bromo isomer over the 2-bromo isomer in the bromination of 1-aminoanthraquinones.[10] This is attributed to the protonation of the amine group, which modulates its directing effect.

  • Steric Hindrance: Bulky substituents can block certain positions, forcing bromination to occur at less sterically hindered sites. This can be used to your advantage to direct the substitution.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence the isomer ratio. Acetic acid is a common solvent that can offer different selectivity compared to sulfuric acid in some cases.[10]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be different from the thermodynamically favored one formed at higher temperatures. Experiment with a range of temperatures to find the optimal balance for your specific substrate.

Question 3: My reaction is producing significant amounts of di- or poly-brominated products. How can I achieve mono-bromination?

Answer: Over-bromination occurs when the mono-brominated product is reactive enough to undergo further substitution.

  • Control Stoichiometry: The most straightforward approach is to carefully control the stoichiometry of the brominating agent.

    • Solution: Use only one equivalent of the brominating agent (e.g., Br₂ or NBS) relative to your anthraquinone substrate. Adding the brominating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions.

  • Reaction Time and Temperature:

    • Solution: Monitor the reaction progress diligently using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant amounts of di-brominated products appear.[11] Lowering the reaction temperature will slow down both the first and subsequent brominations, often providing a larger window to stop the reaction at the mono-brominated stage.

  • Substrate Reactivity: If the mono-brominated product is more activated than the starting material, selective mono-bromination is inherently difficult. In such cases, alternative synthetic strategies might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for anthraquinones: Br₂, NBS, or something else?

A1: The choice of brominating agent depends on the specific anthraquinone derivative and the desired outcome.

ReagentProsConsBest For
**Elemental Bromine (Br₂) **Inexpensive, potent electrophile, widely used.Highly corrosive, toxic, and difficult to handle. Requires a strong acid solvent/catalyst for deactivated rings.General-purpose bromination of deactivated anthraquinones, especially in strong acids like H₂SO₄.[7]
N-Bromosuccinimide (NBS) Solid, easier and safer to handle than Br₂.[12] Can be used for both electrophilic and radical brominations.Less reactive than Br₂ for electrophilic substitution on deactivated rings. Requires careful purification and anhydrous conditions.[8][9]Bromination of activated anthraquinones (e.g., with phenol or aniline moieties) under milder conditions.[13] Also used for benzylic bromination of alkyl-substituted anthraquinones in the presence of a radical initiator.[8][9]
Other Brominating Agents Various other reagents like tetrabutylammonium tribromide (TBABr₃) or potassium bromide (KBr) with an oxidant can offer unique selectivity or milder conditions.[14]May be more expensive or require specific reaction setups.Niche applications where specific regioselectivity is required or when the substrate is sensitive to harsh conditions.

Q2: What is the mechanism for the electrophilic bromination of anthraquinone?

A2: The bromination of anthraquinone follows the general mechanism of electrophilic aromatic substitution. However, due to the deactivating nature of the carbonyl groups, the reaction requires forcing conditions.

Caption: Mechanism of Electrophilic Bromination.

  • Generation of the Electrophile: A Lewis acid catalyst (like FeBr₃) or a strong protic acid polarizes the Br-Br bond, creating a potent electrophile (Br⁺).[15]

  • Nucleophilic Attack: An electron pair from one of the aromatic rings of anthraquinone attacks the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate, and temporarily disrupts the aromaticity of that ring.[15]

  • Deprotonation and Rearomatization: A base (such as Br⁻ or HSO₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the bromoanthraquinone product.

Q3: How do I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) is the most common and convenient method.

  • TLC Setup: Use silica gel plates. A good solvent system (mobile phase) will give good separation between your starting material, product(s), and any byproducts. A mixture of hexane and ethyl acetate or dichloromethane and methanol in varying ratios often works well.

  • Visualization: Anthraquinone derivatives are often colored, making them visible on the TLC plate. However, using a UV lamp (254 nm) is recommended for better visualization as many aromatic compounds quench fluorescence.

  • Interpretation: As the reaction proceeds, you should see the spot corresponding to your starting material diminish and a new spot for your product appear. This allows you to judge the optimal time to stop the reaction.

Q4: What are the best practices for purifying brominated anthraquinones?

A4: Purification is crucial to obtain a high-quality product.

  • Work-up: After quenching the reaction (often with water or a reducing agent like sodium bisulfite to destroy excess bromine), the crude product is typically filtered. If the reaction is done in an organic solvent, an extractive work-up may be necessary.

  • Recrystallization: This is the most common method for purifying solid products. The choice of solvent is key. You need a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols (ethanol, isopropanol), acetic acid, or chlorinated solvents like chlorobenzene are often used.[16]

  • Column Chromatography: If recrystallization is ineffective, especially for separating isomers or closely related impurities, column chromatography on silica gel is the method of choice.

  • Solvent Extraction: In some cases, impurities can be selectively removed by washing the crude product with a solvent that dissolves the impurities but not the desired product.[16][17]

Detailed Experimental Protocol: Bromination of 1-Aminoanthraquinone

This protocol is a representative example for the synthesis of 1-amino-4-bromoanthraquinone-2-sulfonic acid, a key dye intermediate, adapted from literature procedures.[6][18][19]

Safety First: This procedure involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • 1-aminoanthraquinone

  • Oleum (20% SO₃)

  • Concentrated Sulfuric Acid (98%)

  • Elemental Bromine (Br₂)

  • Iodine (catalyst)

  • 70% Sulfuric Acid

Procedure:

  • Sulfonation: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 1-aminoanthraquinone. b. Cool the flask in an ice bath and slowly add oleum (20% SO₃) while maintaining the temperature below 30°C. c. After the addition is complete, slowly heat the mixture to 120-130°C and hold for 2-3 hours until sulfonation is complete (monitor by TLC).

  • Bromination: a. Cool the reaction mixture to 50°C. b. Carefully dilute the mixture with a small amount of 78% sulfuric acid. c. Add a catalytic amount of iodine. d. Slowly add elemental bromine (1.0 equivalent) via the dropping funnel over 1 hour. e. Heat the reaction mixture to 60-70°C and stir for 6-12 hours. Monitor the reaction progress by TLC until the starting sulfonated material is consumed.

  • Work-up and Isolation: a. After the reaction is complete, remove any excess bromine by bubbling a stream of nitrogen through the mixture. b. Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. This will precipitate the product. c. Filter the resulting suspension using a Büchner funnel. d. Wash the filter cake thoroughly with cold 70% sulfuric acid and then with cold water until the filtrate is neutral. e. Dry the solid product in a vacuum oven at 60-80°C.

Caption: Workflow for the Synthesis of Bromamine Acid.

References

  • Gandeepan, P., & Cheng, C. H. (2016). Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins. Beilstein Journal of Organic Chemistry, 12, 52-59. [Link]

  • Gandeepan, P., & Cheng, C. H. (2016). Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins. PubMed. [Link]

  • Back, H., et al. (1985). Process for the preparation of bromoanthraquinones. U.S. Patent No. 4,543,214.
  • Akar, K. B. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 1036–1045. [Link]

  • Chamberlin, T. R. (1995). Acid-Aided Selectivity in Bromination of 1-Aminoanthraquinones. Synthetic Communications, 25(1), 27-32. [Link]

  • Gandeepan, P., & Cheng, C. H. (2009). Brominated thiophenes as precursors in the preparation of brominated and arylated anthraquinones. PubMed. [Link]

  • Gandeepan, P., & Cheng, C. H. (2009). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 14(3), 1085-1095. [Link]

  • Petzold, D., & König, B. (2018). Photocatalytic Oxidative Bromination of Electron-Rich Arenes and Heteroarenes by Anthraquinone. Advanced Synthesis & Catalysis, 360(4), 626-630. [Link]

  • Chemcess. (2024). Anthraquinone: Properties, Production And Uses. Chemcess. [Link]

  • Gandeepan, P., & Cheng, C. H. (2016). Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins. PubMed. [Link]

  • Litvinova, V. A., Tikhomirov, A. S., & Shchekotikhin, A. E. (2024). Methods for functionalization of anthraquinones. Russian Chemical Reviews. [Link]

  • Schmalz, H. G., et al. (2018). Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry, 14, 2456-2498. [Link]

  • Akar, K. B. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 1036–1045. [Link]

  • Bien, H. S., et al. (1980). Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I. U.S. Patent No. 4,213,910.
  • Kosydar, R., et al. (2010). Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. Catalysis Letters, 138(3-4), 160-165. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Wikipedia. (n.d.). Anthraquinone. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Zhang, Y., et al. (2016). A kind of preparation technology of 1 amino 4 bromo anthraquinone 2 sodium sulfonate. Chinese Patent No. CN106083660A.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Wang, Z., et al. (2007). The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid. Dyes and Pigments, 72(3), 343-347. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Akar, K. B. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. PMC. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]

  • Hao, H., et al. (2020). Enhanced formation of bromophenols by anthraquinone-2-sulfonate and benzophenone: implications for photochemical production of organobromine compounds by dissolved organic matter in a marine environment. Environmental Chemistry, 17(2), 163-171. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Britannica. (n.d.). Anthraquinone. [Link]

  • Petzold, D., & König, B. (2017). Photocatalytic Oxidative Bromination of Electron‐Rich Arenes and Heteroarenes by Anthraquinone. Semantic Scholar. [Link]

  • Ciba Aktiengesellschaft. (1942). Process for the preparation of a new dye of the anthraquinone series. Swiss Patent No. CH224548A.
  • Shestakov, A. A., et al. (2022). Successful Charge–Discharge Experiments of Anthraquinone-Bromate Flow Battery: First Report. Molecules, 27(21), 7354. [Link]

  • Crespo, A. (2022). Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Liberty University Scholars Crossing. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Anthraquinone process. [Link]

  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. [Link]

  • Cometti, S., et al. (2012). Process for the purification of anthraquinone derivatives. European Patent No. EP2497761A1.
  • ResearchGate. (n.d.). Bromination of an anthraquinone-disulfonic acid to a dibromoanthraquinone. [Link]

  • Crow, J. M. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World. [Link]

  • Balci, M., et al. (2008). Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives. Beilstein Journal of Organic Chemistry, 4, 47. [Link]

  • Patterson, L. H., & Raleigh, S. M. (2000). Separation methods for anthraquinone related anti-cancer drugs. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 19-30. [Link]

  • Downs, C. R. (1922). Purification of anthraquinone. U.S. Patent No. 1,420,198.
  • Peters, M. A. (1928). Purification of anthraquinone. U.S. Patent No. 1,845,281.

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Optimization

Technical Support Center: Scale-Up of 1-Amino-4-bromo-2-methylanthraquinone Production

Welcome to the technical support center for the synthesis and scale-up of 1-Amino-4-bromo-2-methylanthraquinone. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Amino-4-bromo-2-methylanthraquinone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to the common challenges encountered during the production of this critical intermediate for advanced dyes and pharmaceuticals.

Section 1: Synthesis Pathway & Core Challenges

The industrial production of 1-Amino-4-bromo-2-methylanthraquinone is not a trivial undertaking. The molecule's structure necessitates a multi-step synthesis where control over regioselectivity during the bromination stage is paramount. The most prevalent and scalable route begins with the commercially available 1-aminoanthraquinone.

The key transformation involves the introduction of a methyl group at the 2-position and a bromine atom at the 4-position. A common strategy involves first creating a hydroxymethyl intermediate, which is subsequently brominated.[1][2] The direct bromination of 1-amino-2-methylanthraquinone often leads to a complex mixture of isomers that are difficult and costly to separate at scale.[3]

Overall Synthetic Workflow

The following diagram outlines a validated synthetic approach, highlighting the critical control points for successful scale-up.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Bromination (Critical Step) cluster_2 Step 3: Reduction (Conceptual) cluster_3 Purification A 1-Aminoanthraquinone B 1-Amino-2-hydroxymethylanthraquinone A->B Formaldehyde, Sodium Dithionite C 1-Amino-4-bromo-2-hydroxymethylanthraquinone B->C Bromine in DMF or Carboxylic Acid/HBr D 1-Amino-4-bromo-2-methylanthraquinone (Final Product) C->D Reduction of -CH2OH (e.g., Catalytic Hydrogenation) E Crude Product D->E Isolation F Pure Product E->F Recrystallization/ Washing

Caption: High-level workflow for the synthesis of 1-Amino-4-bromo-2-methylanthraquinone.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect during the bromination step?

A: The main impurities are the undesired 1-amino-2-bromo isomer and the over-brominated product, 1-amino-2,4-dibromoanthraquinone.[4][5][6] Formation of the 2-bromo isomer represents a direct yield loss and is challenging to remove.[4] The dibromo-impurity arises from using an excess of bromine or from poor process control where localized high concentrations of bromine occur.

Q2: Why is isomer control so difficult in this synthesis?

A: The amino group at the C1 position is a strong activating group that directs electrophiles (like Br+) to the ortho (C2) and para (C4) positions. While the C4 position is sterically more accessible, the electronic activation at C2 is also significant. Standard bromination in a simple solvent often yields a mixture of 4-bromo and 2-bromo isomers in a roughly 7:1 ratio.[4][5] Achieving high selectivity for the 4-position requires carefully designed reaction conditions to modulate the reactivity of the substrate and the electrophile.

Q3: What are the most critical parameters to control during scale-up of the bromination reaction?

A: The three most critical parameters are:

  • Temperature: Bromination is exothermic. Lower temperatures (0–5°C) are proven to increase selectivity for the desired 4-bromo isomer and suppress side reactions.[5]

  • Reagent Addition Rate: Slow, controlled addition of bromine is essential to maintain temperature and prevent localized concentration spikes that lead to over-bromination.[3]

  • Mixing Efficiency: Vigorous agitation is required to ensure that the elemental bromine is distributed rapidly and uniformly throughout the reaction mixture.[7] Poor mixing is a common cause of batch failures at scale.

Q4: Are there safer alternatives to solvents like nitrobenzene for the initial sulfonation/bromination steps described in older methods?

A: Yes. Modern patented processes have moved away from hazardous solvents like nitrobenzene due to safety and environmental concerns.[2][4] A highly effective and safer alternative is the use of a carboxylic acid mixture, such as acetic acid and propionic acid, in the presence of hydrobromic acid.[4][5] This system not only serves as the solvent but also enhances the selectivity of bromination to the desired C4 position.

Section 3: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during scale-up.

Problem 1: Low Selectivity - High Levels of the 2-Bromo Isomer

The formation of the 1-amino-2-bromoanthraquinone isomer is a primary challenge that directly impacts yield and purity.

Diagram: Isomeric Byproduct Formation

G cluster_0 Bromination Reaction Start 1-Amino-2-methyl- anthraquinone (Starting Material) Paths Start->Paths Product_Good 1-Amino-4-bromo-2-methyl- anthraquinone (Desired Product) Paths->Product_Good  Major Pathway (Kinetically Favored under controlled conditions) Product_Bad 1-Amino-2-bromo-4-methyl- anthraquinone (Isomeric Impurity) Paths->Product_Bad  Minor Pathway (Competes, especially at higher temperatures)

Caption: Competing reaction pathways during the bromination step.

Potential Cause A: Incorrect Solvent System

Underlying Logic: The solvent system can dramatically influence the electrophilicity of the bromine and the reactivity of the anthraquinone substrate. Using a generic solvent may not provide the necessary regiochemical control.

Solution: Implement a specialized solvent system. A mixture of acetic and propionic acids in the presence of hydrobromic acid has been shown to substantially increase the 4-isomer to 2-isomer mole ratio to as high as 20:1.[4] The hydrobromic acid likely protonates the amino group, modulating its directing effect and favoring substitution at the 4-position.

Experimental Protocol: High-Selectivity Bromination
  • Vessel Preparation: Charge a suitably sized reactor, equipped with an efficient mechanical stirrer and a cooling jacket, with a mixture of acetic acid and propionic acid (e.g., 4:1 to 1:1 weight ratio).[4]

  • Reactant Charge: Add the 1-amino-2-methylanthraquinone substrate and hydrobromic acid (48%, ~1.0 molar equivalent).[4][5]

  • Cooling: Cool the vigorously agitated mixture to a target temperature of 0–5°C.[5] Maintaining this low temperature is critical for selectivity.

  • Bromine Addition: Prepare a solution of elemental bromine (1.0 to 1.2 molar equivalents) in acetic acid. Add this solution to the reaction mixture dropwise over a period of at least 1 hour, ensuring the internal temperature does not exceed 5°C.[4][5]

  • Reaction Monitoring: After the addition is complete, continue stirring for 1-2 hours. Monitor the reaction's progress via HPLC or TLC to confirm the consumption of starting material.

  • Work-up: Quench the reaction by adding the mixture to a vessel containing cold water or an ice/water slurry to precipitate the product.[4][5] The product can then be isolated by filtration.

Problem 2: High Levels of 1-Amino-2,4-dibromoanthraquinone Impurity

The formation of this dibromo product indicates an over-reaction, which can be difficult to reverse and complicates purification.

Potential Cause: Poor Bromine Stoichiometry or Dispersion

Underlying Logic: Even with perfect temperature control, if the bromine is added too quickly or if mixing is inefficient, localized areas within the reactor will have a high excess of bromine. This leads to a second bromination on the still-activated ring, producing the dibromo impurity.

Solution:

  • Strict Stoichiometric Control: Use precisely 1.0 to 1.1 molar equivalents of bromine. Any excess significantly increases the risk of di-bromination.

  • Enhanced Dispersion: On a large scale, simple overhead stirring may be insufficient. The use of high-speed stirrers or a pumped circulation loop where bromine is injected into the high-velocity stream can ensure rapid and homogeneous mixing.[7]

Data Table: Effect of Temperature and Bromine Equivalents on Impurity Profile
ParameterConditionExpected 4-Bromo YieldExpected 2-Bromo ImpurityExpected 2,4-Dibromo Impurity
Temperature 0–5°CHighLow (<5%)[4]Low (<1%)
20–25°CModerateHigher (>10%)[5]Moderate
Bromine Molar Eq. 1.05 eq.OptimalBaselineLow (<0.5%)[5]
>1.2 eq.DecreasesBaselineSignificantly Increased (>5%)
Problem 3: Product Isolation and Purification Challenges

After a successful reaction, inefficient isolation or purification can lead to significant yield loss or a product that fails to meet specifications.

Diagram: Purification and Isolation Workflow

G cluster_wash Washing Protocol A Reaction Mixture (in Acetic/Propionic Acid) B Precipitation (Drowning in Water/Ice) A->B C Filtration (Collect Crude Solid) B->C D Washing Steps C->D E 1. Water Wash (Removes Acid, HBr) C->E Slurry & Filter F 2. Isopropanol Wash (Removes Organic Impurities) E->F Slurry & Filter G Drying (Vacuum Oven) F->G H Final Pure Product G->H

Caption: A robust workflow for product isolation and purification.

Potential Cause: Ineffective Removal of Reaction Media and Salts

Underlying Logic: The crude product, when filtered, will be contaminated with residual carboxylic acids, hydrobromic acid, and potentially unreacted bromine. If not removed, these impurities can degrade the product over time or interfere with downstream applications.

Solution: A multi-step washing protocol is essential for achieving high purity.

Protocol: Robust Product Isolation and Washing
  • Precipitation: Ensure the product is fully precipitated by allowing the quenched slurry to agitate for at least 45 minutes at a low temperature (0–5°C).[4]

  • Filtration: Collect the solid product on a Büchner funnel or a filter press for larger scales.

  • Water Wash: Wash the filter cake thoroughly with cold water until the filtrate is no longer acidic (test with pH paper). This removes residual acetic acid, propionic acid, and HBr.

  • Bisulfite Wash (Optional): If a yellow or orange tint suggests residual bromine, a wash with a dilute solution of sodium metabisulfite can be performed to quench it.[4]

  • Solvent Wash: Wash the cake with a solvent like isopropanol.[5] This helps remove more soluble organic impurities, such as the 2-bromo isomer, which may have a higher solubility in isopropanol compared to the desired 4-bromo product.

  • Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 60–80°C) until a constant weight is achieved.

By implementing these structured protocols and understanding the chemical principles behind them, researchers and development professionals can successfully navigate the challenges of scaling up 1-Amino-4-bromo-2-methylanthraquinone production, leading to a more efficient, higher-yielding, and purer final product.

References

  • El-Mekabaty, A., & Osman, A. M. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry. [Link]

  • Fieser, L. F., & Fieser, M. (1955). Anthraquinone, 1-methylamino-4-bromo-. Organic Syntheses, Coll. Vol. 3, 575. [Link]

  • EP0585395A1. (1994). Process for the preparation of 1-amino-4-bromoanthraquinones.
  • US5117014A. (1992). Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Aksenov, A. V., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal. [Link]

  • Cheméo. (n.d.). 1-Amino-2-bromo-4-p-toluidinoanthraquinone. [Link]

  • US2012228A. (1935). Purification of l-n-methyl-x-.
  • US4213910A. (1980). Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I.
  • EP0132689B1. (1988). Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid.
  • US4648994A. (1987). Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone.
  • Ali, H. M., et al. (2012). A new method for the preparation of 1-amino-2,4-dibromoanthra-9,10-quinone. ResearchGate. [Link]

  • El-Mekabaty, A., & Osman, A. M. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Anthraquinone Dyes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the study of anthraquinone dye degradation. Anthraquinone dyes, known for their vibrant colors and stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the study of anthraquinone dye degradation. Anthraquinone dyes, known for their vibrant colors and stability, are the second largest class of textile dyes.[1][2][3] However, their complex aromatic structure makes them resistant to environmental degradation, posing significant ecological concerns.[1][2][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of their degradation pathways, ensuring the scientific integrity and success of your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your anthraquinone dye degradation experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or Inconsistent Decolorization Efficiency in Photocatalytic Degradation

Question: My photocatalytic degradation of Reactive Blue 19 using a TiO₂ catalyst is showing low and irreproducible decolorization rates. What are the potential causes and how can I troubleshoot this?

Answer:

Low or inconsistent decolorization efficiency in photocatalytic systems is a common challenge stemming from several interconnected factors. The core of this process lies in the generation of highly reactive hydroxyl radicals (•OH) which are the primary agents of dye degradation.[6] Anything that inhibits the formation or action of these radicals will negatively impact your results.

Causality and Solutions:

  • Suboptimal Catalyst Loading: An inappropriate concentration of the photocatalyst can hinder the degradation process. Too little catalyst results in insufficient active sites for photon absorption and radical generation. Conversely, an excess of catalyst can lead to turbidity, which scatters the UV light and reduces its penetration into the solution, a phenomenon known as the "shielding effect."

    • Protocol: To determine the optimal catalyst loading, perform a series of experiments with varying concentrations of TiO₂ (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L, 2.0 g/L) while keeping the dye concentration and UV intensity constant. Monitor the decolorization at fixed time intervals. The concentration that yields the highest degradation rate before plateauing is your optimal loading. For Reactive Blue 19, a concentration of 1 g/dm³ has been found to be optimal in some studies.[7]

  • Incorrect pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the dye molecule itself, affecting the adsorption of the dye onto the catalyst surface, which is a critical step in the degradation process.[8]

    • Protocol: Conduct your experiment across a range of pH values (e.g., 3, 5, 7, 9, 11) to identify the optimal pH for your specific dye-catalyst system. For many anthraquinone dyes, a slightly acidic to neutral pH is often favorable. The optimal pH for color removal is often between 6.0 and 8.0.[1]

  • Presence of Inhibitory Ions: Certain inorganic ions, often present in real wastewater samples or introduced as counter-ions of the dye, can act as scavengers for hydroxyl radicals, thereby reducing the degradation efficiency. Common inhibitory ions include chloride (Cl⁻), sulfate (SO₄²⁻), and bicarbonate (HCO₃⁻).[7]

    • Protocol: If you suspect the presence of inhibitory ions, consider using deionized water for your initial experiments to establish a baseline. If working with actual wastewater, you may need to incorporate a pre-treatment step or increase the catalyst/oxidant concentration to overcome the scavenging effect.

  • Insufficient UV Light Intensity: The generation of electron-hole pairs in the photocatalyst is directly proportional to the intensity of the UV irradiation.[6] Low light intensity will result in a lower rate of radical formation.

    • Protocol: Ensure your UV lamp is functioning correctly and that the distance between the lamp and the reactor is optimized. An increase in light intensity generally leads to an increased decolorization rate.[6]

Workflow for Optimizing Photocatalytic Degradation:

Caption: Workflow for troubleshooting low photocatalytic decolorization.

Issue 2: Incomplete Mineralization in Microbial Degradation

Question: My bacterial consortium effectively decolorizes the anthraquinone dye, but TOC (Total Organic Carbon) analysis indicates the presence of persistent organic intermediates. How can I achieve complete mineralization?

Answer:

Decolorization without complete mineralization is a frequent observation in the microbial degradation of anthraquinone dyes. This indicates that the chromophore of the dye has been broken down, but the resulting aromatic intermediates are resistant to further microbial attack.[5] These intermediates can sometimes be more toxic than the parent dye.[5]

Causality and Solutions:

  • Anaerobic vs. Aerobic Conditions: Many microbial systems achieve initial decolorization under anaerobic conditions through a reductive cleavage of the dye structure. However, the subsequent degradation of the aromatic amines and other intermediates often requires aerobic conditions where oxidative enzymes are more effective.[5]

    • Protocol: Implement a two-stage anaerobic-aerobic sequential bioreactor system. The first stage (anaerobic) will focus on decolorization, while the second stage (aerobic) will target the mineralization of the intermediates. This sequential process has been shown to be effective for treating dye-containing wastewaters.[5]

  • Lack of Co-substrates: Some microorganisms require an additional, easily metabolizable carbon source (co-substrate) to produce the necessary enzymes for dye degradation, a process known as co-metabolism.[1]

    • Protocol: Supplement your culture medium with a suitable co-substrate like glucose, peptone, or yeast extract. However, be mindful that excessive concentrations of the co-substrate can sometimes inhibit the degradation process.[1] Perform optimization experiments to determine the ideal concentration of the co-substrate.

  • Inadequate Microbial Consortium: A single microbial strain may not possess all the enzymatic machinery required for the complete breakdown of the complex dye molecule and its intermediates.[3]

    • Protocol: Consider using a mixed microbial consortium isolated from a dye-contaminated environment, as these are more likely to have a diverse range of enzymes capable of degrading a wider variety of aromatic compounds.[5]

Proposed Microbial Degradation Pathway for Anthraquinone Dyes:

Microbial_Degradation_Pathway cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage Anthraquinone_Dye Anthraquinone Dye (Colored) Reductase_Enzymes Reductase Enzymes Anthraquinone_Dye->Reductase_Enzymes Reduction Intermediates Aromatic Intermediates (Colorless) Reductase_Enzymes->Intermediates Intermediates_Aerobic Aromatic Intermediates Intermediates->Intermediates_Aerobic Transfer to Aerobic Conditions Oxidoreductase_Enzymes Oxidoreductase Enzymes Ring_Cleavage_Products Ring Cleavage Products Oxidoreductase_Enzymes->Ring_Cleavage_Products Mineralization CO₂ + H₂O (Complete Mineralization) Ring_Cleavage_Products->Mineralization Intermediates_Aerobic->Oxidoreductase_Enzymes Oxidation

Caption: Sequential anaerobic-aerobic microbial degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms involved in Advanced Oxidation Processes (AOPs) for anthraquinone dye degradation?

A1: AOPs rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which has a high oxidation potential and non-selectively attacks organic molecules.[9][10] Common AOPs include:

  • Fenton and Photo-Fenton: These processes use hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.[9]

  • Ozonation: Ozone (O₃) can directly oxidize the dye molecules or decompose to form hydroxyl radicals, especially at high pH.[9]

  • UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals.[4]

Q2: How can I identify the degradation intermediates of anthraquinone dyes?

A2: Identifying the intermediate products is crucial for understanding the degradation pathway and assessing the final toxicity of the treated effluent. The most reliable analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode array detector (DAD) or a mass spectrometer (MS) is a powerful tool for separating and identifying the parent dye and its degradation products.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile and semi-volatile intermediates.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the changes in functional groups of the dye molecule during the degradation process.

Q3: What role do enzymes play in the degradation of anthraquinone dyes?

A3: Certain enzymes, particularly oxidoreductases like laccases and peroxidases, can effectively decolorize and degrade anthraquinone dyes.[13] These enzymes are typically produced by fungi and bacteria.[14] The enzymatic degradation process is often more specific than chemical methods and can be carried out under milder conditions. However, the cost and stability of enzymes can be a limiting factor for large-scale applications.[13][15]

Q4: Can I use a combination of different degradation methods?

A4: Yes, hybrid or integrated systems that combine different degradation methods can often achieve higher efficiency and more complete mineralization than a single process.[16] For example, a photocatalytic or AOP pre-treatment can be used to break down the complex dye structure into more biodegradable intermediates, which are then further degraded by a biological process.[16]

Data Summary: Comparative Degradation Efficiencies

The following table summarizes the degradation efficiencies of various methods for Reactive Blue 19, a common anthraquinone dye, to provide a comparative overview.

Degradation MethodCatalyst/SystemInitial Dye Conc. (mg/L)Decolorization Efficiency (%)Reaction TimeReference
PhotocatalysisTiO₂/UV/H₂O₂50>9510 min[4]
PhotocatalysisTiO₂/UV/KBrO₃5010010 min[4]
PhotocatalysisTiO₂/UV/(NH₄)₂S₂O₈5010010 min[4]
Microbial DegradationEnterobacter sp. F NCIM 5545Not SpecifiedVaries with glucose conc.Not Specified[1]
Microbial DegradationBacillus Cereus200≥9527 h[5]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation
  • Preparation of Dye Solution: Prepare a stock solution of the anthraquinone dye in deionized water. Dilute the stock solution to the desired initial concentration for the experiment.

  • Catalyst Suspension: Add the optimized amount of the photocatalyst (e.g., TiO₂) to the dye solution in a photoreactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Analysis: Centrifuge or filter the collected samples to remove the catalyst particles. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculation of Decolorization Efficiency: Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Protocol 2: Monitoring Microbial Degradation
  • Inoculum Preparation: Prepare a fresh culture of the selected microorganism or microbial consortium in a suitable growth medium.

  • Batch Degradation Experiment: Inoculate a known volume of the sterile medium containing the anthraquinone dye at a specific concentration with the prepared inoculum.

  • Incubation: Incubate the flasks under the desired conditions (e.g., temperature, pH, shaking speed, and aerobic/anaerobic).

  • Sample Collection: Aseptically withdraw samples at regular time intervals.

  • Analysis:

    • Decolorization: Centrifuge the samples to pellet the microbial cells. Measure the absorbance of the supernatant at the dye's λmax to determine the residual dye concentration.

    • Mineralization: Analyze the samples for Total Organic Carbon (TOC) to assess the extent of mineralization.

    • Intermediate Identification: Analyze the samples using HPLC-MS or GC-MS to identify the degradation byproducts.

References

  • A Comparative Analysis of Degradation Pathways for Anthraquinone Dyes - Benchchem. (n.d.).
  • Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review. (2025). Frontiers in Environmental Engineering.
  • Li, Y., et al. (2019). Bacterial degradation of anthraquinone dyes. Journal of Zhejiang University-Science B, 20(6), 528-540.
  • Routoula, E., & Patwardhan, S. V. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Environmental Science & Technology, 54(2), 647-664.
  • Mycoremediation of anthraquinone dyes from textile industries: a mini-review. (2021).
  • Radovic Vucic, M. D., et al. (2020). Heterogeneous photocatalytic degradation of anthraquinone dye Reactive Blue 19: optimization, comparison between processes and identification of intermediate products.
  • Bacterial degradation of anthraquinone dyes. (2019). Journal of Zhejiang University. Science. B, 20(6), 528–540.
  • Mycoremediation of anthraquinone dyes from textile industries: a mini-review. (2021).
  • Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1084, 58-87.
  • Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta.
  • Conclusions and Future Challenges in Anthraquinone Dye Degradation. (2020). Environmental Science & Technology.
  • Li, Y., et al. (2019). Bacterial degradation of anthraquinone dyes.
  • An HPLC method development for the assessment of degradation products of anthraquinone dye. (2011). Environmental Monitoring and Assessment, 176(1-4), 597-604.
  • Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. PubMed.
  • Analytical methods for determination of anthraquinone dyes in historical textiles. (n.d.). CORE.
  • Decomposition of Anthraquinone Dye in the Aqueous Solution during Advanced Oxidation Processes. (2002). Polish Journal of Environmental Studies, 11(5), 561-566.
  • Anthraquinone dyes. (n.d.). Wikipedia. Retrieved from [Link]

  • Advanced Oxidation Processes for Dye Removal
  • Anthraquinone-catalyzed H2O2 electrosynthesis coupled with an advanced oxidation process for water treatment. (2021). Energy & Environmental Science, 14(10), 5418-5427.
  • Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods. (2021).
  • Coupling of Advanced Oxidation Technologies and Biochar for the Removal of Dyes in Water. (2022).
  • Decolorization of Anthraquinonic Dyes from Textile Effluent Using Horseradish Peroxidase: Optimization and Kinetic Study. (2015).
  • Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. (2020). Environmental Science & Technology.
  • Heterogeneous photocatalytic degradation of anthraquinone dye Reactive Blue 19: optimization, comparison between processes and i. (2020).
  • Comparison of dye wastewater treatment methods: A review. (2020). GSC Biological and Pharmaceutical Sciences, 13(01), 159-166.
  • Photocatalytic Dye Degradation from Textile Wastewater: A Review. (2023). ACS Omega, 8(35), 31495-31508.
  • Methods used to degrade anthraquinone dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Photocatalytic Degradation of an Anthraquinone Dye on Immobilized TiO2 Nanoparticles in a Rectangular Reactor: Destruction Pathway and Response Surface Approach. (2012). Industrial & Engineering Chemistry Research, 51(4), 1648-1656.

Sources

Optimization

Technical Support Center: Stabilizing 1-Amino-4-bromo-2-methylanthraquinone for Storage

Document ID: TSC-ABMAQ-20260120 Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Amino-4-bromo-2-methylanthraquinone. The i...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ABMAQ-20260120

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Amino-4-bromo-2-methylanthraquinone. The inherent reactivity of the amino and bromo functionalities on the anthraquinone core makes this compound susceptible to degradation, potentially compromising experimental outcomes and product purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and integrity of your 1-Amino-4-bromo-2-methylanthraquinone stocks.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during the storage and handling of 1-Amino-4-bromo-2-methylanthraquinone.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Discoloration of Solid Material (e.g., darkening, appearance of spots) 1. Oxidation: The primary amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. This often leads to the formation of colored impurities.[1] 2. Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the anthraquinone structure or reactions involving the substituents.1. Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen. For long-term storage, consider using a glove box or sealed ampoules under vacuum. 2. Light Protection: Always store in amber vials or containers wrapped in aluminum foil to completely exclude light. 3. Temperature Control: Store at reduced temperatures (2-8°C) to slow down the rate of oxidative and thermal degradation.
Appearance of New, Unidentified Peaks in HPLC Analysis 1. Hydrolysis: Residual moisture in the storage container or solvent can lead to the hydrolysis of the bromo group, although this is generally slow for aryl bromides. 2. Photodegradation Products: Exposure to light can generate a variety of degradation products through complex photochemical pathways. 3. Oxidative Degradation Products: Reaction with oxygen can lead to the formation of various oxidized species.1. Ensure Dry Conditions: Use desiccants in storage containers and ensure all handling is performed in a dry environment. 2. Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended (see Protocol 1). This will help in characterizing the new peaks. 3. LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown impurities, which can provide clues to their structure.
Decreased Purity Over Time Despite Proper Storage 1. Slow, Intrinsic Degradation: Even under optimal conditions, some compounds exhibit slow degradation over extended periods. 2. Inadequate Initial Purity: The starting material may have contained impurities that catalyze degradation. 3. Incompatible Container Material: The container material may be leaching substances that react with the compound.1. Regular Purity Checks: Implement a routine purity check (e.g., every 6 months) using a validated stability-indicating HPLC method (see Protocol 2). 2. Re-purification: If purity drops below an acceptable level, re-purification by recrystallization or chromatography may be necessary. 3. Use High-Quality Containers: Store in high-quality, inert glass containers (e.g., borosilicate glass).
Inconsistent Experimental Results 1. Use of Degraded Material: The presence of degradation products can interfere with reactions or biological assays. 2. Incomplete Dissolution: Degraded material may have different solubility characteristics.1. Qualify Material Before Use: Always run a purity check on a small sample of the material before using it in a critical experiment, especially if it has been in storage for a long time. 2. Ensure Complete Dissolution: Visually inspect for complete dissolution and consider filtration if any particulates are observed.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of 1-Amino-4-bromo-2-methylanthraquinone degradation?

A1: The two primary drivers of degradation are photodegradation and oxidation. The anthraquinone core is a chromophore, making it susceptible to light-induced reactions. The amino group is a primary site for oxidation, which can be initiated by atmospheric oxygen and accelerated by light and heat.

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, a refrigerated temperature of 2-8°C is recommended. This slows down the kinetics of potential degradation reactions. Avoid freezing, as this can sometimes lead to moisture condensation upon warming. For short-term, regular use, storage in a cool, dark, and dry place away from direct sunlight is acceptable.

Q3: Should I be concerned about hydrolysis of the bromo group?

A3: While possible, the hydrolysis of an aryl bromide is generally not a rapid process under neutral pH and ambient conditions. However, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic impurities, could lead to the formation of the corresponding hydroxy-anthraquinone. Storing the compound in a dry state is the best preventative measure.

Q4: Can I use stabilizing agents?

A4: The addition of stabilizing agents is an advanced technique that should be approached with caution, as the stabilizer itself could potentially interfere with downstream applications. However, for long-term bulk storage, the use of antioxidants or UV absorbers could be considered.

  • Antioxidants: Phenolic antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective radical scavengers.[2][3]

  • UV Absorbers: Benzophenone or benzotriazole derivatives can be used to absorb UV light and dissipate it as heat, thus protecting the compound from photodegradation.[4][5][6] The compatibility and effectiveness of any stabilizer must be validated for your specific application.

Q5: How can I be sure my material is still good to use after several months of storage?

A5: The most reliable way is to perform a purity analysis using a stability-indicating HPLC method. This type of method is designed to separate the intact compound from its potential degradation products. A detailed protocol for developing such a method is provided below (Protocol 2).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to intentionally degrade 1-Amino-4-bromo-2-methylanthraquinone under various stress conditions. The resulting samples are then analyzed to identify potential degradation pathways and products, which is crucial for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of 1-Amino-4-bromo-2-methylanthraquinone and to understand its degradation behavior under various stress conditions.

Materials:

  • 1-Amino-4-bromo-2-methylanthraquinone

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade acetonitrile and water

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Amino-4-bromo-2-methylanthraquinone in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Preparation for Analysis:

    • For the solution-stressed samples, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, including a non-stressed control sample, to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • For the solid-stressed sample, dissolve an accurately weighed amount in the solvent to achieve the same final concentration.

  • Analysis: Analyze all samples by HPLC-UV (see Protocol 2 for a starting point) and LC-MS to separate and identify the degradation products.

Expected Outcome: The study should aim for 5-20% degradation of the active ingredient to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[7][8]

Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying 1-Amino-4-bromo-2-methylanthraquinone in the presence of its degradation products and impurities.

Instrumentation and Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)

  • Injection Volume: 10 µL

Method Development and Validation (as per ICH Q2(R1) guidelines): [9][10][11]

  • Specificity: Inject the stressed samples from the forced degradation study (Protocol 1). The method is specific if it can resolve the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.

  • Linearity: Prepare a series of standard solutions of 1-Amino-4-bromo-2-methylanthraquinone at different concentrations (e.g., 5, 10, 25, 50, 100, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Visualization of Degradation and Stabilization

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 1-Amino-4-bromo-2-methylanthraquinone based on its chemical structure. These are proposed pathways and should be confirmed experimentally.

DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis parent 1-Amino-4-bromo- 2-methylanthraquinone oxidized_amino N-Oxidized Products (e.g., Nitroso, Nitro) parent->oxidized_amino O₂, Light, Heat ring_hydroxylation Ring Hydroxylation Products parent->ring_hydroxylation O₂ dehalogenation Dehalogenation Product (1-Amino-2-methylanthraquinone) parent->dehalogenation hv (Light) ring_cleavage Ring Cleavage Products parent->ring_cleavage hv (Light) hydrolyzed_bromo 1-Amino-4-hydroxy- 2-methylanthraquinone parent->hydrolyzed_bromo H₂O, Acid/Base

Caption: Proposed degradation pathways of 1-Amino-4-bromo-2-methylanthraquinone.

Stabilization Workflow

This diagram outlines a logical workflow for selecting and implementing a stabilization strategy for long-term storage.

StabilizationWorkflow cluster_strategy Select Stabilization Strategy start Start: Unstable Compound assess_degradation Assess Primary Degradation (Photodegradation vs. Oxidation) start->assess_degradation uv_absorber Add UV Absorber (e.g., Benzophenone) assess_degradation->uv_absorber Photodegradation Dominant antioxidant Add Antioxidant (e.g., BHT) assess_degradation->antioxidant Oxidation Dominant combined Combined Approach (UV Absorber + Antioxidant) assess_degradation->combined Both Significant validate Validate Compatibility & Effectiveness with Application uv_absorber->validate antioxidant->validate combined->validate validate->assess_degradation Fail implement Implement Optimal Storage Protocol validate->implement Pass monitor Monitor Purity Over Time (Stability-Indicating HPLC) implement->monitor end End: Stable Compound monitor->end

Caption: Workflow for developing a stabilization strategy.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 31(3), 60-74.
  • Tintoll. Light Stabilizers and UV Absorbers. [Link]

  • Chitec. The Science of Stability: How UV Absorbers Extend Material Performance. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Sharma, V. K., & Sharma, C. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • Creative Biolabs. Forced Degradation Studies. [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • G. R. S. S. S. S. N. S. (2020).
  • PubMed. (2020). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. [Link]

  • Ampacet Corporation. Use of Antioxidant Masterbatch for Polymer Stabilization. [Link]

  • Baoxu Chemical. Introduction of Light Stabilizers Additives. [Link]

  • MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • Google Patents. (2005).
  • MDPI. (2026). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • Gattefossé. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. [Link]

  • ResearchGate. (2024). Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS. [Link]

  • MDPI. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. [Link]

  • ResearchGate. (2018). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. [Link]

  • Wikipedia. Anthraquinone dyes. [Link]

  • MDPI. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. [Link]

  • Quick Company. Stable Pharmaceutical Compositions For Inhibiting Formation Of Nitrosamines. [Link]

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Troubleshooting

troubleshooting guide for Ullmann condensation reactions

An Expert's Guide to Navigating Ullmann Condensation Reactions Welcome to the technical support center for Ullmann condensation reactions. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Navigating Ullmann Condensation Reactions

Welcome to the technical support center for Ullmann condensation reactions. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during these powerful cross-coupling reactions. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

The Ullmann condensation, a copper-catalyzed reaction to form C-N, C-O, C-S, and C-C bonds, has evolved significantly from its origins.[1][2] While classic protocols required harsh conditions like high temperatures and stoichiometric copper, modern methods using specialized ligands have made the reaction far more versatile and mild.[3][4][5] However, its success remains sensitive to a number of parameters. This guide provides a structured approach to identifying and solving common experimental hurdles.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues in a direct question-and-answer format, detailing the underlying scientific reasons for the problem and providing actionable solutions.

Problem EncounteredPotential Cause(s) & "Why It Happens"Suggested Solution(s) & "What To Do"
1. Low or No Product Yield Inactive Catalyst: The active catalytic species is widely accepted to be Cu(I).[1][5] Commercially available Cu(I) salts can oxidize over time, while Cu(0) or Cu(II) sources may not efficiently generate the Cu(I) species in situ under your specific conditions.[1][6]Use Fresh Catalyst: Always use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[6][7] If you suspect your source is old, purchase a new bottle. Consider storing it under an inert atmosphere.
Inappropriate Ligand: Modern Ullmann reactions rely on ligands to stabilize the copper center, increase its solubility, and facilitate the oxidative addition and reductive elimination steps.[6][8] A ligand that is effective for a C-N coupling with an electron-rich amine may not be suitable for a C-O coupling with a sterically hindered phenol.Screen Ligands: Test a variety of ligand classes. Common choices include amino acids (L-proline, N,N-dimethylglycine), diamines (e.g., benzene-1,2-diamine derivatives), 1,10-phenanthroline, and oxalic diamides.[3][5][6] Start with a ligand known to be effective for your specific type of coupling and substrate class.[9]
Suboptimal Base or Solvent: The base is crucial for deprotonating the nucleophile (amine, alcohol, etc.), which is a key step in forming the active copper-nucleophile intermediate.[6] An inappropriate base may be too weak to deprotonate the nucleophile or may have poor solubility in the chosen solvent. The solvent affects reagent solubility and reaction temperature.Optimize Base and Solvent: Screen common inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[6] Cesium carbonate is often more effective due to its higher solubility. Match your solvent (e.g., DMF, DMSO, Dioxane, Toluene) to the required temperature and solubility of your reagents.[1][6]
Poor Aryl Halide Reactivity: The reactivity of aryl halides follows the order: I > Br > Cl >> F.[1] Aryl chlorides are particularly challenging and often require specialized, highly active ligand systems.[3] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[1]Switch Halide or Increase Temperature: If possible, use the aryl iodide or bromide equivalent. For less reactive halides like chlorides, you may need to screen more advanced ligands (e.g., oxalic diamides) and increase the reaction temperature.[5]
2. Formation of Side Products Dehalogenation (Reduction of Aryl Halide): This is often observed when trace amounts of water or other protic impurities are present in the reaction mixture.[6] These impurities can protonate intermediates and lead to the formation of Ar-H instead of the desired coupled product.Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Perform the reaction under a rigorously inert atmosphere (high-purity nitrogen or argon) to exclude moisture.[6][7]
Homocoupling of Aryl Halide (Biaryl Formation): This is a competing pathway, especially in the classic, ligand-free Ullmann reaction.[10] It can become significant at very high temperatures or if the nucleophile is not reactive enough.Lower Temperature & Use a Ligand: Modern ligand-accelerated protocols operate at much lower temperatures (e.g., 80-120 °C), which disfavors homocoupling.[6][11] Ensure an efficient ligand is present to promote the desired cross-coupling pathway.
3. Reaction Stalls or is Sluggish Catalyst Deactivation: The active Cu(I) catalyst can be deactivated through several pathways. Agglomeration into inactive copper clusters can occur. In some cases, strong coordination by the base (e.g., carbonate) or the product can inhibit catalyst turnover.[12]Increase Catalyst/Ligand Loading: While not ideal, a modest increase in catalyst and ligand loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome slow deactivation. Consider a Different Ligand: Some ligands are better at preventing catalyst deactivation than others. N-methylglycine has been shown to provide a good balance of high reaction rate and low deactivation.[13]
Long Reaction Times: Ullmann reactions are notoriously slow, sometimes requiring 24 hours or more for completion.[11] This is an inherent kinetic feature of the mechanism for many substrate combinations.Increase Temperature or Use Microwave: Carefully increasing the temperature in 10-20 °C increments can significantly increase the reaction rate.[6] Microwave irradiation has also been successfully used to shorten reaction times.[7][8]
4. Poor Reproducibility Inconsistent Reagent Quality: The purity and age of the copper source, ligand, base, and solvent can all impact the outcome.[7] Small variations in water content or oxidized copper can lead to large differences in yield.Standardize Reagents and Procedures: Use reagents from the same batch/supplier for a series of experiments. Always use fresh, high-purity copper salts. Develop a standardized, rigorous procedure for setting up the reaction under an inert atmosphere.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in the Ullmann reaction? A1: The active species is generally considered to be a soluble Cu(I) complex.[1][5] While reactions can be initiated with Cu(0) or Cu(II) salts, it is believed that they are converted in situ to the active Cu(I) state.[1] Using a high-purity Cu(I) salt directly is the most reliable approach.[6]

Q2: How do I choose the right ligand for my reaction? A2: Ligand choice is critical and often empirical. However, some general guidelines apply:

  • For C-N couplings: N,N- or N,O-chelating ligands are common. Amino acids like L-proline and N,N-dimethylglycine are robust starting points.[4][9] Diamines and phenanthrolines are also widely used.[6]

  • For C-O couplings: Bidentate ligands are also effective here.[14][15] For electron-rich systems, N-methylated amino acid-derived ligands or N-butylimidazole have shown promise.[9]

  • For difficult couplings (e.g., with aryl chlorides): More specialized and highly active ligands, such as the oxalic diamide class developed by Ma's group, may be necessary.[5]

Q3: Can I run the reaction open to the air? A3: It is strongly discouraged. Oxygen can oxidize the active Cu(I) catalyst to the less active Cu(II) state, and atmospheric moisture can lead to dehalogenation side products.[6] For reliable and reproducible results, all Ullmann reactions should be performed under an inert atmosphere of nitrogen or argon.[6][7]

Q4: My reaction isn't working. Should I switch to a palladium-catalyzed reaction like the Buchwald-Hartwig? A4: It's an option to consider. Palladium-catalyzed reactions are often faster and have a broader substrate scope.[1] However, copper is significantly less expensive and less toxic than palladium, making the Ullmann reaction highly attractive for industrial applications.[8][16] Often, persistent optimization of the Ullmann conditions (ligand, base, solvent, temperature) can lead to a successful outcome. If your starting materials are incompatible with Buchwald-Hartwig conditions, optimizing the Ullmann reaction is a valuable endeavor.[7]

Visualizing the Process

Understanding the underlying mechanism and having a logical workflow are key to success.

The Ullmann Catalytic Cycle

The diagram below illustrates a generally accepted catalytic cycle for a modern, ligand-accelerated Ullmann condensation, proceeding through a Cu(I)/Cu(III) pathway.

Ullmann_Cycle Figure 1: Proposed Catalytic Cycle for Ullmann Condensation cluster_main Figure 1: Proposed Catalytic Cycle for Ullmann Condensation Cu(I)X Cu(I)X + Ligand (L) LCuX L-Cu(I)-X Cu(I)X->LCuX Ligand Coordination LCuNu L-Cu(I)-Nu LCuX->LCuNu + Nu-H, - HX (Base Mediated) CuIII_intermediate Ar-Cu(III)(Nu)(X)-L LCuNu->CuIII_intermediate Oxidative Addition + Ar-X Product Ar-Nu (Product) CuIII_intermediate->Product Reductive Elimination Regen_Cu L-Cu(I)-X CuIII_intermediate->Regen_Cu Regen_Cu->LCuNu Enters next cycle ArX_in Aryl Halide (Ar-X) ArX_in->LCuNu NuH_in NuH_in NuH_in->LCuX

Caption: A simplified catalytic cycle for the Ullmann condensation.[2]

Troubleshooting Decision Tree

When a reaction fails, a systematic approach can quickly identify the culprit. Use this decision tree to guide your troubleshooting process.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree start Problem: Low or No Yield check_reagents Are Cu(I) source, ligand, and base fresh and high purity? start->check_reagents check_atmosphere Was the reaction run under a strictly inert atmosphere? check_reagents->check_atmosphere Yes sol_reagents Solution: Replace with fresh, high-purity reagents. check_reagents->sol_reagents No check_conditions Are the ligand, base, and solvent appropriate for the substrate? check_atmosphere->check_conditions Yes sol_atmosphere Solution: Improve inert gas technique. Use anhydrous solvents. check_atmosphere->sol_atmosphere No check_temp Is the temperature optimal? check_conditions->check_temp Yes sol_conditions Solution: Screen a panel of ligands, bases, and solvents. check_conditions->sol_conditions No check_temp->sol_conditions Unsure sol_temp Solution: Incrementally increase temperature. Consider microwave heating. check_temp->sol_temp No

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Anthraquinone Derivatives in Reactions

Introduction: The Challenge of Anthraquinone's Low Solubility Anthraquinone (AQ) and its derivatives are a cornerstone in the development of pharmaceuticals, dyes, and functional materials.[1][2] Their rigid, planar, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Anthraquinone's Low Solubility

Anthraquinone (AQ) and its derivatives are a cornerstone in the development of pharmaceuticals, dyes, and functional materials.[1][2] Their rigid, planar, and largely aromatic structure, however, often leads to poor solubility in common reaction media. This low solubility can manifest as sluggish or incomplete reactions, low yields, and difficulties in purification. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively address these solubility challenges. We will delve into the "why" behind each technique, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide - When Your Anthraquinone Reaction Stalls

Initial Diagnosis: Is Solubility the Culprit?

Before implementing advanced techniques, it's crucial to confirm that poor solubility is the root cause of your reaction issues.

Q1: My reaction with an anthraquinone derivative is not proceeding, or the yield is significantly lower than expected. How can I determine if solubility is the problem?

A1:

  • Visual Observation: Are your reactants fully dissolved at the reaction temperature? The presence of suspended solid material is a clear indicator of solubility issues.

  • Stirring Rate Test: Increase the stirring rate of your reaction. If the reaction rate or yield improves, it suggests that mass transfer limitations due to poor solubility were a factor.

  • Solvent Screening: In a small-scale experiment, test the solubility of your anthraquinone derivative in a range of solvents with varying polarities. Common solvents for anthraquinones include chloroform, acetone, and ethanol.[1] Some derivatives may also show solubility in hot glacial acetic acid or high-boiling point aromatic solvents like xylene and toluene.[3]

  • Temperature Gradient: Gradually increase the reaction temperature (if the reactants and products are thermally stable). An improvement in reaction rate with temperature often correlates with increased solubility.

Part 2: Strategies for Enhancing Solubility and Reaction Efficacy

Once poor solubility is identified as a key issue, the following strategies can be employed.

Strategy 1: Solvent Optimization and the Use of Co-solvents

The simplest approach is often to find a more suitable solvent or a solvent mixture.

Q2: What are the best practices for selecting a solvent for my anthraquinone reaction?

A2: The choice of solvent is critical and depends on the specific anthraquinone derivative and the nature of the reaction.

  • "Like Dissolves Like": Anthraquinones are generally nonpolar to moderately polar.[1] Therefore, solvents in this range are a good starting point. A study on the extraction of anthraquinones showed that acetone was a more effective solvent than ethanol or acetonitrile.[4]

  • Functional Group Consideration: The solubility of anthraquinone derivatives is heavily influenced by their functional groups. For instance, glycosidic anthraquinones are more soluble in water and alcohols, while their aglycone forms are better dissolved in organic solvents.[5] Hydroxy-substituted anthraquinones can increase the compound's solubility.[6]

  • High-Temperature Solvents: For reactions requiring elevated temperatures, consider high-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

Q3: My anthraquinone derivative is still not sufficiently soluble in a single solvent. How can a co-solvent system help?

A3: A co-solvent system involves mixing a primary solvent with one or more miscible solvents to fine-tune the polarity of the reaction medium. This can significantly enhance the solubility of a poorly soluble reactant.[7]

  • Mechanism of Action: Co-solvents work by reducing the interfacial tension between the solute (your anthraquinone derivative) and the primary solvent, creating a more favorable environment for dissolution.[8]

  • Common Co-solvent Systems: For increasing the polarity of an organic solvent, small amounts of DMF or DMSO can be added. Conversely, to decrease the polarity of an aqueous system, water-miscible organic solvents like ethanol, isopropanol, or acetone are often used.[9]

  • Optimization is Key: The optimal co-solvent and its concentration must be determined experimentally. Start with small percentages (e.g., 5-10%) of the co-solvent and monitor the solubility and reaction progress. Be aware that excessive amounts of a co-solvent can sometimes dilute the reactants and slow down the reaction.[9]

Table 1: Common Solvents and Co-solvents for Anthraquinone Derivatives

Solvent/Co-solventPolarityBoiling Point (°C)Typical Applications & Considerations
Primary Solvents
ChloroformLow61.2Good for many nonpolar to moderately polar AQ derivatives.[1]
AcetoneMedium56Effective for a range of AQ derivatives.[1][4]
EthanolHigh78.37Suitable for more polar or hydroxy-substituted AQs.[1]
Toluene/XyleneLow111 / ~140High-boiling point solvents for less polar AQs.[3]
DMFHigh (Aprotic)153Excellent solvent for a wide range of organic compounds.
DMSOHigh (Aprotic)189High dissolving power, but can be difficult to remove.
Co-solvents
Dichloromethane (DCM)Low39.6Used to decrease the polarity of a solvent system.
Tetrahydrofuran (THF)Medium66A versatile co-solvent for many organic reactions.
AcetonitrileMedium81.6Often used in reactions involving polar intermediates.
Strategy 2: Phase-Transfer Catalysis (PTC)

When dealing with reactions between reactants in two immiscible phases (e.g., an aqueous phase and an organic phase), phase-transfer catalysis is a powerful technique.

Q4: I am trying to react an organic-soluble anthraquinone with a water-soluble salt. The reaction is extremely slow. Can phase-transfer catalysis help?

A4: Absolutely. Phase-transfer catalysis is designed for precisely this scenario. A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction can occur.[10][11]

  • Mechanism of Action: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase.[12] This ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the anthraquinone derivative.[12][13] This process accelerates the reaction by overcoming the mutual insolubility of the reactants.[11][13]

  • Types of Phase-Transfer Catalysts:

    • Quaternary Ammonium Salts: Benzyltriethylammonium chloride (TEBAC) and tetrabutylammonium bromide (TBAB) are commonly used.[10]

    • Quaternary Phosphonium Salts: Hexadecyltributylphosphonium bromide is an example that can tolerate higher temperatures.[10]

    • Crown Ethers and Cryptands: These are effective at complexing metal cations and transferring them into the organic phase.[12][14]

Experimental Protocol: A General Procedure for Phase-Transfer Catalysis

  • Dissolve the anthraquinone derivative in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Dissolve the water-soluble reactant in water or prepare a saturated aqueous solution.

  • Add the phase-transfer catalyst (typically 1-10 mol%) to the reaction mixture.

  • Stir the biphasic mixture vigorously to maximize the interfacial area.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, separate the organic and aqueous layers for workup and product isolation.

PTC_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase A Water-soluble reactant (e.g., NaCN) IonPair_aq Ion Pair (Q+CN-) A->IonPair_aq Ion Exchange PTC_aq PTC (Q+X-) PTC_aq->IonPair_aq B AQ Derivative (in organic solvent) IonPair_aq->B Phase Transfer & Reaction Product Product B->Product PTC_org PTC (Q+X-) Product->PTC_org Regenerates PTC PTC_org->PTC_aq Returns to Aqueous Phase

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-Amino-4-bromo-2-methylanthraquinone

For researchers and professionals in drug development and dye chemistry, the synthesis of substituted anthraquinones is a foundational task. 1-Amino-4-bromo-2-methylanthraquinone, a key intermediate, presents a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and dye chemistry, the synthesis of substituted anthraquinones is a foundational task. 1-Amino-4-bromo-2-methylanthraquinone, a key intermediate, presents a synthetic challenge centered on achieving regioselective bromination with high purity and yield. This guide provides an in-depth comparison of prevalent and innovative synthesis routes, offering experimental data and field-proven insights to inform your methodological choices.

Introduction: The Significance of 1-Amino-4-bromo-2-methylanthraquinone

1-Amino-4-bromo-2-methylanthraquinone is a valuable building block in the synthesis of a wide range of organic molecules. Its structure, featuring a reactive bromine atom and a chromophoric anthraquinone core, makes it a crucial intermediate for various disperse dyes and functional materials. The primary synthetic challenge lies in the selective introduction of a bromine atom at the C-4 position of the 1-amino-2-methylanthraquinone precursor, avoiding the formation of isomeric byproducts. This guide will dissect the most common and effective strategies to achieve this transformation.

The overall synthetic landscape can be visualized as a two-stage process: first, the synthesis of the key intermediate, 1-amino-2-methylanthraquinone, followed by its selective bromination.

G cluster_0 Upstream Synthesis cluster_1 Target Synthesis: Bromination 2-Methylanthraquinone 2-Methylanthraquinone Nitration Nitration 2-Methylanthraquinone->Nitration 2-Methyl-1-nitroanthraquinone 2-Methyl-1-nitroanthraquinone Nitration->2-Methyl-1-nitroanthraquinone Reduction Reduction 2-Methyl-1-nitroanthraquinone->Reduction 1-Amino-2-methylanthraquinone 1-Amino-2-methylanthraquinone Reduction->1-Amino-2-methylanthraquinone Start 1-Amino-2-methylanthraquinone 1-Amino-2-methylanthraquinone->Start RouteA Route A: Classical Bromination Start->RouteA RouteB Route B: Improved Regioselectivity Start->RouteB RouteC Route C: Oxidative Bromination Start->RouteC Target 1-Amino-4-bromo-2-methylanthraquinone RouteA->Target RouteB->Target RouteC->Target

Figure 1. High-level overview of the synthetic pathways to 1-Amino-4-bromo-2-methylanthraquinone, starting from 2-methylanthraquinone.

Part 1: Synthesis of the Precursor: 1-Amino-2-methylanthraquinone

Before bromination, the precursor 1-amino-2-methylanthraquinone must be synthesized. The most common industrial method involves a two-step process starting from 2-methylanthraquinone.[1][2]

  • Nitration: 2-Methylanthraquinone is nitrated to yield 2-methyl-1-nitroanthraquinone.

  • Reduction: The nitro group is then reduced to an amine, commonly using sodium sulfide or sodium borohydride, to give 1-amino-2-methylanthraquinone.[1][3]

An alternative, though less common, route is the methylation of 1-aminoanthraquinone using formaldehyde.[2][3] The choice of route for the precursor often depends on the availability and cost of the starting materials.

Part 2: Comparative Analysis of Bromination Routes

The critical step, the bromination of 1-amino-2-methylanthraquinone, dictates the purity and overall efficiency of the synthesis. The directing effects of the amino group (activating and ortho-, para-directing) and the methyl group (activating and ortho-, para-directing) make regiocontrol a significant challenge. The desired product is the 4-bromo isomer, but the formation of the 2-bromo isomer and di-brominated products is a common issue.

Route A: Classical Bromination in Pyridine

This method is a well-established procedure for the bromination of aminoanthraquinones.[4] The reaction involves dissolving 1-amino-2-methylanthraquinone (or a related derivative) in pyridine, followed by the addition of elemental bromine.

Mechanism Insight: Pyridine serves as both a solvent and a base to neutralize the hydrogen bromide (HBr) generated during the reaction. This prevents the protonation of the amino group, which would deactivate the ring towards electrophilic substitution. However, the selectivity of this method can be moderate.

G Start 1-Amino-2-methylanthraquinone in Pyridine Reagent Add Br₂ Start->Reagent Heat Heat (e.g., 6 hours on steam bath) Reagent->Heat Cool Cool & Precipitate Heat->Cool Isolate Filter & Wash (with hot water) Cool->Isolate Product 1-Amino-4-bromo-2- methylanthraquinone Isolate->Product

Figure 2. Workflow for Route A: Classical Bromination in Pyridine.

Performance: A similar procedure for 1-methylaminoanthraquinone reports yields in the range of 70-74%.[4] A significant drawback is the use of pyridine on a commercial scale due to its unpleasant odor, cost, and environmental disposal challenges.[5]

Route B: Bromination in Carboxylic Acid with HBr

To circumvent the issues with pyridine, an improved process utilizes a mixture of carboxylic acids (e.g., acetic and propionic acid) as the solvent, with the crucial addition of hydrobromic acid (HBr).[5][6]

Mechanism Insight: This process leverages a key principle of regiocontrol. The addition of HBr has been shown to substantially increase the molar ratio of the desired 4-bromo isomer to the undesired 2-bromo isomer. While bromination in a carboxylic acid alone might yield a 7:1 ratio of 4-isomer to 2-isomer, the addition of HBr can improve this ratio to as high as 20:1.[5][6] This is likely due to the formation of a specific complex or alteration of the reactive species, which favors substitution at the sterically less hindered 4-position.

G Start 1-Amino-2-methylanthraquinone in Acetic/Propionic Acid AddHBr Add 48% HBr Start->AddHBr Cool Cool to 0-5 °C AddHBr->Cool AddBr2 Add Br₂ in Acetic Acid (dropwise over 1 hr) Cool->AddBr2 React Continue Agitation (1 hr at 0-5 °C) AddBr2->React Precipitate Add Water/Ice & Na₂S₂O₅ (to quench excess Br₂) React->Precipitate Isolate Filter & Dry Precipitate->Isolate Product 1-Amino-4-bromo-2- methylanthraquinone Isolate->Product

Figure 3. Workflow for Route B: High-selectivity Bromination in Carboxylic Acid/HBr.

Performance: This method is less complicated than older processes involving sulfuric acid and produces significantly lower amounts of the isomeric 2-bromoanthraquinone.[5][6] It represents a significant process improvement for industrial applications.

Route C: Oxidative Bromination (In-situ Bromine Generation)

A more recent and greener approach involves the in-situ generation of bromine from hydrogen bromide, typically using an oxidizing agent like hydrogen peroxide (H₂O₂).[7] This method offers enhanced control over the reaction.

Mechanism Insight: The reaction H₂O₂ + 2HBr → 2H₂O + Br₂ generates bromine directly in the reaction mixture. By controlling the addition rate of H₂O₂, the concentration of active bromine is kept low and constant, which helps to minimize the formation of over-brominated byproducts.[7] The use of a solvent like 1,2-dichloroethane has been shown to result in a high reaction rate under mild conditions.[7]

Performance: This method is reported to achieve molar yields of up to 90% with reaction times of less than 3 hours.[7] It effectively reduces the generation of multi-brominated substances and allows for the recycling of the solvent, making it a cost-effective and environmentally favorable option.[7]

Quantitative Data Summary

ParameterRoute A: PyridineRoute B: Carboxylic Acid/HBrRoute C: Oxidative Bromination (H₂O₂/HBr)
Solvent PyridineAcetic Acid / Propionic Acid1,2-Dichloroethane
Brominating Agent Elemental Bromine (Br₂)Elemental Bromine (Br₂)HBr + H₂O₂ (in-situ Br₂)
Key Additive NoneHydrobromic Acid (HBr)Hydrogen Peroxide (H₂O₂)
Reported Yield ~70-74% (on analogue)[4]High (Isomer ratio improved from 7:1 to >15:1)[5][6]Up to 90%[7]
Reaction Time ~6 hours[4]~2 hours[5][6]< 3 hours[7]
Temperature Steam Bath (~100 °C)0-5 °C5-30 °C
Key Advantages Established methodHigh regioselectivity, avoids pyridineHigh yield, controlled reaction, greener
Key Disadvantages Use of pyridine, moderate selectivityRequires careful temperature controlHandling of H₂O₂

Experimental Protocols

Protocol for Route B: Bromination in Carboxylic Acid with HBr

This protocol is adapted from patent literature for the synthesis of 1-methylamino-4-bromoanthraquinone and is expected to be highly applicable.[5][6]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 1-amino-2-methylanthraquinone (1.0 eq), acetic acid (e.g., 7.5 parts by weight), and propionic acid (e.g., 4.1 parts by weight).

  • Acid Addition: With vigorous agitation, add 48% hydrobromic acid (1.0 eq).

  • Cooling: Cool the mixture to a temperature of 0 to 5 °C using an ice bath.

  • Bromine Addition: Prepare a solution of elemental bromine (1.1 eq) in acetic acid. Add this solution dropwise to the reaction mixture over a period of approximately 1 hour, ensuring the temperature is maintained between 0 and 5 °C.

  • Reaction: Continue to agitate the mixture for an additional hour at 0 to 5 °C after the bromine addition is complete.

  • Work-up: Quench the reaction by adding a mixture of ice and water. Add a solution of sodium metabisulfite to destroy any excess bromine.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water until neutral, and then dry to obtain 1-amino-4-bromo-2-methylanthraquinone.

Protocol for Route C: Oxidative Bromination

This protocol is adapted from a patented method for 1-methylamino-4-bromoanthraquinone.[7]

  • Preparation: In a four-necked flask, add 1,2-dichloroethane as the solvent and dissolve 1-amino-2-methylanthraquinone (1.0 eq) with stirring.

  • Cooling & HBr Addition: Cool the system to 10 °C and add hydrogen bromide (e.g., 48% aqueous solution, ~2.0 eq).

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., ~3.2 eq) dropwise over 2 hours, maintaining the system temperature at 5-10 °C.

  • Reaction Completion: Transfer the flask to a water bath at room temperature (25-30 °C) and continue stirring for 1 hour to ensure the reaction goes to completion.

  • Isolation: Remove the solvent by distillation under reduced pressure. Add hot water to the crude product to form a slurry.

  • Purification: Filter the product, wash with hot water until the filtrate is neutral, and then dry to yield the final product.

Conclusion and Recommendations

For the synthesis of 1-Amino-4-bromo-2-methylanthraquinone, researchers have several viable routes, each with distinct advantages and disadvantages.

  • Route A (Pyridine) , while historically significant, is largely superseded due to environmental and handling concerns associated with pyridine.

  • Route B (Carboxylic Acid/HBr) offers an excellent balance of high regioselectivity and operational simplicity, making it a robust choice for both lab-scale and potential scale-up applications where isomeric purity is paramount. The ability to dramatically reduce the formation of the 2-bromo isomer is its most compelling feature.[5][6]

  • Route C (Oxidative Bromination) represents the most modern and "green" approach. It provides superior control over the reaction, leading to high yields and minimizing waste.[7] For organizations prioritizing process safety, atom economy, and environmental impact, this method is highly recommended.

The optimal choice will depend on the specific priorities of the laboratory or production facility, including scale, purity requirements, cost constraints, and environmental, health, and safety (EHS) standards. For most applications requiring high purity, Route B presents a reliable and well-documented path. For those seeking a more controlled, high-yield, and sustainable process, Route C is the clear forward-looking option.

References

  • PubChem. 1-Amino-2-methylanthraquinone. National Center for Biotechnology Information. [Link]

  • LookChem. What is the preparation and application of 1-AMINO-2-METHYLANTHRAQUINONE?. [Link]

  • Organic Syntheses. Anthraquinone, 1-methylamino-4-bromo-. Organic Syntheses, Coll. Vol. 3, p.575 (1955); Vol. 28, p.78 (1948). [Link]

  • El-Moussiny, S., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2346-2354. [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]

  • Organic Syntheses. 1-methylaminoanthraquinone. Organic Syntheses, Coll. Vol. 3, p.573 (1955); Vol. 28, p.76 (1948). [Link]

  • Saeed, A., et al. (2020). Synthesis some 4-substituted 9,10-anthraquinones. Semantic Scholar. [Link]

  • Arai, S., et al. (1981). The Ullmann Condensation Reaction of Haloanthraquinone Derivatives with Amines in Aprotic Solvents. VI. The Combination of Cu(I) and Hydroxo or Alkoxo Cu(II) as Effective Catalyst System. Bulletin of the Chemical Society of Japan. [Link]

  • El-Moussiny, S., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. National Institutes of Health. [Link]

  • Patil, V. V., et al. (2014). A new method for the preparation of 1-amino-2,4-dibromoanthra-9,10-quinone. ResearchGate. [Link]

  • Phillips, B. (1994). Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Phillips, B. (1992). Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Gataullin, R. R., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Sultan Qaboos University House of Expertise. [Link]

  • El-Moussiny, S., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - Precursors for dyes and drugs. Sultan Qaboos University House of Expertise. [Link]

  • CN111138305A. (2020). Preparation method of 1-methylamino-4-bromoanthraquinone.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Brominated Anthraquinones: Spotlight on 1-Amino-4-bromo-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Anthraquinone Scaffold The planar, tricyclic anthraquinone (AQ) system is a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Anthraquinone Scaffold

The planar, tricyclic anthraquinone (AQ) system is a privileged scaffold in medicinal chemistry and industrial applications, forming the core of numerous natural products, pharmaceuticals, and dyes.[1][2] Their biological activities are vast, including notable anticancer properties stemming from mechanisms like DNA intercalation and enzyme inhibition.[3][4][5] Within this class, brominated anthraquinones serve as exceptionally versatile intermediates. The strategic placement of a bromine atom, particularly at the C4 position, provides a reactive handle for nucleophilic substitution, allowing for the synthesis of diverse libraries of derivatives.[6][7]

This guide provides an in-depth comparative analysis of 1-Amino-4-bromo-2-methylanthraquinone against other pivotal brominated anthraquinones. We will dissect how subtle structural modifications—the presence of a methyl group, a second bromine, or a sulfonic acid moiety—profoundly influence the physicochemical properties, synthetic reactivity, and biological potential of these molecules. Our objective is to equip researchers with the nuanced understanding required to select the optimal brominated AQ building block for their specific drug discovery or material science endeavors.

Physicochemical Properties: A Tale of Four Scaffolds

The identity of substituents on the anthraquinone core dictates the fundamental physical properties of the molecule, influencing solubility, melting point, and crystal packing. The following table contrasts 1-Amino-4-bromo-2-methylanthraquinone with three key analogues: its non-methylated parent, a di-brominated version, and the widely used sulfonated intermediate, Bromaminic Acid.

Compound Structure Molecular Formula Molecular Wt. Melting Point (°C) Appearance CAS Number
1-Amino-4-bromo-2-methylanthraquinone C₁₅H₁₀BrNO₂316.15245 (dec.)Solid81-50-5
1-Amino-4-bromoanthraquinone C₁₄H₈BrNO₂302.12[8]204-205Light yellow solid[9]81-62-9[9]
1-Amino-2,4-dibromoanthraquinone C₁₄H₇Br₂NO₂381.02224-226Red solid81-49-2
Bromaminic Acid (Sodium Salt) C₁₄H₇BrNNaO₅S404.17>300Blue solid6258-06-6

Analysis of Substituent Effects:

  • The C2-Methyl Group: The addition of a methyl group in 1-Amino-4-bromo-2-methylanthraquinone increases its molecular weight and significantly raises its melting point compared to the non-methylated analogue. This suggests stronger intermolecular forces in the crystal lattice. The methyl group, being weakly electron-donating, can also subtly influence the electronic environment of the anthraquinone core, potentially affecting its reactivity and spectroscopic properties.

  • Dibromination: The presence of a second bromine atom in 1-Amino-2,4-dibromoanthraquinone further increases the molecular weight. This compound is a known intermediate in dye production and has been the subject of toxicology studies.[10][11]

  • Sulfonation: The sulfonic acid group in Bromaminic Acid renders the molecule water-soluble, a property that is critical for its application in creating water-soluble dyes and for facilitating certain biological assays.[12] This functional group is strongly electron-withdrawing, which significantly impacts the reactivity of the C4-bromine.

Synthesis and Reactivity: A Strategic Overview

The preparation of these key intermediates typically begins with 1-aminoanthraquinone, with subsequent steps of sulfonation and/or bromination dictating the final product. The choice of reaction conditions is critical for achieving regioselectivity.

Synthesis_Pathways cluster_start Starting Material cluster_intermediates Key Brominated Intermediates cluster_reactions Synthetic Transformations 1-AA 1-Aminoanthraquinone Bromination1 Bromination 1-AA->Bromination1 Br₂/Acid Sulfonation Sulfonation 1-AA->Sulfonation Chlorosulfonic acid Methylation Functionalization (e.g., Methylation) 1-AA->Methylation Target 1-Amino-4-bromo- 2-methylanthraquinone NucleophilicSub Nucleophilic Substitution (Nu-) Target->NucleophilicSub Analog1 Bromaminic Acid Analog1->NucleophilicSub Analog2 1-Amino-2,4-dibromo- anthraquinone Analog2->NucleophilicSub Precursor 1-Amino-2-methyl- anthraquinone Bromination2 Bromination Precursor->Bromination2 Bromination1->Analog2 Bromination2->Target Sulfonation->Analog1 Br₂/DMF Methylation->Precursor Derivatives Derivatives NucleophilicSub->Derivatives Biologically Active Derivatives & Dyes SAR_Concept cluster_mods Structural Modifications (R-groups) cluster_outcomes Biological Outcomes Core Brominated Anthraquinone Core R1 R1 = Amino Core->R1 R2 R2 = H, Me, Br, SO₃H Core->R2 R4 R4 = Varied Nucleophiles (via Br substitution) Core->R4 Anticancer Anticancer Activity (e.g., Cytotoxicity) R2->Anticancer Toxicity Toxicity Profile (e.g., Hepatotoxicity) R2->Toxicity R4->Anticancer Enzyme Enzyme Inhibition (e.g., E-NTPDases) R4->Enzyme Dye Dye/Material Properties R4->Dye

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Amino-4-bromo-2-methylanthraquinone Isomers

For researchers and professionals in drug development and materials science, the precise structural elucidation of synthetic intermediates is paramount. Anthraquinone derivatives, a vibrant class of compounds with divers...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of synthetic intermediates is paramount. Anthraquinone derivatives, a vibrant class of compounds with diverse applications, often present significant analytical challenges due to the subtle yet impactful differences between their isomers. This guide provides an in-depth spectroscopic comparison of 1-Amino-4-bromo-2-methylanthraquinone and its key positional isomers, offering a robust framework for their unambiguous identification.

The following discussion will delve into the nuanced interpretation of ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, explaining the causal relationships between molecular structure and spectral output. By understanding these principles, scientists can confidently differentiate between these closely related compounds.

The Isomeric Challenge

The subject of our analysis is 1-Amino-4-bromo-2-methylanthraquinone (Isomer A). However, synthetic routes can potentially yield other isomers, primarily 1-Amino-2-bromo-4-methylanthraquinone (Isomer B) and 4-Amino-1-bromo-2-methylanthraquinone (Isomer C). The distinct placement of the amino, bromo, and methyl groups on the anthraquinone scaffold dramatically influences their electronic environments, providing the basis for their spectroscopic differentiation.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for distinguishing isomers by probing the chemical environment of each proton. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed structural map.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified anthraquinone isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution; gentle warming may be necessary.

  • Instrument Setup: Utilize a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Comparative ¹H NMR Data Analysis

The key to differentiating the isomers lies in the aromatic region and the chemical shift of the methyl protons.

Proton Isomer A (Predicted) Isomer B (Predicted) Isomer C (Predicted) Rationale for Differentiation
-CH₃ ~2.4 ppm (s)~2.6 ppm (s)~2.5 ppm (s)The proximity of the bromine atom in Isomer B will likely cause a slight downfield shift of the methyl protons compared to Isomer A.
H-3 ~7.3 ppm (s)-~7.4 ppm (s)The presence of a singlet for H-3 is characteristic of Isomers A and C. Isomer B lacks a proton at this position.
Aromatic Protons (Unsubstituted Ring) ~7.7-8.3 ppm (m)~7.7-8.3 ppm (m)~7.7-8.3 ppm (m)The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit complex splitting patterns (typically two multiplets or a combination of doublets and triplets) that are similar across all isomers.
-NH₂ Broad singletBroad singletBroad singletThe chemical shift of the amino protons is variable and concentration-dependent.

Note: The predicted chemical shifts are based on data from structurally similar compounds and established substituent effects. Actual values may vary slightly.

The most definitive distinction can be made by observing the signal for the proton at the 3-position. Its presence as a singlet in Isomers A and C, and its absence in Isomer B, is a clear diagnostic feature. Differentiating between A and C can be more subtle and may require corroboration with ¹³C NMR data.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal in a reasonable time.

  • Instrument Setup: A spectrometer with a proton-decoupled carbon probe is required.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: Several hundred to several thousand scans are usually necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Comparative ¹³C NMR Data Analysis

The chemical shifts of the carbonyl carbons and the carbons directly attached to the substituents are highly informative.

Carbon Isomer A (Predicted) Isomer B (Predicted) Isomer C (Predicted) Rationale for Differentiation
C=O ~181, ~188 ppm~182, ~187 ppm~183, ~186 ppmThe electronic effects of the substituents in the substituted ring will slightly alter the chemical shifts of the two carbonyl carbons.
C-Br ~110 ppm (C-4)~115 ppm (C-2)~112 ppm (C-1)The carbon directly attached to the bromine atom will be significantly shielded. Its specific chemical shift will depend on the adjacent substituents.
C-N ~150 ppm (C-1)~148 ppm (C-1)~145 ppm (C-4)The carbon attached to the amino group will be deshielded.
C-CH₃ ~140 ppm (C-2)~138 ppm (C-4)~142 ppm (C-2)The chemical shift of the carbon bearing the methyl group.
-CH₃ ~18 ppm~20 ppm~19 ppmThe methyl carbon chemical shift will also be subtly influenced by its position relative to the other substituents.

The distinct chemical shifts of the carbons bonded to bromine, nitrogen, and the methyl group provide a unique fingerprint for each isomer.

FT-IR Spectroscopy: Identifying Functional Groups and Substitution Patterns

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide structural clues.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Comparative FT-IR Data Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch 3300-3500 (two bands)Characteristic of the primary amine (-NH₂).
C-H Stretch (Aromatic) 3000-3100Indicates the presence of aromatic rings.
C-H Stretch (Aliphatic) 2850-3000Corresponds to the methyl (-CH₃) group.
C=O Stretch 1650-1690 (two bands)The two carbonyl groups of the anthraquinone core. Hydrogen bonding with the adjacent amino group can lower the frequency of one of the C=O stretches.
C=C Stretch (Aromatic) 1580-1620Aromatic ring skeletal vibrations.
N-H Bend 1550-1650Bending vibration of the amino group.
C-N Stretch 1250-1350Stretching vibration of the carbon-nitrogen bond.
C-Br Stretch 500-600This band can be weak and may be difficult to assign definitively.
Out-of-Plane C-H Bending 700-900The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

While the major functional group absorptions will be similar for all isomers, subtle shifts in the C=O stretching frequencies and the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. For example, the extent of intramolecular hydrogen bonding between the amino group and a peri-carbonyl group will differ based on their relative positions, influencing the C=O stretching frequency.

UV-Vis Spectroscopy: Understanding Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation and the nature of substituents on a chromophore.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁴ M) in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

Comparative UV-Vis Data Analysis

The UV-Vis spectra of anthraquinone derivatives are characterized by multiple absorption bands corresponding to π → π* and n → π* transitions.[1] The position and intensity of the longest wavelength absorption maximum (λmax) are particularly sensitive to the electronic effects of the substituents.[1]

Isomer Predicted λmax (nm) Rationale
Isomer A ~480-500The amino group at position 1 and the bromo group at position 4 will both influence the intramolecular charge transfer (ICT) character of the electronic transition.
Isomer B ~470-490With the bromine at the 2-position, the electronic perturbation to the main chromophore may be slightly different compared to Isomer A.
Isomer C ~490-510The amino group at the 4-position may lead to a slightly different ICT character and potentially a small bathochromic (red) shift compared to Isomer A.

The amino group, being a strong electron-donating group, causes a significant bathochromic shift in the spectrum of anthraquinone. The position of the bromine atom and the methyl group will further modulate the energy of the electronic transitions. While these differences may be small, they can be a valuable piece of the puzzle when combined with data from other spectroscopic techniques.

Integrated Spectroscopic Workflow

A logical and efficient workflow is crucial for the accurate identification of these isomers.

G cluster_synthesis Synthesis Output cluster_analysis Spectroscopic Analysis cluster_nmr_detail Detailed NMR cluster_identification Isomer Identification Unknown_Isomer Unknown Isomer (A, B, or C) FTIR FT-IR Spectroscopy Unknown_Isomer->FTIR Functional Groups UV_Vis UV-Vis Spectroscopy Unknown_Isomer->UV_Vis Electronic Transitions NMR NMR Spectroscopy Unknown_Isomer->NMR Isomer_A Isomer A: 1-Amino-4-bromo-2-methylanthraquinone FTIR->Isomer_A Confirm Functional Groups & Fingerprint Region Isomer_B Isomer B: 1-Amino-2-bromo-4-methylanthraquinone FTIR->Isomer_B Confirm Functional Groups & Fingerprint Region Isomer_C Isomer C: 4-Amino-1-bromo-2-methylanthraquinone FTIR->Isomer_C Confirm Functional Groups & Fingerprint Region UV_Vis->Isomer_A Compare λmax UV_Vis->Isomer_B Compare λmax UV_Vis->Isomer_C Compare λmax H1_NMR ¹H NMR NMR->H1_NMR Proton Environment C13_NMR ¹³C NMR NMR->C13_NMR Carbon Skeleton H1_NMR->Isomer_A Compare Chemical Shifts & Splitting Patterns H1_NMR->Isomer_B Compare Chemical Shifts & Splitting Patterns H1_NMR->Isomer_C Compare Chemical Shifts & Splitting Patterns C13_NMR->Isomer_A Compare Carbon Signals C13_NMR->Isomer_B Compare Carbon Signals C13_NMR->Isomer_C Compare Carbon Signals

Caption: Integrated workflow for the spectroscopic identification of 1-Amino-4-bromo-2-methylanthraquinone isomers.

Conclusion

The unambiguous identification of 1-Amino-4-bromo-2-methylanthraquinone and its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, the most conclusive data for differentiation is often derived from ¹H and ¹³C NMR spectroscopy. The presence or absence of specific proton signals and the unique chemical shifts of the substituted carbon atoms serve as definitive markers for each isomer. FT-IR and UV-Vis spectroscopy provide excellent corroborating evidence, confirming functional groups and offering insights into the electronic structure of the molecules. By employing the integrated workflow and comparative data analysis presented in this guide, researchers can confidently navigate the complexities of isomeric differentiation in their synthetic and analytical endeavors.

References

  • Kouam, S. F., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 255. [Link]

  • Tanaka, O. (1958). Infrared spectra of anthraquinone derivatives. II. The relationship between the absorption bands in the region of 1480-1620 cm-1 and hydroxyl, methoxyl, acetoxyl, and methyl substitutions. Chemical & Pharmaceutical Bulletin, 6(1), 24-30. [Link]

  • PubChem. 1-Amino-4-bromoanthraquinone. [Link]

  • Jacquemin, D., et al. (2007). Ab initio tools for the accurate prediction of the visible spectra of anthraquinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 334-341.
  • Marković, Z., et al. (2012). Electronic Absorption Spectra of Substituted Anthraquinones and Their Simulation Using ZINDO/S Method. Journal of the Serbian Society for Computational Mechanics, 6(2), 56-67. [Link]

  • Salas, C., et al. (2008). 13C NMR studies of heterocyclic naphtho- and anthraquinones. Deshielding effect on the carbonyl carbon with methyl substitution. Magnetic Resonance in Chemistry, 46(2), 191-194. [Link]

Sources

Comparative

A Comparative Performance Analysis of Disperse Dyes Derived from 1-Amino-4-bromo-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of synthetic colorants, anthraquinone dyes hold a significant position, prized for their brilliant shades and robust performance. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic colorants, anthraquinone dyes hold a significant position, prized for their brilliant shades and robust performance. This guide offers an in-depth technical comparison of disperse dyes derived from the specific intermediate, 1-Amino-4-bromo-2-methylanthraquinone. As a Senior Application Scientist, this analysis synthesizes foundational chemical principles with empirical performance data to provide a comprehensive resource for researchers and professionals in dye chemistry, materials science, and drug development.

We will explore the synthesis and inherent properties of these dyes, benchmark their performance against commercially significant alternatives—primarily azo disperse dyes—and provide detailed experimental protocols for their evaluation. The objective is to equip the reader with the critical knowledge to make informed decisions in the selection and application of these specialized chromophores.

The Anthraquinone Advantage: Brilliance and Stability

Anthraquinone dyes, a class of colorants based on the 9,10-anthracenedione core, are renowned for their exceptional brightness and good light fastness, particularly in the blue and red regions of the visible spectrum.[1][2] Their rigid, planar structure contributes to their stability. The introduction of electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) moieties, is crucial for the development of color.

The starting material at the heart of this guide, 1-Amino-4-bromo-2-methylanthraquinone, is a key intermediate for producing a range of disperse dyes. These dyes are primarily used for coloring hydrophobic synthetic fibers like polyester, nylon, and acetate, owing to their non-ionic nature and low water solubility.[3]

The Role of the 2-Methyl Group

The presence of the methyl group (-CH₃) at the 2-position of the anthraquinone core in 1-Amino-4-bromo-2-methylanthraquinone is not merely an incidental structural feature. While comprehensive data on this specific derivative is less abundant than for its non-methylated counterpart, we can infer its influence based on established principles of dye chemistry. Alkyl groups, such as methyl, are weak electron-donating groups. Their presence can subtly influence the electronic properties of the dye molecule, potentially leading to:

  • Bathochromic Shift: A slight deepening of the color (a shift to longer wavelengths).

  • Increased Lipophilicity: Enhancing the dye's affinity for hydrophobic fibers like polyester.

  • Modified Photostability: The effect of alkyl substituents on photostability can be complex, but they can sometimes contribute to increased stability.

Synthesis Pathway: From Intermediate to Disperse Dye

The synthesis of disperse dyes from 1-Amino-4-bromo-2-methylanthraquinone typically involves a nucleophilic substitution reaction where the bromine atom at the 4-position is replaced by an amino group. This reaction, often a variation of the Ullmann condensation, allows for the introduction of various substituted anilines or aliphatic amines, thereby tuning the final color and properties of the dye.

Synthesis_Pathway A 1-Amino-4-bromo- 2-methylanthraquinone C Disperse Dye A->C Nucleophilic Substitution (e.g., Ullmann Condensation) B Substituted Amine (e.g., Aniline derivative) B->C

Caption: General synthesis route for disperse dyes from 1-Amino-4-bromo-2-methylanthraquinone.

Performance Benchmarking: Anthraquinone vs. Azo Disperse Dyes

The largest class of commercial disperse dyes is the azo group, characterized by the presence of one or more azo (-N=N-) linkages. These dyes are valued for their high tinctorial strength and cost-effectiveness.[1] Here, we compare the expected performance of a representative blue disperse dye derived from 1-Amino-4-bromo-2-methylanthraquinone against a typical blue azo disperse dye on polyester fabric.

Data Presentation: A Comparative Overview
Performance MetricAnthraquinone Disperse Dye (from 1-Amino-4-bromo-2-methylanthraquinone derivative)Azo Disperse Dye (Representative Blue)
Shade Bright, Royal BlueNavy to Reddish Blue
Tinctorial Strength (K/S Value) ModerateHigh to Very High
Light Fastness (ISO 105-B02) 6-7 (Very Good to Excellent)4-5 (Moderate to Good)[4]
Wash Fastness (ISO 105-C06, C2S) 4-5 (Good to Excellent)[5]4 (Good)[6]
Sublimation Fastness (ISO 105-P01) 4 (Good)3-4 (Moderate to Good)
Leveling Properties Good to Excellent[7]Moderate to Good

Note: The data presented is a synthesis of typical values for these dye classes and may vary depending on the specific chemical structure, dye concentration, and dyeing conditions.

In-Depth Analysis of Performance Parameters

Tinctorial Strength

Azo disperse dyes generally exhibit significantly higher molar extinction coefficients, meaning they provide a deeper shade for a given concentration compared to anthraquinone dyes.[1] This is a key economic advantage for azo dyes. The color strength is quantified by measuring the K/S value of the dyed fabric, which is related to the amount of dye on the fiber.

Light Fastness

This is a critical performance parameter where anthraquinone dyes typically excel.[8] Their robust aromatic structure is less susceptible to photodegradation compared to the azo linkage. For applications requiring high durability to light exposure, such as automotive textiles and outdoor furnishings, anthraquinone dyes are often the preferred choice.

Wash Fastness

Both dye classes can offer good to excellent wash fastness on polyester. This property is highly dependent on the dyeing process, particularly the "reduction clearing" step after dyeing, which removes unfixed dye from the fiber surface.

Sublimation Fastness

This refers to the dye's resistance to migrating out of the fiber at high temperatures, which is important during storage and processes like ironing. The molecular size and polarity of the dye influence its sublimation fastness.

Leveling and Migration

Leveling refers to the ability of a dye to produce a uniform coloration on the substrate. Disperse dyes with good leveling properties can migrate from areas of higher concentration to lower concentration during the dyeing process, ensuring an even shade.[9] Anthraquinone dyes are often reported to have good leveling characteristics.[7]

Environmental and Toxicological Considerations

The environmental impact of dyes is a growing concern. Azo dyes have faced scrutiny due to the potential for some to cleave under reductive conditions to form carcinogenic aromatic amines.[4] Anthraquinone dyes are generally more resistant to biodegradation.[10] However, some studies suggest that certain anthraquinone dyes may exhibit higher aquatic toxicity.[4] A thorough toxicological assessment is crucial for any new dye molecule intended for commercial use.

Experimental Protocols

To ensure the scientific integrity of performance comparisons, standardized testing methodologies are essential. The following are detailed protocols for key performance evaluations of disperse dyes on polyester.

Protocol 1: High-Temperature Disperse Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with disperse dyes.

Dyeing_Protocol A Prepare Dyebath: - Disperse Dye (e.g., 1% on weight of fabric) - Dispersing Agent (e.g., 1 g/L) - Acetic Acid (to pH 4.5-5.5) B Introduce Polyester Fabric A->B C Ramp Temperature to 130°C (at 2°C/min) B->C D Hold at 130°C for 60 minutes C->D E Cool to 70°C D->E F Rinse Fabric E->F G Reduction Clearing: - Sodium Hydrosulfite (2 g/L) - Sodium Hydroxide (2 g/L) - 70-80°C for 15-20 minutes F->G H Rinse and Neutralize G->H I Dry Fabric H->I

Caption: Workflow for high-temperature disperse dyeing of polyester.

Causality Behind Experimental Choices:

  • pH 4.5-5.5: This acidic pH is optimal for the stability of most disperse dyes and for polyester dyeing.[11]

  • High Temperature (130°C): At this temperature, the polyester fibers swell, allowing the disperse dye molecules to penetrate and become trapped within the fiber structure upon cooling.[11]

  • Reduction Clearing: This crucial step removes any dye that is only loosely adhering to the fiber surface, significantly improving wash fastness.[11]

Protocol 2: Determination of Tinctorial Strength (K/S Value)

This protocol outlines the measurement of the color strength of a dyed fabric using a reflectance spectrophotometer.

  • Instrument Calibration: Calibrate the spectrophotometer using a white and a black standard.

  • Sample Preparation: Fold the dyed fabric sample to ensure opacity.

  • Reflectance Measurement: Measure the spectral reflectance of the dyed fabric over the visible range (400-700 nm).

  • K/S Calculation: The instrument's software calculates the K/S value at the wavelength of maximum absorption using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the reflectance value at the wavelength of maximum absorption.[12]

Protocol 3: Assessment of Wash Fastness (ISO 105-C06)

This international standard specifies methods for determining the resistance of the color of textiles to domestic and commercial laundering.[13][14]

  • Specimen Preparation: A 10 cm x 4 cm specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified number of steel balls, detergent solution, and, if required, a bleaching agent. The container is then agitated in a laundering machine (e.g., a Launder-Ometer) at a specified temperature and for a specific duration (e.g., C2S test at 60°C for 45 minutes).[15]

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly and dried.

  • Assessment: The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed visually using standard grey scales in a controlled lighting environment.[15]

Protocol 4: Evaluation of Light Fastness (ISO 105-B02)

This standard describes a method for determining the resistance of the color of textiles to the action of an artificial light source that represents natural daylight.

  • Sample Preparation: A portion of the dyed fabric is partially covered with an opaque mask.

  • Exposure: The sample is exposed to a xenon-arc lamp under specified conditions of temperature and humidity alongside a set of blue wool standards (rated 1-8).

  • Assessment: The exposure is continued until a specified color change is observed on the sample or the standards. The light fastness is then rated by comparing the fading of the sample to the fading of the blue wool standards. A rating of 7-8 indicates excellent light fastness, while a rating of 1-2 indicates very poor light fastness.

Conclusion

Dyes derived from 1-Amino-4-bromo-2-methylanthraquinone represent a valuable subclass of disperse dyes, offering the characteristic brightness and excellent light fastness associated with the anthraquinone chromophore. While they may not compete with azo dyes in terms of pure tinctorial strength and cost-effectiveness, their superior durability to light makes them indispensable for high-performance applications. The subtle influence of the 2-methyl group likely enhances their affinity for polyester and fine-tunes their coloristic properties.

For the researcher or drug development professional, understanding the structure-property relationships and the rigorous methods for performance evaluation is paramount. This guide provides a foundational framework for this understanding, enabling the judicious selection and innovative application of these specialized molecules.

References

  • Obi, C. N., & Onuh, C. Y. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery Scientific Society, 11, e20ds1017.
  • Wasfy, A. A. F., & El-Apasery, M. A. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules, 21(7), 884.
  • Abdelmoteleb, K. M. A., Wasfy, A. A. F., & El-Apasery, M. A. (2024). Fastness properties of the polyester dyed fabrics with disperse dyes.
  • Bibliomed. (n.d.). SYNTHESIS AND DYEING PERFORMANCE OF AZO-ANTHRAQUINONE DYES ON POLYESTER FABRICS.
  • Autumn Color Co., Ltd. (2025). How to Improve Light Fastness in Disperse Dyes for Polyester Fabrics.
  • Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes.
  • Ashkar, E. A., Al-Mousawi, S. M., Metwally, M. A., & Khalil, K. D. (2014). Synthesis and applications of new aminothienopyridazines disperse dyes on polyester fabric. International Journal of Current Microbiology and Applied Sciences, 3(11), 826-832.
  • Chauhan, Y. B., & Raval, D. A. (2013). Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. Oriental Journal of Chemistry, 29(4), 1497-1502.
  • El-Apasery, M. A., & Wasfy, A. A. F. (2022). Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. Molecules, 27(19), 6296.
  • Islam, M. T., & Fatema, U. (2021). A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes. Journal of Textile Science and Technology, 7, 77-90.
  • Aspland, J. R. (1992). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. Textile Chemist and Colorist, 24(11), 18-24.
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  • Eastman Kodak Company. (1991). EP0409638A1 - Anthraquinone dyes having alkylsulfonylamino substituents.
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  • Beckmann, W. (1985). Method for testing the migration on storage of polyester dyeings.
  • Abdelmoteleb, K. M. A., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega, 8(50), 48030–48043.
  • Textile Learner. (2021). Colour Fastness to Washing Procedure (ISO 105 C06).
  • ECHEMI. (n.d.). 12222-78-5, Disperse Blue 73 Formula.
  • Wasfy, A. A. F., & El-Apasery, M. A. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules, 21(7), 884.
  • Rahman, M. M., et al. (2024). OPTIMIZING THE DYEABILITY OF POLYESTER FABRICS WITH DISPERSE DYES USING AN ORTHOGONAL DESIGN. DSpace.
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  • Textile Today. (2017). Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S).
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  • Coles, D. M., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12246–12257.
  • Kyzas, G. Z., & Mitropoulos, A. C. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Environmental Science & Technology, 54(3), 1333-1349.
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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 1-Amino-4-bromo-2-methylanthraquinone

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of commercially available 1-Amino-4-bromo-2-methylanthraquinone (CAS: 81-50-5), a key intermediate in the synthesis of various dyes and potentially bioactive compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Understanding the Analyte: Chemical Profile and Potential Impurities

1-Amino-4-bromo-2-methylanthraquinone is a substituted anthraquinone with the molecular formula C₁₅H₁₀BrNO₂ and a molecular weight of 316.15 g/mol . Commercial suppliers often claim a purity of 99%. However, the synthesis of this compound, typically involving the bromination of 1-amino-2-methylanthraquinone, can lead to several process-related impurities.

The primary impurities of concern arise from the bromination step. These can include:

  • Isomeric Byproducts: Incomplete regioselectivity during bromination can lead to the formation of other brominated isomers, such as 1-amino-2-bromo-4-methylanthraquinone. Over-bromination can also occur, resulting in di-brominated species like 1-amino-2,4-dibromo-methylanthraquinone.[1]

  • Unreacted Starting Materials: Incomplete reaction can leave residual 1-amino-2-methylanthraquinone in the final product.

  • Solvent and Reagent Residues: Depending on the synthetic route and purification methods, residual solvents and reagents may be present.

A thorough purity assessment, therefore, must be capable of separating and identifying these closely related structures.

Orthogonal Analytical Approaches for Robust Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach employing techniques that measure different physicochemical properties is essential for a comprehensive evaluation. This guide will focus on three principal methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation

HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolving power and sensitivity. The choice of stationary and mobile phases is critical for achieving the necessary separation of 1-Amino-4-bromo-2-methylanthraquinone from its potential impurities.

Causality of Method Development:

A reverse-phase C18 column is the logical starting point, as the analyte is a moderately polar aromatic compound. The mobile phase will typically consist of an aqueous component and an organic modifier (e.g., acetonitrile or methanol) to elute the compounds from the nonpolar stationary phase. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of the amino group.[2]

Comparative HPLC Methods:
ParameterMethod A (Adapted)Method B (Alternative)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50-95% B in 15 min60-100% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nm and 480 nmDiode Array Detector (200-600 nm)
Column Temp. 30 °C35 °C

Rationale for Comparison: Method A provides a standard starting point, while Method B with a Phenyl-Hexyl column offers alternative selectivity due to π-π interactions, which can be beneficial for separating aromatic isomers.

Experimental Protocol: HPLC Purity Assessment
  • Standard Preparation: Accurately weigh and dissolve 1-Amino-4-bromo-2-methylanthraquinone in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and dimethyl sulfoxide) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the commercially available sample at the same concentration as the standard.

  • Instrumentation Setup: Equilibrate the HPLC system with the chosen method's initial mobile phase conditions.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Analysis:

    • Identify the main peak corresponding to 1-Amino-4-bromo-2-methylanthraquinone in the standard chromatogram.

    • Compare the retention time of the main peak in the sample chromatogram to that of the standard.

    • Calculate the area percentage of the main peak in the sample chromatogram to determine the purity.

    • Analyze any impurity peaks and, if possible, identify them by comparing their retention times to known or suspected impurities or by using a mass spectrometer (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be a powerful method for purity determination, especially for identifying and quantifying isomeric impurities.

The Power of NMR in Purity Assessment:

While HPLC provides information on the number and relative abundance of components in a mixture, NMR provides detailed structural information. For 1-Amino-4-bromo-2-methylanthraquinone, ¹H and ¹³C NMR can confirm the substitution pattern and identify any isomeric impurities that may co-elute in HPLC. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.

Predicted ¹H and ¹³C NMR Spectral Data:

Based on the structure of 1-Amino-4-bromo-2-methylanthraquinone and data from similar compounds, we can predict the key NMR signals.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~8.2-8.4 (m, 2H): Aromatic protons on the unsubstituted ring (e.g., H-5, H-8).

  • ~7.7-7.9 (m, 2H): Aromatic protons on the unsubstituted ring (e.g., H-6, H-7).

  • ~7.5 (s, 1H): Aromatic proton on the substituted ring (H-3).

  • ~5.0-6.0 (br s, 2H): Amino protons (-NH₂). The chemical shift of these protons is highly dependent on concentration and solvent.

  • ~2.4 (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~182-185: Carbonyl carbons (C-9, C-10).

  • ~150-155: Carbon attached to the amino group (C-1).

  • ~110-145: Aromatic carbons.

  • ~15-20: Methyl carbon (-CH₃).

Experimental Protocol: NMR Purity and Structural Verification
  • Sample Preparation: Dissolve 5-10 mg of the 1-Amino-4-bromo-2-methylanthraquinone sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Spectral Analysis:

    • Compare the observed chemical shifts and coupling patterns with the predicted values to confirm the structure of the main component.

    • Carefully examine the baseline for small peaks that may indicate the presence of impurities. The integration of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels. For instance, the presence of an additional singlet in the aromatic region could indicate an isomeric impurity.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Absolute Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline organic compounds, DSC can be used to determine the absolute purity based on the principle of melting point depression.[5]

The Van't Hoff Relationship and Purity Determination:

The presence of impurities in a crystalline solid lowers and broadens its melting point. The Van't Hoff equation describes this relationship and forms the basis for DSC purity analysis. The analysis of the shape of the melting endotherm allows for the calculation of the mole percent of impurities.

Experimental Protocol: DSC Purity Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the 1-Amino-4-bromo-2-methylanthraquinone sample into a clean aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔHfus).

    • Use the software's purity analysis package, which applies the Van't Hoff equation to the shape of the melting peak, to calculate the mole percent purity.

Comparative Summary of Analytical Techniques

FeatureHPLCNMR SpectroscopyDifferential Scanning Calorimetry (DSC)
Principle Differential partitioning between stationary and mobile phasesNuclear spin transitions in a magnetic fieldMeasurement of heat flow during a thermal transition
Primary Output Chromatogram (signal vs. retention time)Spectrum (signal vs. chemical shift)Thermogram (heat flow vs. temperature)
Purity Assessment Relative (area percent)Quantitative (with internal standard) or semi-quantitative (relative integration)Absolute (mole percent)
Strengths High separation efficiency for complex mixtures; high sensitivity.Provides unambiguous structural information; can identify and quantify isomers.Provides absolute purity without the need for impurity standards; fast.
Limitations Requires reference standards for peak identification; co-elution can occur.Lower sensitivity than HPLC; complex spectra for mixtures.Only applicable to crystalline solids that melt without decomposition; assumes a eutectic system.

Visualizing the Workflow

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Sample Commercial 1-Amino-4-bromo- 2-methylanthraquinone Prep_HPLC Dissolve in Acetonitrile (1 mg/mL) Sample->Prep_HPLC Prep_NMR Dissolve in CDCl₃ (5-10 mg/0.6 mL) Sample->Prep_NMR Prep_DSC Weigh 1-3 mg in Al pan Sample->Prep_DSC HPLC HPLC Analysis (C18 Column) Prep_HPLC->HPLC NMR NMR Spectroscopy (400 MHz) Prep_NMR->NMR DSC DSC Analysis (1 °C/min heating) Prep_DSC->DSC Analysis_HPLC Chromatogram Analysis: - Retention Time - Peak Area % HPLC->Analysis_HPLC Analysis_NMR Spectral Analysis: - Chemical Shifts - Integration NMR->Analysis_NMR Analysis_DSC Thermogram Analysis: - Van't Hoff Equation DSC->Analysis_DSC Purity_Report Comprehensive Purity Report Analysis_HPLC->Purity_Report Analysis_NMR->Purity_Report Analysis_DSC->Purity_Report

Caption: Workflow for the comprehensive purity assessment of 1-Amino-4-bromo-2-methylanthraquinone.

Conclusion and Recommendations

The purity assessment of 1-Amino-4-bromo-2-methylanthraquinone requires a multi-faceted approach to ensure the quality and reliability of this critical synthetic intermediate.

  • Initial Screening: HPLC is the recommended initial technique for a rapid assessment of the number of components and for semi-quantitative purity determination.

  • Structural Confirmation and Isomer Identification: NMR spectroscopy is indispensable for confirming the chemical identity of the main component and for identifying and quantifying any isomeric impurities that may be present.

  • Absolute Purity Determination: DSC provides a rapid and reliable method for determining the absolute molar purity of the crystalline material, offering a valuable orthogonal confirmation of the purity value obtained by other techniques.

By employing these three complementary techniques, researchers can build a comprehensive and robust purity profile for commercially available 1-Amino-4-bromo-2-methylanthraquinone, thereby ensuring the integrity and reproducibility of their subsequent research and development activities. An example of a certificate of analysis for a related anthraquinone compound can be found for reference.[6]

References

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  • Determination of % purity of a compound by by Using DSC. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. (2009). Journal of Thermal Analysis and Calorimetry. Retrieved January 20, 2026, from [Link]

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  • Process for the preparation of 1-amino-4-bromoanthraquinones. (1994). Google Patents.
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  • Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid. (1988). Google Patents.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Separation of 1-Amino-4-((3-(dimethylamino)propyl)amino)anthraquinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of anthraquinone and its substituted derivatives. (1983). Google Patents.
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Comparative

A Technical Guide to the Structure-Activity Relationship of 1-Amino-4-bromo-2-methylanthraquinone Derivatives in Anticancer Drug Discovery

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Amino-4-bromo-2-methylanthraquinone derivatives, a class of compounds with significant potential in the development of novel ant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Amino-4-bromo-2-methylanthraquinone derivatives, a class of compounds with significant potential in the development of novel anticancer therapeutics. For researchers, scientists, and drug development professionals, this document serves as a comparative guide, synthesizing key experimental findings and offering insights into the rational design of more potent and selective anticancer agents.

Introduction: The Anthraquinone Scaffold in Oncology

The anthraquinone core, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Anthraquinone derivatives have garnered particular interest as potential anticancer agents due to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, and generate reactive oxygen species (ROS).[2][3] Mitoxantrone, a synthetic aminoanthraquinone, is a clinically used anticancer drug that validates the therapeutic potential of this chemical class.[4]

1-Amino-4-bromo-2-methylanthraquinone serves as a crucial starting material for the synthesis of a diverse library of derivatives. The strategic placement of the amino, bromo, and methyl groups on the anthraquinone core provides distinct handles for chemical modification, allowing for a systematic investigation of how structural changes influence anticancer activity. The bromine atom at the 4-position is a particularly useful leaving group for nucleophilic substitution reactions, enabling the introduction of various functionalities.[1] This guide will dissect the SAR of this class of compounds, comparing their performance and elucidating the chemical principles that govern their cytotoxic effects.

The Core Structure: 1-Amino-4-bromo-2-methylanthraquinone

The foundational molecule, 1-Amino-4-bromo-2-methylanthraquinone, possesses inherent chemical features that contribute to its biological activity. The amino group at the 1-position and the carbonyl groups of the quinone moiety can participate in hydrogen bonding and electrostatic interactions with biological targets. The planar aromatic structure facilitates intercalation into DNA. The methyl group at the 2-position can influence the electronic properties and steric profile of the molecule, potentially modulating its interaction with target biomolecules.

The primary route for derivatization of this core structure involves the nucleophilic substitution of the bromine atom at the 4-position. This allows for the introduction of a wide array of substituents, including various alkylamino and arylamino groups.[1] The nature of the substituent introduced at this position has a profound impact on the resulting compound's biological activity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The anticancer activity of 1-Amino-4-bromo-2-methylanthraquinone derivatives is intricately linked to the nature of the substituents on the anthraquinone core. By comparing the cytotoxic effects of a series of derivatives, we can deduce key SAR principles.

Influence of Substituents at the 4-Position

The substitution of the bromine atom at the 4-position with various amino-containing moieties has been a key strategy in the development of potent anticancer agents. The general trend observed is that the introduction of specific side chains can significantly enhance cytotoxicity against various cancer cell lines.

A study on a series of 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium derivatives demonstrated that these compounds can inhibit osteoclastogenesis, a process relevant to bone metastasis in cancer.[5] This highlights that modifications at the 4-position can impart novel biological activities beyond direct cytotoxicity.

Further investigation into cationic anthraquinone analogs, where an aromatic group is attached to the core, revealed potent anticancer activities in the low micromolar to nanomolar range, particularly against melanoma, colon cancer, and non-small cell lung cancer.[2] The study emphasized the importance of electron-donating substituents on the aromatic ring for enhancing anticancer activity through a resonance effect.[2]

The Role of the 2-Methyl Group

While extensive SAR studies on the direct impact of the 2-methyl group in 1-Amino-4-bromo-2-methylanthraquinone derivatives are limited, we can infer its role from broader studies on anthraquinones. The methyl group can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. Furthermore, its steric bulk can influence the planarity of the anthraquinone system and its ability to intercalate with DNA. It is hypothesized that the 2-methyl group may also modulate the electronic properties of the adjacent amino group, thereby affecting its hydrogen bonding capabilities.

Comparative Performance: In Vitro Cytotoxicity Data

To provide a clear comparison of the anticancer potential of various anthraquinone derivatives, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Aza-anthraquinone derivative 13k KB (Oral Carcinoma)0.23[6]
A549 (Lung Carcinoma)0.27[6]
HepG2 (Hepatocellular Carcinoma)0.25[6]
Cationic Anthraquinone Analog Melanoma Cell LinesLow µM to nM[2]
Xanthopurpurin MDA-MB-231 (Breast Adenocarcinoma)14.65 ± 1.45[7]
Lucidin-ω-methyl ether MDA-MB-231 (Breast Adenocarcinoma)13.03 ± 0.33[7]
ABQ-3 (Quinone-based compound) HCT-116 (Colon Carcinoma)5.22 ± 2.41[8]
MCF-7 (Breast Adenocarcinoma)7.46 ± 2.76[8]

This table is a compilation of data from various sources and is intended for comparative purposes. For detailed experimental conditions, please refer to the cited literature.

The data clearly indicates that structural modifications to the anthraquinone scaffold can lead to highly potent anticancer agents with IC50 values in the sub-micromolar range.[6] The aza-anthraquinone derivatives, for instance, exhibit remarkable cytotoxicity against a panel of cancer cell lines.[6] Cationic anthraquinone analogs also demonstrate significant potency.[2]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following section details a robust methodology for assessing the in vitro cytotoxicity of 1-Amino-4-bromo-2-methylanthraquinone derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][9]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the 1-Amino-4-bromo-2-methylanthraquinone derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations. Add the compounds to the wells, ensuring the final solvent concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's performance. A clear dose-dependent decrease in cell viability should be observed for active compounds.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, A549) CellSeeding 2. Cell Seeding (96-well plate) CellCulture->CellSeeding Treatment 4. Treat Cells with Derivative & Controls CellSeeding->Treatment CompoundPrep 3. Compound Preparation (Stock & Serial Dilutions) CompoundPrep->Treatment Incubation 5. Incubate (48-72 hours) Treatment->Incubation MTT_add 6. Add MTT Reagent Incubation->MTT_add Formazan_sol 7. Solubilize Formazan MTT_add->Formazan_sol Absorbance 8. Measure Absorbance Formazan_sol->Absorbance Calc_viability 9. Calculate % Viability Absorbance->Calc_viability Calc_IC50 10. Determine IC50 Value Calc_viability->Calc_IC50

Sources

Validation

A Comparative Guide to Alternatives for 1-Amino-4-bromo-2-methylanthraquinone in High-Performance Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals In the pursuit of vibrant and enduring colorants, 1-Amino-4-bromo-2-methylanthraquinone has long served as a cornerstone intermediate, particularly in the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of vibrant and enduring colorants, 1-Amino-4-bromo-2-methylanthraquinone has long served as a cornerstone intermediate, particularly in the synthesis of brilliant blue and green disperse and vat dyes. Its unique structure offers a reactive site for nucleophilic substitution at the 4-position, allowing for the introduction of various auxochromes that define the final dye's characteristics. However, the dynamic nature of chemical synthesis and the ever-present drive for innovation necessitate a thorough understanding of viable alternatives. This guide provides an in-depth technical comparison of structural analogs to 1-Amino-4-bromo-2-methylanthraquinone, offering insights into their synthesis, performance, and the nuanced ways in which subtle molecular modifications can impact the final dye's properties.

The Central Role of the 1-Amino-4-bromoanthraquinone Scaffold

The 1-amino-4-bromoanthraquinone core is a critical synthon in the production of a wide array of anthraquinone dyes. The bromine atom at the 4-position is the key to its utility, serving as a leaving group in nucleophilic aromatic substitution reactions, most notably the Ullmann condensation. This reaction allows for the introduction of an arylamino group, which is a crucial step in forming the chromophoric system of many blue and green dyes. The substituent at the 2-position plays a significant role in fine-tuning the electronic properties of the molecule, thereby influencing the color and fastness properties of the resulting dye.

Structural Analogs: A Comparative Overview

The primary alternatives to 1-Amino-4-bromo-2-methylanthraquinone are other 1-amino-4-bromoanthraquinone derivatives with different substituents at the 2-position. These modifications can range from the simple removal of the methyl group to the introduction of electron-withdrawing or electron-donating moieties.

Key Alternatives and Their Synthetic Pathways

The synthesis of these alternatives generally begins with 1-aminoanthraquinone, a readily available starting material. The subsequent steps involve functionalization at the 2-position followed by bromination at the 4-position, or vice-versa.

dot

Caption: Synthetic routes to 1-Amino-4-bromo-2-methylanthraquinone and its key alternatives.

Performance Comparison: The Impact of the 2-Substituent

The nature of the substituent at the 2-position of the 1-amino-4-bromoanthraquinone core has a discernible effect on the spectral and performance properties of the final dyes. While comprehensive, directly comparative studies across a wide range of 2-substituents are limited, we can synthesize a comparison from available data.

Intermediate2-SubstituentTypical Dye ClassKey Performance Characteristics
1-Amino-4-bromo-2-methylanthraquinone -CH₃ (Electron-donating)Disperse, VatGood build-up on polyester, brilliant shades. The methyl group can enhance solubility in non-polar media.
1-Amino-4-bromoanthraquinone -H (Neutral)Disperse, VatA fundamental building block. Dyes often exhibit good all-around fastness properties.
Bromaminic Acid -SO₃H (Electron-withdrawing, Solubilizing)Acid, ReactiveThe sulfonic acid group imparts water solubility, making it ideal for dyeing natural fibers like wool and cotton.[1]
1-Amino-4-bromo-2-hydroxymethylanthraquinone -CH₂OH (Weakly electron-withdrawing)DisperseCan be a precursor for further functionalization. The hydroxyl group may slightly alter the dye's polarity.
1-Amino-2,4-dibromoanthraquinone -Br (Electron-withdrawing)Vat, DisperseThe second bromine atom can be used for further reactions or can influence the final shade. It is a key intermediate for some vat dyes.[2]

Note on Performance Data: The fastness properties of anthraquinone dyes are generally considered to be very good, particularly their light fastness. However, the specific performance will depend on the final dye structure, the substrate being dyed, and the dyeing process employed.

In-Depth Analysis of Key Alternatives

Bromaminic Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid)

Bromaminic acid is arguably the most significant alternative, especially for the synthesis of water-soluble dyes.[1]

  • Synthesis and Application: It is synthesized by the sulfonation of 1-aminoanthraquinone followed by bromination. The presence of the sulfonic acid group makes it suitable for producing acid and reactive dyes for natural fibers and nylon. The Ullmann condensation with various anilines yields a wide range of brilliant blue and green dyes.

  • Performance Insights: The sulfonic acid group, being electron-withdrawing, can influence the shade of the final dye, often leading to a hypsochromic (blue) shift compared to a non-sulfonated analogue. The water solubility imparted by this group is a key differentiator, enabling its use in aqueous dyeing systems.

1-Amino-4-bromoanthraquinone (Unsubstituted at C2)

This is the parent compound in this series and serves as a baseline for comparison.

  • Synthesis and Application: It is prepared by the direct bromination of 1-aminoanthraquinone. It is a versatile intermediate for a range of disperse and vat dyes.

  • Performance Insights: Dyes derived from this intermediate are known for their good fastness properties on synthetic fibers like polyester. The absence of a substituent at the 2-position provides a less sterically hindered environment for the chromophore.

1-Amino-2,4-dibromoanthraquinone

This di-halogenated intermediate offers additional synthetic possibilities.

  • Synthesis and Application: It can be synthesized by the bromination of 1-aminoanthraquinone under more forcing conditions. It is used as an intermediate in the manufacture of vat dyes.[2]

  • Performance Insights: The presence of two bromine atoms can lead to dyes with different shades and potentially enhanced fastness properties due to the increased molecular weight. The second bromine can also be a site for further chemical modification.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a disperse dye from 1-amino-4-bromoanthraquinone derivatives.

Protocol 1: Synthesis of a 1-Arylamino-4-amino-2-methylanthraquinone Disperse Dye

dot

Caption: Workflow for the synthesis of a disperse dye via Ullmann condensation.

Methodology:

  • Reaction Setup: A mixture of 1-Amino-4-bromo-2-methylanthraquinone, an aromatic amine (e.g., p-toluidine), a high-boiling point solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone), and a copper catalyst (e.g., copper(I) iodide or copper(II) acetate) is charged into a reaction vessel equipped with a stirrer and a condenser.

  • Reaction: The mixture is heated to a high temperature (typically 180-210°C) and maintained for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-solvent like methanol.

  • Purification: The crude product is collected by filtration, washed with methanol and water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., chlorobenzene or dimethylformamide).

Protocol 2: Dyeing of Polyester with a Synthesized Disperse Dye

Methodology:

  • Dye Bath Preparation: A dye bath is prepared with the synthesized disperse dye, a dispersing agent, a pH buffer (acetic acid to maintain pH 4.5-5.5), and water.

  • Dyeing Process: A polyester fabric sample is introduced into the dye bath at room temperature. The temperature is gradually raised to 130°C and held for 60 minutes.

  • Rinsing and Reduction Clearing: After dyeing, the fabric is rinsed with hot and cold water. A reduction clearing process is then carried out using a solution of sodium hydroxide and sodium hydrosulfite to remove any unfixed surface dye.

  • Final Wash and Dry: The fabric is then washed thoroughly and dried.

Conclusion

While 1-Amino-4-bromo-2-methylanthraquinone remains a valuable intermediate in dye synthesis, a comprehensive understanding of its structural analogs is crucial for the modern dye chemist. The choice of the substituent at the 2-position of the 1-amino-4-bromoanthraquinone core provides a powerful tool for modulating the properties of the final dye. Bromaminic acid is the go-to alternative for water-soluble acid and reactive dyes, while the unsubstituted and di-bromo analogs offer their own unique advantages for disperse and vat dyes. The selection of the optimal intermediate will ultimately depend on the desired dye class, target fiber, and the specific performance characteristics required for the end application. Further research focusing on direct, quantitative comparisons of the fastness properties of dyes derived from these various intermediates would be of significant value to the field.

References

  • Malik, E. M., Baqi, Y., & Müller, C. E. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2326–2333. [Link]

  • Imazeki, S., Mukoh, A., Ozawa, T., & Kaneko, M. (1990). Order Parameters of β-Substituted Anthraquinone Dyes II: 1,4-Diaminoanthraquinone Derivatives. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 170(1), 85-94. [Link]

  • Hangzhou Fucai Chem Co., Ltd. (n.d.). High Light Fastness Blue Dyes Disperse Blue 54. Retrieved from [Link]

  • Giraud, R., et al. (2022). Performance Evaluation and Fastness Properties of Poly(Lactic Acid) Fibres Dyed with Commercial Disperse Dyes in Comparison to Polyester Fabric. Polymers, 14(15), 3045. [Link]

  • Yakubu, M. K., Gumel, S. M., Ibrahim, M. B., & Kumar, R. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2(2), 300-308. [Link]

  • Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Application of Organic Dyes and Pigments. VCH Publishers, Inc.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Disperse Blue 56: Enhancing Polyester Coloration. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). Anthraquinone dyes. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Peters, A. T., & Chao, Y. C. (1990). Structure-property relationships in 1,2,4-tri-donor-substituted anthraquinones — 2-amino-1,4-dihydroxyanthraquinones. Dyes and Pigments, 13(2), 123-133.
  • Yildiz, E., & Keleş, T. (2009). Synthesis and Characterization of New Cobalt (II), Iron (III) Complexes with Anthraquinone and s-Triazine Moieties. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 39(8), 498-503.
  • El-Mekkawy, A. I., et al. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. Coatings, 9(11), 775. [Link]

  • Sari, S., & Karakuş, N. (2024). Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods. Materials, 17(1), 234. [Link]

  • Hangzhou Fucai Chem Co., Ltd. (n.d.). Disperse Dyes Blue 56 For Polyester. Retrieved from [Link]

  • Ali, N. M., et al. (2019). Design and Synthesis of Novel Antimicrobial Acyclic and Heterocyclic Dyes and Their Precursors for Dyeing and/or Textile Finishing Based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene Systems. Molecules, 24(18), 3326.
  • Hsueh, C. C., & Chen, B. Y. (2007). Comparative study on reaction selectivity of azo dye decolorization by Pseudomonas luteola.
  • Dawson, J. F. (1993). A Review of Disperse Dyes.
  • Wu, J. I., et al. (2024). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications, 60(1), 28-31. [Link]

  • Tzanov, T., et al. (2023). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. Applied Sciences, 13(22), 12316. [Link]

  • Freeman, H. S. (1993). The Structure and Properties of Disperse Dyes And Related Topics.
  • Kim, J., et al. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. The Journal of Organic Chemistry, 89(6), 3567-3575. [Link]

  • Khanmohammadi, H., et al. (2018). Effect of electron-donating and-withdrawing substitutions in naphthoquinone sensitizers: The structure engineering of dyes for DSSCs. Journal of the Iranian Chemical Society, 15(10), 2295-2305.
  • Sari, S., & Karakuş, N. (2024). Effect of electron-donating and -withdrawing substitutions in naphthoquinone sensitizers: The structure engineering of dyes for DSSCs in Quantum Chemical Study. Chemical Physics, 579, 112439.
  • National Center for Biotechnology Information. (n.d.). 1-AMINO-2,4-DIBROMOANTHRAQUINONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

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Comparative

A Senior Application Scientist’s Guide to the Cost-Benefit Analysis of Synthetic Pathways for Anthraquinone Dyes

Introduction: The Enduring Chromophore Anthraquinone and its derivatives form the backbone of a vast and vibrant class of dyes, prized for their brilliant colors, structural versatility, and exceptional stability, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Chromophore

Anthraquinone and its derivatives form the backbone of a vast and vibrant class of dyes, prized for their brilliant colors, structural versatility, and exceptional stability, particularly their lightfastness.[1][2] These compounds are not merely synthetic creations; many are found in nature, from the iconic red alizarin extracted from madder root to the carminic acid from cochineal insects.[1] Industrially, their applications span from textile dyeing (vat, disperse, and acid dyes) to high-performance pigments and even functional materials like chemical sensors.[3][4]

The economic viability and environmental footprint of these dyes are intrinsically linked to their synthesis. For researchers and drug development professionals, understanding the nuances of these synthetic pathways is critical. It dictates not only the cost of goods but also the scalability, purity profile, and sustainability of the final product. This guide provides an in-depth comparison of the primary synthetic routes to the anthraquinone core, evaluating them on the pillars of chemical efficiency, cost-effectiveness, and environmental impact. We will dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

The Classical Workhorse: Friedel-Crafts Acylation

The Friedel-Crafts reaction is arguably the most traditional and widely practiced method for constructing the anthraquinone skeleton.[5] It involves two key steps: an intermolecular acylation of an aromatic ring (like benzene) with phthalic anhydride, followed by an intramolecular cyclization to close the central ring.

Mechanism and Rationale

The reaction proceeds via electrophilic aromatic substitution. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the phthalic anhydride, making it a potent electrophile. This is then attacked by the nucleophilic benzene ring to form an o-benzoylbenzoic acid intermediate. Subsequent treatment with a strong dehydrating agent, such as concentrated sulfuric acid or oleum, promotes an intramolecular acylation, closing the ring to yield the anthraquinone core.[6][7]

The choice of AlCl₃ has historically been driven by its high efficacy as a Lewis acid. However, it is required in stoichiometric amounts (often greater than two equivalents), as it complexes with both the carbonyl groups of the anhydride and the resulting keto-acid, rendering it catalytically inactive. This is a major drawback.[8]

Modern, Greener Alternatives

The significant environmental and cost issues associated with traditional Friedel-Crafts chemistry have spurred the development of greener alternatives.

  • Alum (KAl(SO₄)₂·12H₂O): This inexpensive, non-toxic, and readily available catalyst has been shown to efficiently promote the one-pot synthesis of anthraquinone derivatives in aqueous media. Yields ranging from 70-96% have been reported, with significantly shorter reaction times (60-120 minutes) and a much simpler workup compared to the classical method.[8][9]

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites or supported heteropoly acids offer a solvent-free, reusable alternative.[10][11] These systems avoid the generation of large volumes of acidic wastewater and allow for easier product separation. For instance, H-Beta zeolite has been used for the cyclodehydration of o-benzoylbenzoic acid, achieving high conversion and selectivity.[11]

Experimental Protocol: Greener Synthesis using Alum

This protocol is adapted from studies demonstrating a water-mediated, alum-catalyzed synthesis.[9]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phthalic anhydride (10 mmol, 1.48 g) and benzene (or a substituted benzene derivative, 11 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of deionized water to the flask, followed by alum (KAl(SO₄)₂·12H₂O) (2.5 mmol, 1.19 g).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 60-120 minutes.

  • Workup: After cooling to room temperature, the solid product precipitates. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove the alum catalyst.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure anthraquinone derivative.

Workflow Diagram: Friedel-Crafts Acylation

cluster_0 Traditional Friedel-Crafts cluster_1 Greener Alum-Catalyzed Phthalic Anhydride Phthalic Anhydride o-Benzoylbenzoic Acid o-Benzoylbenzoic Acid Phthalic Anhydride->o-Benzoylbenzoic Acid >2 eq. AlCl₃ Benzene Benzene Benzene->o-Benzoylbenzoic Acid Anthraquinone Anthraquinone o-Benzoylbenzoic Acid->Anthraquinone H₂SO₄ / Δ Phthalic Anhydride_g Phthalic Anhydride Anthraquinone_g Anthraquinone Phthalic Anhydride_g->Anthraquinone_g Alum (cat.) H₂O, Δ Benzene_g Benzene Benzene_g->Anthraquinone_g

Caption: Comparison of traditional vs. greener Friedel-Crafts pathways.

The Direct Route: Oxidation of Anthracene

For bulk production of the parent anthraquinone, the oxidation of anthracene, a major component of coal tar, is a highly significant industrial method.[5][12] This route is attractive due to its atom economy, as it directly converts the hydrocarbon backbone.

Mechanism and Rationale

The central ring of anthracene is particularly susceptible to oxidation due to the lower loss of resonance energy compared to oxidizing one of the terminal rings.[12][13]

  • Vapor-Phase Catalytic Oxidation: This is the dominant industrial process. A mixture of anthracene vapor and air is passed over a heated vanadium oxide catalyst (e.g., V₂O₅) in a fixed-bed reactor.[2][14] The reaction is highly exothermic, and careful temperature control (typically 300-400 °C) is crucial to prevent over-oxidation to phthalic anhydride and other degradation products.[14] The primary benefit is the use of air as the oxidant, which is inexpensive and environmentally benign.

  • Electrochemical Oxidation: A greener alternative that avoids harsh chemical oxidants is paired electrochemical oxidation. In this process, oxygen is cathodically reduced to generate hydrogen peroxide (H₂O₂), which then, often mediated by a catalyst like V⁴⁺/V⁵⁺, oxidizes anthracene to anthraquinone in an undivided cell.[15] This method can achieve current efficiencies greater than 100% and operates under mild conditions. More recently, direct electrochemical oxidation of anthracene derivatives in flow cells has been demonstrated for creating battery electrolytes, a process that is quantitative and avoids hazardous reagents.[16]

A key consideration for this route is the purity of the starting anthracene. Anthracene derived from coal tar can contain mutagenic contaminants like nitroanthracene isomers, which may persist in the final product if not carefully managed.[17]

Experimental Protocol: Laboratory-Scale Oxidation with CrO₃

This is a classic laboratory procedure. Note: Chromium (VI) is highly toxic and a known carcinogen; appropriate safety precautions are mandatory.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve anthracene (5 mmol, 0.89 g) in 25 mL of glacial acetic acid by warming gently.

  • Oxidant Preparation: In a separate beaker, prepare a solution of chromium trioxide (CrO₃) (10 mmol, 1.0 g) in a minimal amount of water, and then add 10 mL of glacial acetic acid.

  • Reaction: Cool the anthracene solution in an ice bath. Slowly add the chromium trioxide solution dropwise to the stirred anthracene solution, maintaining the temperature below 50 °C.

  • Heating: After the addition is complete, fit a reflux condenser and heat the mixture on a steam bath for 15-20 minutes.

  • Workup: Pour the hot reaction mixture into 100 mL of cold water. Stir well to break up any lumps.

  • Purification: Filter the precipitated crude anthraquinone, wash thoroughly with water, then with a dilute sodium hydroxide solution to remove any unreacted acid, and finally again with water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or by sublimation.

Workflow Diagram: Oxidation of Anthracene

cluster_0 Vapor-Phase Catalytic Oxidation cluster_1 Electrochemical Oxidation Anthracene_vp Anthracene Vapor Anthraquinone_vp Anthraquinone Anthracene_vp->Anthraquinone_vp V₂O₅ Catalyst 300-400 °C Air Air Air->Anthraquinone_vp Anthracene_e Anthracene Anthraquinone_e Anthraquinone Anthracene_e->Anthraquinone_e Mediator (e.g., V⁴⁺) Undivided Cell O2 O2 O2->Anthraquinone_e

Caption: Comparison of industrial and electrochemical oxidation of anthracene.

The Modern Approach for Complexity: Diels-Alder Reaction

For creating highly functionalized or complex anthraquinone derivatives, the Diels-Alder [4+2] cycloaddition is an exceptionally powerful and versatile tool.[18] This strategy is often employed in the total synthesis of natural products containing the anthraquinone moiety.[19]

Mechanism and Rationale

The core strategy involves the reaction of a naphthoquinone (the dienophile) with a substituted 1,3-butadiene (the diene).[20] This cycloaddition forms a tetrahydroanthraquinone intermediate, which is then aromatized, typically via oxidation, to yield the final product.[21]

The power of this method lies in its predictability (regio- and stereoselectivity) and the ability to introduce a wide range of substituents onto the final ring system by simply modifying the diene or dienophile precursors.[19][22] This allows for the precise construction of complex substitution patterns that would be difficult or impossible to achieve through electrophilic substitution on a pre-formed anthraquinone core. The reactions often proceed under mild conditions and can result in high yields.[19]

Experimental Protocol: Diels-Alder Cycloaddition

This protocol is a generalized procedure based on reported syntheses.[19]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-substituted naphthoquinone (dienophile, 1.0 equiv) and the diene (3.0-5.0 equiv) in a dry solvent such as dichloromethane or toluene.

  • Reaction: Heat the mixture to 40 °C (or as required by the specific substrates). The use of a Lewis acid catalyst can sometimes accelerate the reaction and improve selectivity.

  • Monitoring: Monitor the reaction for the disappearance of the starting naphthoquinone by TLC.

  • Aromatization: Upon completion of the cycloaddition, the solvent can be removed under reduced pressure. The resulting adduct is often oxidized to the aromatic anthraquinone in a separate step. A common method is to bubble air through a solution of the adduct in a basic solvent (e.g., ethanolic KOH). Alternatively, chemical oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used.[23]

  • Purification: The final product is purified by flash column chromatography on silica gel.

Workflow Diagram: Diels-Alder Synthesis

Naphthoquinone Naphthoquinone (Dienophile) Cycloadduct Tetrahydroanthraquinone (Adduct) Naphthoquinone->Cycloadduct [4+2] Cycloaddition Δ or Catalyst Butadiene Substituted Butadiene (Diene) Butadiene->Cycloadduct Final Product Functionalized Anthraquinone Cycloadduct->Final Product Oxidation / Aromatization

Caption: General workflow for the Diels-Alder synthesis of anthraquinones.

Comparative Analysis

ParameterFriedel-Crafts (Traditional)Friedel-Crafts (Green)Anthracene Oxidation (Vapor)Diels-Alder Reaction
Starting Materials Cost Moderate (Phthalic Anhydride, Benzene)Moderate (Phthalic Anhydride, Benzene)Low (Anthracene from coal tar)High (Functionalized naphthoquinones & dienes)
Reagent Cost High (>2 eq. AlCl₃)Low (Catalytic Alum)Very Low (Air)Moderate to High (Catalysts, Oxidants)
Typical Yield Good (70-90%)Good to Excellent (70-96%)[8]Good (Industrial scale)Good to Excellent (up to 90%+)[3][19]
Reaction Conditions Harsh (Anhydrous, H₂SO₄)Mild (Aqueous, Reflux)[9]Harsh (High Temp: 300-400 °C)[14]Mild to Moderate (Often <100 °C)[19]
Scalability HighModerate to HighVery High (Bulk Chemical)Low to Moderate (Specialty Chemicals)
Versatility Limited to substitution patterns on benzeneLimited to substitution patterns on benzeneOnly for parent anthraquinoneVery High (Complex derivatives)[18]
Key Advantage Well-established, reliableLow cost, simple, eco-friendlyHighly atom-economical, uses cheap feedstockAccess to complex structures, high control
Key Disadvantage Massive waste (Al salts, acid), hazardousNewer technology, may not be universalHigh energy input, risk of over-oxidationMulti-step, expensive precursors
Environmental Impact Very Poor (High E-Factor)Excellent (Low waste, uses water)[8]Moderate (High energy, potential contaminants)Good (Often high atom economy in cycloaddition)

Conclusion and Future Outlook

The choice of synthetic pathway for an anthraquinone dye is a classic case of balancing cost, scale, and chemical complexity.

  • The Friedel-Crafts acylation remains a cornerstone, but its future lies in the adoption of greener, catalytic methods that eliminate the stoichiometric waste of the traditional process. For laboratory and moderate-scale synthesis, alum-catalyzed aqueous methods present a compelling, cost-effective, and sustainable alternative.[8]

  • The oxidation of anthracene is unparalleled for the bulk, low-cost production of the parent anthraquinone, forming the primary feedstock for many dye intermediates. Its main challenges are energy consumption and the purity of the feedstock.[17][24]

  • The Diels-Alder reaction is the premier strategy for accessing complex, highly functionalized anthraquinones, making it invaluable in natural product synthesis and the development of high-performance functional dyes.[18][19]

Emerging techniques, such as transition metal-catalyzed cycloadditions and acylations, continue to push the boundaries of efficiency and atom economy, offering novel disconnections for dye synthesis.[3][25] As the chemical industry pivots towards greater sustainability, the future of anthraquinone dye synthesis will undoubtedly favor pathways that minimize energy consumption, reduce hazardous waste, and utilize renewable or efficiently-catalysed feedstocks.

References

  • Hoche, T., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Royal Society Open Science. Available at: [Link]

  • Dar, B. A., et al. (2015). An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. Taylor & Francis Online. Available at: [Link]

  • Wang, C., et al. (2019). Synthesis of Anthraquinones by Iridium-Catalyzed [2 + 2 + 2] Cycloaddition of a 1,2-Bis(propiolyl)benzene Derivative with Alkynes. MDPI. Available at: [Link]

  • Yeh, K., et al. (1991). MECHANISM AND FACTORS AFFECTED ON THE PAIRED ELECTRO-OXIDATION OF ANTHRACENE TO ANTHRAQUINONE. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Anthraquinone dyes. Wikipedia. Available at: [Link]

  • Bautz, D., et al. (2017). Recent total syntheses of anthraquinone-based natural products. PubMed Central. Available at: [Link]

  • Dar, B. A., et al. (2015). Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. ResearchGate. Available at: [Link]

  • Thieme. (2019). Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Thieme Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2005). 5026 Oxidation of anthracene to anthraquinone. oc-praktikum.de. Available at: [Link]

  • Area of Interest. (n.d.). Anthraquinone Dye Chemistry. Area of Interest. Available at: [Link]

  • Dyeing-pedia. (n.d.). Anthraquinone Dyes. Dyeing-pedia. Available at: [Link]

  • Wikipedia. (n.d.). Anthraquinone process. Wikipedia. Available at: [Link]

  • Boeckman, R. K., et al. (1983). Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Agris UPM. (n.d.). Synthesis of anthraquinones using friedel-craft condensation. Agris UPM. Available at: [Link]

  • Pautet, F., et al. (2000). Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions. PubMed Central. Available at: [Link]

  • Gross, G. A. (1962). Process and apparatus for the oxidation of anthracene to anthraquinone. Google Patents.
  • Vdocuments. (n.d.). EXPERIMENT (13) Preparation of anthraquinone. Vdocuments. Available at: [Link]

  • Shivaji College. (n.d.). reactions of anthracene. Shivaji College. Available at: [Link]

  • Chudasama, U. V., et al. (2015). green routes to synthesis of anthraquinone derivatives via friedel – crafts reaction under solvent free conditions using solid acid catalyst. ResearchGate. Available at: [Link]

  • Chauhan, Y. B., & Raval, D. A. (1997). Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. Oriental Journal of Chemistry. Available at: [Link]

  • IARC Working Group. (2013). ANTHRAQUINONE. NCBI Bookshelf. Available at: [Link]

  • Pünner, F., et al. (2018). Synthesis of Fluorenone and Anthraquinone Derivatives from Aryl- and Aroyl-Substituted Propiolates. ACS Publications. Available at: [Link]

  • Muench, S., et al. (2018). Estimating the Cost of Organic Battery Active Materials: A Case Study on Anthraquinone Disulfonic Acid. ResearchGate. Available at: [Link]

  • Britannica. (n.d.). Anthraquinone. Britannica. Available at: [Link]

  • Daniels, L. C. (1933). Process of making anthraquinones. Google Patents.
  • de Souza, A. C. C., et al. (2023). Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. PubMed Central. Available at: [Link]

  • Becker, J., et al. (2021). Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes. Green Chemistry. Available at: [Link]

  • ResearchGate. (2005). Synthesis and purification of anthraquinone in a multifunctional reactor. ResearchGate. Available at: [Link]

  • Jain, K., & Singh, S. (2009). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE PATH FOR SOME DYES. TSI Journals. Available at: [Link]

  • Newswire.com. (2016). Intratec Discloses Costs of Hydrogen Peroxide Production From Hydrogen. Newswire.com. Available at: [Link]

  • Intratec. (2021). Hydrogen Peroxide Production Report. Intratec.us. Available at: [Link]

  • Intratec. (n.d.). HYDROGEN PEROXIDE PRODUCTION. Intratec.us. Available at: [Link]

  • Patsnap Eureka. (n.d.). Energy And Carbon Footprint Comparison With Anthraquinone Process. Patsnap Eureka. Available at: [Link]

  • Jing, Y., et al. (2022). In situ electro-synthesis and resynthesis of redox actives in aqueous organic redox flow batteries. Nature Research. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-Amino-4-bromo-2-methylanthraquinone

The lifecycle of a chemical reagent in a research setting extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regu...

Author: BenchChem Technical Support Team. Date: February 2026

The lifecycle of a chemical reagent in a research setting extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Amino-4-bromo-2-methylanthraquinone (CAS No. 81-50-5), a brominated organic compound commonly used in the synthesis of dyes and other complex molecules[1]. Adherence to these procedures is essential not only for the safety of laboratory personnel but also for ensuring that our research practices contribute to a sustainable scientific enterprise.

Hazard Profile and Waste Classification: The Rationale for Stringent Disposal

Understanding the inherent hazards of a substance is the foundation of its safe management. 1-Amino-4-bromo-2-methylanthraquinone is a solid organic compound with a specific hazard profile that dictates its classification as hazardous waste.

Inherent Hazards:

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant (H315, H319)[1][2]. Direct contact can cause redness and discomfort.

  • Respiratory Irritation: It may cause respiratory irritation (H335), making the inhalation of its dust hazardous[1][2].

  • Combustible Solid: While not highly flammable, it is a combustible solid (Storage Class 11), meaning it can burn if exposed to a sufficient heat source[1].

Waste Classification: Due to these characteristics, 1-Amino-4-bromo-2-methylanthraquinone waste cannot be disposed of in standard municipal trash or via sanitary sewer systems[3]. It must be managed as regulated hazardous waste [3].

Specifically, it falls into the category of halogenated organic compounds due to the bromine atom in its structure[4]. This is a critical classification, as halogenated wastes often require specific, high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans[5]. Mixing this waste with non-halogenated streams can complicate and increase the cost of disposal significantly[6].

Summary of Key Safety and Classification Data
PropertyInformationSource(s)
CAS Number 81-50-5[1]
Physical Form Solid powder[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
GHS Pictogram Exclamation Mark (GHS07)[1]
Storage Class 11 - Combustible Solids[1]
Waste Category Solid, Halogenated Organic Hazardous Waste[4][7]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of generation. The following protocol outlines the necessary steps for safely accumulating and storing 1-Amino-4-bromo-2-methylanthraquinone waste prior to its collection by a certified disposal vendor.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks. The causality here is direct: the PPE acts as a barrier between you and the chemical's irritant properties.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles[1].

  • Respiratory Protection: A NIOSH-approved N95 dust mask is necessary when handling the powder to prevent inhalation[1].

  • Lab Coat: A standard lab coat to protect clothing and skin.

Step 2: Waste Segregation

This is arguably the most critical step in the disposal workflow. As a halogenated solid, this waste must be kept separate from all other waste streams.

  • DO NOT mix with liquid waste[8].

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol)[4].

  • DO NOT mix with acids or bases[9].

  • Rationale: Improper segregation can lead to dangerous chemical reactions, and it complicates the disposal process, as different waste categories require different treatment technologies[5][6].

Step 3: Containerization

Select a container that is appropriate for solid hazardous waste.

  • Material: Use a robust, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar)[3]. Avoid using food containers[9].

  • Closure: The container must have a secure, screw-on cap to prevent leaks or spills if tipped over[8].

  • Condition: Ensure the container is clean, dry, and in good condition. Dispose of aging or cracked containers promptly[6].

Step 4: Labeling

Proper labeling is a legal requirement and essential for safety. As soon as the first particle of waste enters the container, it must be labeled.

  • The label must clearly state the words "Hazardous Waste" [3].

  • List the full chemical name: "1-Amino-4-bromo-2-methylanthraquinone" [3].

  • Indicate the primary hazards (e.g., "Irritant," "Combustible Solid").

  • Record the accumulation start date (the date the first waste was added).

Step 5: Accumulation and Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[9].

  • Secondary Containment: The primary waste container should be placed inside a larger, chemically compatible secondary container (such as a lab tray or bin) to contain any potential leaks or spills[8].

  • Closure: Keep the waste container closed at all times except when adding waste[8]. This prevents the release of dust and protects the contents from contamination.

Disposal Workflow and Decision Diagram

The following diagram outlines the decision-making process for managing waste generated from 1-Amino-4-bromo-2-methylanthraquinone.

G cluster_collection On-Site Collection & Segregation cluster_disposal Off-Site Disposal Logistics start Waste Generated: 1-Amino-4-bromo-2-methylanthraquinone ppe Step 1: Don PPE (Gloves, Goggles, Dust Mask) start->ppe Begin Disposal Process container Step 2: Select a Labeled, Compatible Solid Waste Container ppe->container segregate Step 3: Add Waste to Container (No Mixing with Other Waste Types!) container->segregate store Step 4: Store in Secondary Containment in a Satellite Accumulation Area segregate->store pickup Step 5: Request Pickup (Contact Institutional EHS Office) store->pickup When container is full or accumulation time limit is reached transport Step 6: Licensed Vendor Transports Waste to a TSDF* pickup->transport incinerate Step 7: Ultimate Disposal (High-Temperature Incineration) transport->incinerate end Waste Properly Disposed incinerate->end tsdf_note *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 1-Amino-4-bromo-2-methylanthraquinone waste.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is crucial.

  • Evacuate and Secure: Ensure personnel without appropriate PPE are clear of the spill area.

  • Control Dust: Avoid any actions that would make the solid powder airborne. Do not dry sweep with a coarse broom.

  • Absorb/Collect: Gently cover the spill with an inert absorbent material. Carefully sweep up the material and place it into a labeled hazardous waste container for disposal[10].

  • Decontaminate: Once the bulk material is collected, wipe down the affected area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (wipes, gloves, absorbent pads) must also be placed in the hazardous waste container.

Final Disposal and Environmental Considerations

Once the waste container is full or has reached the institutional time limit for satellite accumulation (typically 90 days), a pickup must be requested from your institution's Environmental Health & Safety (EHS) department[8]. They will coordinate with a licensed hazardous waste disposal company for transport and final treatment[11].

The ultimate disposal method for halogenated organic solids like 1-Amino-4-bromo-2-methylanthraquinone is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5]. This method ensures the complete destruction of the complex organic molecule, breaking it down into simpler, less harmful components. While other methods like adsorption on activated carbon are effective for removing anthraquinone dyes from wastewater, they are not suitable for the disposal of the concentrated solid chemical[12][13].

By diligently following these procedures, you ensure that your work is conducted safely, responsibly, and in full compliance with environmental regulations, building a foundation of trust in our scientific practices.

References

  • Standard Operating Procedures Hazardous Chemical and Solid Wastes Disposal. Nashville State Community College.

  • Chemical Waste: Solids. Princeton University Environmental Health and Safety.

  • Chemical Safety Data Sheet MSDS / SDS - 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE. ChemicalBook.

  • Safety Data Sheet - 1-Amino-2-phenoxy-4-hydroxyanthraquinone. Sigma-Aldrich.

  • 1-Amino-4-bromo-2-methylanthraquinone 99%. Sigma-Aldrich.

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego Environmental Health & Safety.

  • Removal of anthraquinone dye from wastewaters by hybrid modified activated carbons. National Institutes of Health (NIH).

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • 1-Amino-4-bromo-2-methyl-9,10-anthracenedione Safety Data Sheets. Echemi.

  • Safety Data Sheet - 1,4-Benzoquinone.

  • Material Safety Data Sheet - 1-Aminoanthraquinone, 90%. Cole-Parmer.

  • Hazardous Waste Segregation.

  • Safety Data Sheet - 2-Methylanthraquinone. Thermo Fisher Scientific.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

  • Removal of Azo and Anthraquinone Dye by Plant Biomass as Adsorbent – A Review. Biointerface Research in Applied Chemistry.

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-Amino-4-bromo-2-methylanthraquinone

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of the res...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of the researchers who are at the forefront of these discoveries. This guide provides an in-depth, procedural framework for the safe handling of 1-Amino-4-bromo-2-methylanthraquinone, a compound with significant potential in synthetic chemistry. By moving beyond a simple checklist, this document aims to instill a deep, causal understanding of the necessary safety protocols, thereby fostering a culture of proactive safety and scientific integrity.

Understanding the Hazard Profile

1-Amino-4-bromo-2-methylanthraquinone is a solid, combustible substance that presents several health hazards upon exposure.[1] A thorough understanding of its toxicological and physical properties is the critical first step in establishing a robust safety plan.

Key Hazards:

  • Skin Irritation: Direct contact with the skin can cause irritation.[1]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1]

  • Potential for Skin Sensitization: Similar to other anthraquinone derivatives, there is a risk of allergic skin reactions with repeated exposure.[2]

  • Carcinogenicity: A related compound, 1-Amino-2-methylanthraquinone, is listed as a potential carcinogen, suggesting that caution should be exercised with its brominated derivative.[3][4]

Given these hazards, the primary safety objective is to prevent any direct contact with the substance and to eliminate the possibility of inhaling its dust. This is achieved through a multi-layered approach that combines engineering controls, administrative procedures, and the diligent use of Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that must be tailored to the specific experimental conditions. The following table outlines the recommended PPE for handling 1-Amino-4-bromo-2-methylanthraquinone, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or other chemically resistant gloves, tested according to EN 374.[5]To prevent skin contact and subsequent irritation or sensitization. The breakthrough time of the glove material should be considered for prolonged handling.
Eye Protection Safety goggles with side shields or a face shield.[5]To protect the eyes from dust particles that can cause serious irritation.
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask or a respirator with a particulate filter (P3) is necessary when handling the powder outside of a fume hood.[2][5]To prevent the inhalation of fine dust particles, which can lead to respiratory irritation.
Body Protection A fully fastened laboratory coat.To protect the skin and personal clothing from contamination with the chemical powder.

Procedural Integrity: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct application and removal. An improper doffing procedure can lead to contamination, thereby negating the protective measures taken.

Step-by-Step Donning Protocol:
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.

  • Respiratory Protection: If required, fit your N95 dust mask or respirator. Ensure a tight seal around the nose and mouth.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Step-by-Step Doffing Protocol (to minimize cross-contamination):
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash and dry your hands.

  • Lab Coat: Unfasten your lab coat and remove it by folding it inward, avoiding contact with the outer contaminated surface. Place it in a designated area for laundry or disposal.

  • Eye Protection: Remove your safety goggles or face shield.

  • Respiratory Protection: Remove your dust mask or respirator without touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: Spill Management and Waste Disposal

A comprehensive safety plan extends beyond personal protection to include protocols for unforeseen events and the proper disposal of waste materials.

Spill Response:

In the event of a small spill, the primary objective is to contain the powdered material without creating airborne dust.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don the full PPE ensemble as described above.

  • Contain the Spill: Gently cover the spill with an absorbent material, such as absorbent paper dampened with 60-70% ethanol, to prevent the powder from becoming airborne.[6]

  • Clean-Up: Carefully collect the dampened material using appropriate tools and place it in a sealed, labeled hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water solution.[6] All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Plan:

As a halogenated organic compound, 1-Amino-4-bromo-2-methylanthraquinone requires specific disposal procedures.[7]

  • Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[7][8]

  • Disposal Method: The primary method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility to prevent the formation of toxic byproducts.[9]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain.[10]

Visualizing the Safety Workflow

To aid in the decision-making process for handling 1-Amino-4-bromo-2-methylanthraquinone, the following workflow diagram outlines the critical steps and considerations.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Post-Handling Procedures A Assess Experimental Procedure B Review Safety Data Sheet (SDS) A->B Consult Hazards C Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B->C Inform PPE Choice D Perform PPE Donning Sequence C->D E Handle Chemical in a Ventilated Area (e.g., Fume Hood) D->E F Monitor for Spills or Exposure E->F G Segregate and Label Waste F->G Upon Completion H Perform PPE Doffing Sequence G->H I Thorough Hand Washing H->I

Caption: Decision workflow for handling 1-Amino-4-bromo-2-methylanthraquinone.

By adhering to these detailed protocols, researchers can confidently and safely work with 1-Amino-4-bromo-2-methylanthraquinone, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Anthraquinone - (For Synthesis) MSDS. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). 1-Amino-2-Methylanthraquinone Hazard Summary. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-2-methylanthraquinone. PubChem. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • New Jersey Department of Health. (1999, January). Hazard Summary Identification. Retrieved from [Link]

  • Google Patents. (n.d.). US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Google Patents. (n.d.). EP0132689B1 - Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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